molecular formula C27H39N7O6S B15580222 Biotin-PEG4-methyltetrazine

Biotin-PEG4-methyltetrazine

货号: B15580222
分子量: 589.7 g/mol
InChI 键: FTGDGKKLLGMCLG-VDKIKQQVSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Biotin-PEG4-methyltetrazine is a useful research compound. Its molecular formula is C27H39N7O6S and its molecular weight is 589.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H39N7O6S/c1-19-31-33-26(34-32-19)20-6-8-21(9-7-20)40-17-16-39-15-14-38-13-12-37-11-10-28-24(35)5-3-2-4-23-25-22(18-41-23)29-27(36)30-25/h6-9,22-23,25H,2-5,10-18H2,1H3,(H,28,35)(H2,29,30,36)/t22-,23-,25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTGDGKKLLGMCLG-VDKIKQQVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N=N1)C2=CC=C(C=C2)OCCOCCOCCOCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN=C(N=N1)C2=CC=C(C=C2)OCCOCCOCCOCCNC(=O)CCCC[C@@H]3[C@H]4[C@@H](CS3)NC(=O)N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H39N7O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

589.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Biotin-PEG4-methyltetrazine: Structure, Properties, and Applications in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Biotin-PEG4-methyltetrazine, a key reagent in the field of bioconjugation and chemical biology. It details the molecule's structure, physicochemical properties, and its primary application in bioorthogonal chemistry, specifically the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition. This guide includes detailed experimental protocols and quantitative data to facilitate its effective use in research and drug development.

Core Principles: The Chemistry of this compound

This compound is a trifunctional molecule comprising a biotin (B1667282) moiety, a polyethylene (B3416737) glycol (PEG) spacer, and a methyltetrazine reactive group.[1] This unique structure enables the linkage of biological systems through the high-affinity interaction of biotin with avidin (B1170675) or streptavidin, while the methyltetrazine group allows for covalent conjugation to molecules containing a strained alkene, such as trans-cyclooctene (B1233481) (TCO).[1][2]

The key reaction is the iEDDA "click chemistry" cycloaddition, which is a bioorthogonal reaction, meaning it can proceed in a complex biological environment without interfering with native biochemical processes.[2] This reaction is known for its exceptional kinetics and high selectivity.[2][3] The PEG4 spacer enhances the molecule's solubility in aqueous solutions and provides spatial separation between the biotin and the conjugated biomolecule, which can minimize steric hindrance.[1][4]

Physicochemical and Structural Properties

The properties of this compound make it a versatile tool for a variety of scientific applications. Below is a summary of its key quantitative data.

PropertyValueSource(s)
Molecular Weight 589.71 g/mol [5]
Chemical Formula C₂₇H₃₉N₇O₆S[5]
Appearance Purple to purplish-red solid[5]
Purity >95% (HPLC)[3]
Solubility Soluble in DMSO and DMF[3]
Storage Conditions Store at -20°C, protected from light and moisture.[1][6]

Key Applications in Research and Drug Development

The unique characteristics of this compound lend it to a variety of applications:

  • Bioconjugation: It is widely used to link biotin-binding proteins (like streptavidin) to biomolecules that have been modified with a TCO group.[1]

  • Probe Development: This reagent is instrumental in constructing multifunctional probes for use in imaging and diagnostic assays.[1]

  • Drug Delivery: It can be used to create targeted drug delivery systems by linking a targeting moiety (via the biotin-streptavidin interaction) to a drug carrier modified with TCO.[1]

  • Material Science: this compound is also used to functionalize polymers and nanoparticles.[1]

Experimental Protocols

Here are detailed methodologies for common experiments utilizing this compound.

4.1. General Biotinylation of a TCO-Modified Protein

This protocol outlines the steps for labeling a protein that has been functionalized with a TCO group.

Materials:

  • TCO-modified protein

  • This compound

  • Reaction buffer (e.g., Phosphate-Buffered Saline - PBS, pH 7.4)

  • Anhydrous DMSO

  • Desalting column or dialysis cassette for purification

Procedure:

  • Protein Preparation: Ensure the TCO-functionalized protein is in a suitable amine-free reaction buffer at a concentration of 1-5 mg/mL.[7]

  • Reagent Preparation: Prepare a stock solution of this compound in an organic solvent like DMSO.[7] For example, to create a 10 mM stock solution, add an appropriate volume of anhydrous DMSO to the vial (for 1 mg of the reagent with a molecular weight of ~590 g/mol , this would be approximately 169 µL).

  • Biotinylation Reaction: Add a 1.5 to 5-fold molar excess of the this compound stock solution to the protein solution. The optimal ratio may need to be determined empirically.[7]

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.[7]

  • Purification: Remove the unreacted this compound using a desalting spin column or by dialysis against the desired storage buffer.[7]

  • Storage: The purified biotinylated protein can be stored at 4°C for short-term use or at -20°C to -80°C for long-term storage.[7]

4.2. Labeling of Cell Surface Glycans

This protocol describes the metabolic labeling of cell surface glycans followed by biotinylation.

Materials:

  • Cells in culture

  • TCO-modified sugar (e.g., Ac₄ManN-TCO)

  • Cell culture medium

  • This compound

  • PBS

  • Streptavidin-conjugated fluorophore for detection

Procedure:

  • Metabolic Labeling: Culture cells to the desired confluency. Incubate the cells with a TCO-modified sugar (e.g., 25-50 µM Ac₄ManN-TCO) in the cell culture medium for 24-48 hours. This allows for the metabolic incorporation of the TCO group onto cell surface glycans.[7]

  • Cell Washing: Wash the cells three times with ice-cold PBS to remove any unincorporated TCO-modified sugar.[7]

  • Biotinylation: Prepare a fresh solution of this compound in PBS (e.g., 50-100 µM). Incubate the cells with this solution for 30-60 minutes at room temperature or 4°C. Performing this step at 4°C can help reduce the internalization of the label.[7]

  • Final Wash: Wash the cells three times with ice-cold PBS to remove excess this compound.

  • Detection: The biotinylated glycans can now be detected by incubating the cells with a streptavidin-conjugated fluorophore, followed by visualization using fluorescence microscopy or flow cytometry.

Visualizing Workflows and Pathways

The following diagrams illustrate common experimental workflows and logical relationships involving this compound.

G cluster_workflow General Workflow for Biotinylation of a TCO-Modified Protein A Prepare TCO-Modified Protein C React Protein and Biotin-PEG4-MeTz A->C B Prepare Biotin-PEG4-MeTz Stock Solution (DMSO) B->C D Incubate at Room Temperature C->D E Purify via Desalting Column or Dialysis D->E F Store Purified Biotinylated Protein E->F G cluster_glycan_labeling Workflow for Cell Surface Glycan Labeling A Metabolically Incorporate TCO-Sugar into Cells B Wash Cells to Remove Excess Sugar A->B C Incubate Cells with Biotin-PEG4-MeTz B->C D Wash Cells to Remove Excess Reagent C->D E Detect with Streptavidin- Conjugated Fluorophore D->E G cluster_pretargeting Logical Flow of a Pre-Targeted Imaging Strategy A Administer TCO-Modified Targeting Agent (e.g., Antibody) B Allow for Target Accumulation and Clearance of Unbound Agent A->B C Administer Biotin-PEG4-MeTz Labeled Imaging Probe B->C D In Vivo Click Reaction at Target Site C->D E Image the Target D->E

References

An In-depth Technical Guide to the Mechanism and Application of Biotin-PEG4-methyltetrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action and application of Biotin-PEG4-methyltetrazine, a key reagent in the field of bioorthogonal chemistry. This document details the core principles of the inverse-electron-demand Diels-Alder (iEDDA) reaction, presents quantitative data, and offers detailed experimental protocols for its use in various research and development contexts.

Core Principle: The Inverse-Electron-Demand Diels-Alder Reaction

This compound is a trifunctional molecule designed for targeted biotinylation of biomolecules in complex biological systems. Its mechanism of action is centered on a highly efficient and selective bioorthogonal reaction known as the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition.[1][2] This "click chemistry" reaction occurs between the electron-deficient methyltetrazine moiety of the reagent and a strained, electron-rich dienophile, most commonly a trans-cyclooctene (B1233481) (TCO) derivative that has been incorporated into a biomolecule of interest.[3][4]

The key features of this bioorthogonal ligation are:

  • Exceptional Kinetics: The reaction is remarkably fast, with second-order rate constants reaching up to 106 M-1s-1.[5] This allows for efficient labeling even at low concentrations of reactants.

  • High Specificity and Bioorthogonality: The methyltetrazine and TCO groups are highly selective for each other and do not cross-react with other functional groups present in biological systems, ensuring minimal off-target effects.[6]

  • Biocompatibility: The reaction proceeds readily under physiological conditions, including aqueous environments, neutral pH, and ambient temperature, without the need for cytotoxic catalysts like copper.[6]

  • Stability: The resulting dihydropyridazine (B8628806) linkage is stable under physiological conditions.[1][7] The PEG4 (polyethylene glycol) spacer enhances the water solubility of the molecule and minimizes steric hindrance, facilitating efficient binding of the biotin (B1667282) moiety to avidin (B1170675) or streptavidin.[8][9]

The reaction proceeds via a [4+2] cycloaddition, where the tetrazine acts as the diene and the TCO as the dienophile. This is followed by a retro-Diels-Alder reaction that releases nitrogen gas, forming a stable dihydropyridazine product. This irreversible reaction drives the ligation to completion.[2]

Quantitative Data

The efficiency and speed of the this compound reaction are critical for its utility. The following tables summarize key quantitative data related to its performance.

Parameter Value Conditions Reference(s)
Second-Order Rate Constant (k) > 800 M-1s-1Reaction with TCO[10]
Second-Order Rate Constant (k) 1,000 - 1,000,000 M-1s-1Reaction between various tetrazines and TCOs[2][5]
Optimal pH Range 6.0 - 9.0Aqueous buffer[2]

Table 1: Reaction Kinetics of Methyltetrazine-TCO Ligation. This table highlights the rapid nature of the bioorthogonal reaction.

Parameter Value Conditions Reference(s)
Storage of Stock Solution -20°C for 1 month; -80°C for 6 monthsSealed, protected from moisture and light[9]
Stability in Serum (Alkyl-substituted tetrazines) >96% remaining after 10 hoursSerum[1]
Stability in PBS (Phenyl tetrazines) >75% remaining after 12 hours1:9 DMSO/PBS, pH 7.4, 37°C[1]

Table 2: Stability of this compound and Related Compounds. This table provides guidance on the storage and stability of the reagent.

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound. The following are protocols for common applications.

General Reagent Handling
  • Storage: Store this compound and TCO derivatives at -20°C, protected from light and moisture.[1]

  • Preparation of Stock Solutions: Prepare a stock solution of this compound in an anhydrous organic solvent such as DMSO. Allow the reagent to warm to room temperature before opening the vial to prevent condensation.[1]

  • Buffers: For reactions involving NHS esters to introduce TCO groups, use amine-free buffers like phosphate-buffered saline (PBS) to prevent quenching the reaction.[1]

Protocol for Biotinylation of a TCO-Modified Protein

This protocol describes the labeling of a purified protein that has been pre-functionalized with a TCO group.

Materials:

  • TCO-modified protein

  • This compound

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Desalting column or dialysis cassette

Procedure:

  • Protein Preparation: Dissolve the TCO-functionalized protein in the reaction buffer to a concentration of 1-5 mg/mL.[1]

  • Biotinylation Reaction:

    • Prepare a stock solution of this compound in DMSO.

    • Add a 1.5 to 5-fold molar excess of this compound to the protein solution. The optimal ratio may need to be determined empirically.[1]

    • Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.[1]

  • Purification: Remove the excess, unreacted this compound using a desalting spin column or by dialysis against the desired storage buffer.[1]

  • Storage: Store the purified biotinylated protein at 4°C for short-term storage or at -20°C for long-term storage.

Protocol for Cell Surface Labeling of TCO-Modified Glycans

This protocol outlines a two-step approach for labeling cell surface glycans.

Materials:

  • Cells of interest

  • TCO-modified sugar (e.g., Ac₄ManN-TCO)

  • This compound

  • Cell culture medium

  • PBS

  • Streptavidin-conjugated fluorophore

Procedure:

  • Metabolic Labeling:

    • Culture cells to the desired confluency.

    • Incubate the cells with a TCO-modified sugar (e.g., 25-50 µM Ac₄ManN-TCO) in the cell culture medium for 24-48 hours to allow for metabolic incorporation into cell surface glycans.[1]

  • Biotinylation:

    • Wash the cells three times with ice-cold PBS to remove unincorporated TCO-modified sugar.[1]

    • Prepare a fresh solution of this compound in PBS (e.g., 50-100 µM).[1]

    • Incubate the cells with the this compound solution for 30-60 minutes at room temperature or 4°C. Performing this step at 4°C can reduce the internalization of the label.[1]

  • Washing: Wash the cells three times with ice-cold PBS to remove excess this compound.[1]

  • Detection: The biotinylated cells can now be incubated with a streptavidin-conjugated fluorophore for visualization by flow cytometry or fluorescence microscopy.

Visualizations

The following diagrams illustrate the key mechanisms and workflows described in this guide.

G cluster_0 This compound cluster_1 TCO-Modified Biomolecule cluster_2 Bioorthogonal Reaction cluster_3 Product Biotin Biotin PEG4 PEG4 Spacer Methyltetrazine Methyltetrazine Reaction Inverse-Electron-Demand Diels-Alder Cycloaddition Methyltetrazine->Reaction Diene Biomolecule Biomolecule TCO trans-cyclooctene (TCO) TCO->Reaction Dienophile Biotinylated_Biomolecule Biotinylated Biomolecule (Stable Dihydropyridazine Linkage) Reaction->Biotinylated_Biomolecule N2 N2 Gas Reaction->N2 Byproduct

Caption: Mechanism of this compound action.

G Start Start: TCO-Modified Protein Step1 1. Add this compound (1.5 to 5-fold molar excess) Start->Step1 Step2 2. Incubate (1-2 hours at room temperature) Step1->Step2 Step3 3. Purification (Desalting column or dialysis) Step2->Step3 End End: Purified Biotinylated Protein Step3->End

Caption: Experimental workflow for protein biotinylation.

G Start Start: Live Cells Step1 1. Metabolic Labeling (Incubate with TCO-modified sugar for 24-48h) Start->Step1 Step2 2. Wash Cells (3x with ice-cold PBS) Step1->Step2 Step3 3. Biotinylation (Incubate with this compound for 30-60 min) Step2->Step3 Step4 4. Wash Cells (3x with ice-cold PBS) Step3->Step4 Step5 5. Detection (Incubate with Streptavidin-Fluorophore) Step4->Step5 End End: Labeled Cells for Analysis Step5->End

Caption: Experimental workflow for cell surface labeling.

References

The Core Principles of Tetrazine-TCO Click Chemistry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly evolving landscape of bioconjugation and targeted therapeutics, the tetrazine-trans-cyclooctene (TCO) ligation has emerged as a cornerstone of "click chemistry." This reaction is renowned for its exceptional speed, specificity, and biocompatibility, enabling the precise and efficient coupling of molecules in complex biological environments. Its utility spans a wide range of applications, from live-cell imaging and diagnostics to the development of antibody-drug conjugates (ADCs) and targeted drug delivery systems.[1][2][3] This technical guide provides a comprehensive overview of the core principles of tetrazine-TCO ligation, including its underlying mechanism, reaction kinetics, detailed experimental protocols, and key applications in biomedical research.

The Reaction Mechanism: An Inverse-Electron-Demand Diels-Alder Reaction

The tetrazine-TCO ligation is a bioorthogonal reaction, meaning it proceeds selectively within a biological system without interfering with native biochemical processes.[2][4] The core of this chemistry is an inverse-electron-demand Diels-Alder (IEDDA) reaction.[5][6] In this [4+2] cycloaddition, the electron-deficient 1,2,4,5-tetrazine (B1199680) (the diene) reacts with the strained, electron-rich trans-cyclooctene (B1233481) (the dienophile).[7] This initial cycloaddition is followed by a retro-Diels-Alder reaction, which results in the irreversible elimination of nitrogen gas (N₂) and the formation of a stable dihydropyridazine (B8628806) product.[8][9] This final step is thermodynamically driven and renders the reaction irreversible.[5][8]

The reaction is catalyst-free, a significant advantage over other click chemistry reactions like the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), as it avoids the cellular toxicity associated with heavy metal catalysts.[1][2]

Tetrazine_TCO_Mechanism cluster_reactants Reactants cluster_cycloaddition [4+2] Cycloaddition cluster_retroda Retro-Diels-Alder Tetrazine Tetrazine (Electron-deficient Diene) Intermediate Bicyclic Intermediate Tetrazine->Intermediate IEDDA TCO trans-Cyclooctene (TCO) (Strained Dienophile) TCO->Intermediate Product Stable Dihydropyridazine Conjugate Intermediate->Product Elimination N2 Nitrogen Gas (N₂) Intermediate->N2

Mechanism of the Tetrazine-TCO bioorthogonal ligation.

Reaction Kinetics

The tetrazine-TCO ligation is distinguished by its exceptionally fast reaction kinetics, with second-order rate constants (k) that can reach up to 107 M-1s-1.[5][9] This rapid rate allows for efficient conjugation even at the low concentrations typically found in biological systems.[1][10] The reaction kinetics are primarily influenced by the electronic properties of the tetrazine and TCO partners.[5]

  • Tetrazine Moiety : The reactivity of the tetrazine is enhanced by the presence of electron-withdrawing groups (EWGs), which lower the energy of its lowest unoccupied molecular orbital (LUMO).[5] Steric hindrance also plays a role; smaller substituents on the tetrazine ring generally lead to faster reaction rates. For instance, monosubstituted 3-phenyl-1,2,4,5-tetrazines (H-Tzs) are typically much more reactive than their methyl- or phenyl-substituted counterparts.[5]

  • TCO Moiety : Conversely, the reactivity of the TCO is increased by electron-donating groups (EDGs), which raise the energy of its highest occupied molecular orbital (HOMO).[5]

The table below summarizes the second-order rate constants for various tetrazine and TCO derivatives, illustrating the tunable nature of this reaction.

Tetrazine DerivativeTCO DerivativeSecond-Order Rate Constant (k) (M⁻¹s⁻¹)Notes
General RangeTCO1 - 1 x 10⁶Broadly cited range for the ligation.[8][11]
3,6-di-(2-pyridyl)-s-tetrazinetrans-cyclooctene2000 (±400)One of the early and rapid examples of this reaction.[12][13]
Hydrogen-substituted tetrazinesTCOup to 30,000Demonstrates the effect of reduced steric hindrance.[11]
Methyl-substituted tetrazinesTCO~1000Slower than H-substituted due to steric effects.[11]
ATTO-tetrazinesTCOup to 1000A class of fluorescent tetrazines.[11]
Lipophilic tetrazinesTCO-PeptoBrush13,000 to 750,000Enhanced rates due to hydrophobic effects and polymer framework.[10]

Experimental Protocols

The following sections provide generalized protocols for the preparation of functionalized proteins and their subsequent conjugation via tetrazine-TCO ligation.

Protocol 1: Preparation of TCO- and Tetrazine-Functionalized Proteins

This protocol details the functionalization of proteins with TCO and tetrazine moieties using N-hydroxysuccinimide (NHS) ester chemistry, which targets primary amines such as lysine (B10760008) residues.[8][11]

Materials:

  • Protein of interest (e.g., Protein A, Protein B)

  • TCO-PEG-NHS ester (e.g., TCO-PEG12-NHS)[11]

  • Methyl-tetrazine-PEG-NHS ester (e.g., methyl-tetrazine-PEG8-NHS)[11]

  • Phosphate Buffered Saline (PBS), pH 7.4

  • 1 M Sodium Bicarbonate (NaHCO₃)[11]

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)[11]

  • Spin desalting columns[11]

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)[11]

Procedure:

  • Protein Preparation : Dissolve the protein to be modified in PBS at a concentration of 1-5 mg/mL.[7] If the buffer contains primary amines (e.g., Tris), a buffer exchange into PBS is required using a spin desalting column.[11]

  • NHS Ester Stock Solution : Immediately before use, dissolve the TCO-PEG-NHS or Methyl-tetrazine-PEG-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.[7][14]

  • Protein Activation (TCO) :

    • To 100 µg of Protein A in PBS, add 5 µL of 1 M NaHCO₃.[8][11]

    • Add a 10- to 20-fold molar excess of the TCO-PEG-NHS ester stock solution to the protein solution.[14]

    • Incubate the reaction for 60 minutes at room temperature.[8][11]

  • Protein Activation (Tetrazine) :

    • To 100 µg of Protein B in PBS, add 5 µL of 1 M NaHCO₃.[8][11]

    • Add a 10- to 20-fold molar excess of the Methyl-tetrazine-PEG-NHS ester stock solution to the protein solution.[14]

    • Incubate the reaction for 60 minutes at room temperature.[11]

  • Quenching : Stop the reaction by adding a quenching buffer to a final concentration of 50-100 mM and incubate for 5 minutes.[11][14]

  • Purification : Remove unreacted NHS esters by passing the protein solutions through spin desalting columns.[11]

Protocol 2: TCO-Tetrazine Protein-Protein Conjugation

This protocol describes the ligation of the TCO-functionalized protein with the tetrazine-functionalized protein.[8]

Materials:

  • TCO-functionalized Protein A (from Protocol 1)

  • Tetrazine-functionalized Protein B (from Protocol 1)

  • PBS, pH 7.4

Procedure:

  • Reaction Setup : Mix the TCO-functionalized protein and the tetrazine-functionalized protein in a 1:1 molar ratio in PBS. A slight excess (1.05-1.5 molar equivalents) of the tetrazine-functionalized protein can be used to ensure complete consumption of the TCO-protein.[11]

  • Incubation : Incubate the reaction mixture for 30 minutes to 2 hours at room temperature with gentle rotation.[8][11] The reaction can also be performed at 4°C, which may necessitate a longer incubation time.[11]

  • Monitoring (Optional) : The reaction progress can be monitored by the disappearance of the characteristic tetrazine absorbance peak between 510 and 550 nm using a spectrophotometer.[8][11]

  • Purification (Optional) : The final conjugate can be purified from any unreacted proteins using size-exclusion chromatography.[11]

  • Storage : Store the final conjugate at 4°C.[11]

Applications in Research and Drug Development

The unique characteristics of the tetrazine-TCO ligation have made it an invaluable tool in various fields.

Pretargeted Imaging and Therapy

In pretargeted strategies, a targeting molecule (e.g., an antibody) functionalized with TCO is administered first and allowed to accumulate at the target site (e.g., a tumor). Subsequently, a smaller, rapidly clearing imaging or therapeutic agent carrying a tetrazine is administered, which then "clicks" to the TCO-modified targeting molecule in vivo.[5][10] This approach improves the target-to-background ratio and reduces off-target toxicity.[10]

Pretargeted_Imaging_Workflow cluster_step1 Step 1: Administration of Targeting Agent cluster_step2 Step 2: Clearance and Probe Administration cluster_step3 Step 3: In Vivo Click Reaction and Imaging A TCO-Antibody B Target Cell (e.g., Tumor) A->B Accumulation at Target Site C Clearance of Unbound Antibody D Administration of Tetrazine-Probe E Bioorthogonal Ligation (Click Reaction) D->E Rapid Reaction at Target Site F Imaging or Therapeutic Effect E->F Signal Generation or Drug Release

Workflow for pretargeted imaging using Tetrazine-TCO ligation.

Drug Delivery and Release

The tetrazine-TCO reaction can be engineered for "click-to-release" applications.[12][15][16] In this strategy, a drug is caged with a TCO moiety that, upon reaction with a tetrazine, undergoes an elimination reaction to release the active drug at the target site.[16][17] This provides spatiotemporal control over drug activation, enhancing therapeutic efficacy while minimizing systemic side effects.[15][16]

Cell and Biomolecule Labeling

The high biocompatibility and rapid kinetics of the tetrazine-TCO ligation make it ideal for labeling proteins, nucleic acids, and even the surfaces of living cells for imaging and tracking studies without perturbing their natural functions.[1][3][]

Conclusion

The tetrazine-TCO click chemistry reaction stands out as a powerful and versatile tool for bioorthogonal conjugation. Its unparalleled reaction speed, high specificity, and ability to proceed under physiological conditions without a catalyst have solidified its importance in chemical biology, drug development, and molecular imaging.[2] For researchers seeking to create complex bioconjugates, develop targeted therapies, or visualize biological processes in real-time, the tetrazine-TCO ligation offers a robust and efficient solution.

References

An In-depth Technical Guide to Biotin-PEG4-methyltetrazine (CAS: 1835759-81-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Biotin-PEG4-methyltetrazine, a critical reagent in modern bioconjugation and targeted therapeutic development. We will delve into its core principles, physicochemical properties, and detailed experimental protocols, presenting quantitative data in a clear, tabular format and illustrating key processes with diagrams.

Core Principles and Applications

This compound is a versatile molecule that combines the high-affinity binding of biotin (B1667282) to streptavidin with the highly efficient and bioorthogonal "click chemistry" of methyltetrazine.[1] Its structure consists of three key components:

  • Biotin: A vitamin that forms one of the strongest known non-covalent bonds with streptavidin and avidin, enabling robust detection, purification, and immobilization of labeled molecules.[2]

  • PEG4 (Polyethylene Glycol) Spacer: A short, hydrophilic polyethylene (B3416737) glycol linker that enhances water solubility, reduces steric hindrance, and minimizes aggregation of conjugated biomolecules.[1][2]

  • Methyltetrazine: A highly reactive dienophile that participates in the inverse-electron-demand Diels-Alder (iEDDA) reaction with strained alkenes, most notably trans-cyclooctene (B1233481) (TCO).[3][4] This reaction is exceptionally fast, selective, and occurs under mild, physiological conditions without the need for a copper catalyst.[4][5]

This unique combination of features makes this compound an invaluable tool for a wide range of applications, including:

  • Bioconjugation: Linking biotin to TCO-modified biomolecules such as proteins, antibodies, and nucleic acids.[1]

  • Probe Development: Constructing multifunctional probes for imaging and diagnostic assays.[1]

  • Drug Delivery: Assembling targeted drug delivery systems and antibody-drug conjugates (ADCs).[1][6]

  • PROTACs: Serving as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[7][8]

  • Cellular and In Vivo Imaging: Enabling pre-targeted imaging strategies.[5]

Physicochemical and Quantitative Data

The properties of this compound are summarized in the tables below for easy reference and comparison.

Table 1: General Properties

PropertyValueReferences
CAS Number 1835759-81-3[4][7][9]
Molecular Formula C27H39N7O6S[4][7][9]
Molecular Weight 589.71 g/mol [4][7][10]
Appearance Purple to purplish-red solid[7]
Purity ≥95% (typically by HPLC)[9][10][11]

Table 2: Solubility and Storage

ParameterRecommendationReferences
Solubility Soluble in DMSO and DMF[5][11][12]
Short-term Storage 0 - 4 °C for days to weeks[4][13]
Long-term Storage -20 °C for months to years (desiccate, protect from light)[3][4][6][7][13]
Shipping Conditions Ambient temperature[4][11][13]

Table 3: Reaction Kinetics

ReactionSecond-order Rate Constant (k)References
Methyltetrazine-TCO Ligation> 800 M⁻¹s⁻¹[3][4][11]

Key Experimental Protocols

Detailed methodologies for common applications of this compound are provided below.

Protocol 1: Labeling of TCO-Modified Proteins

This protocol outlines the steps for biotinylating a purified protein that has been functionalized with a trans-cyclooctene (TCO) group.

Materials:

  • TCO-functionalized protein

  • This compound

  • Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • Organic Solvent (e.g., DMSO)

  • Desalting column or dialysis cassette

Procedure:

  • Protein Preparation: Dissolve the TCO-functionalized protein in the reaction buffer to a concentration of 1-5 mg/mL.[3]

  • Reagent Preparation: Prepare a stock solution of this compound in DMSO.[3]

  • Biotinylation Reaction: Add a 1.5 to 5-fold molar excess of the this compound solution to the protein solution. The optimal ratio may need to be determined empirically.[3]

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.[3]

  • Purification: Remove the unreacted this compound using a desalting spin column or by dialysis against a suitable storage buffer.[3]

Protocol 2: Labeling of Cell Surface Glycans

This protocol describes the biotinylation of cell surface glycans that have been metabolically labeled with a TCO-modified sugar.

Materials:

  • Cultured cells

  • TCO-modified sugar (e.g., Ac₄ManN-TCO)

  • Cell culture medium

  • This compound

  • Phosphate-Buffered Saline (PBS)

  • Streptavidin-conjugated fluorophore (for detection)

Procedure:

  • Metabolic Labeling: Culture cells to the desired confluency. Incubate the cells with 25-50 µM of a TCO-modified sugar in the cell culture medium for 24-48 hours to allow for metabolic incorporation into cell surface glycans.[3]

  • Washing: Wash the cells three times with ice-cold PBS to remove any unincorporated TCO-modified sugar.[3]

  • Biotinylation: Prepare a fresh solution of 50-100 µM this compound in PBS. Incubate the cells with this solution for 30-60 minutes at room temperature or at 4°C to minimize internalization.[3]

  • Final Wash: Wash the cells three times with ice-cold PBS to remove excess this compound.[3]

  • Detection: The biotinylated cells can now be incubated with a streptavidin-conjugated fluorophore for detection by flow cytometry or fluorescence microscopy.[3]

Visualizing Workflows and Pathways

Diagrams created using Graphviz (DOT language) are provided below to illustrate key processes involving this compound.

G This compound Structure cluster_biotin Biotin Moiety cluster_peg PEG4 Spacer cluster_tetrazine Methyltetrazine Moiety Biotin Biotin PEG4 PEG4 Linker Biotin->PEG4 Methyltetrazine Methyltetrazine PEG4->Methyltetrazine

Caption: Key functional components of this compound.

G iEDDA Click Chemistry Reaction reagent This compound product Stable Biotinylated Conjugate reagent->product tco TCO-Modified Biomolecule tco->product n2 N₂ Gas product->n2 Release

Caption: Inverse-electron-demand Diels-Alder (iEDDA) reaction.

G Protein Biotinylation Workflow start TCO-Functionalized Protein reagent Add this compound start->reagent incubation Incubate (1-2 hours, RT) reagent->incubation purification Purify (Desalting/Dialysis) incubation->purification end Purified Biotinylated Protein purification->end

Caption: Workflow for labeling TCO-modified proteins.

G Cell Surface Labeling Workflow start Culture Cells with TCO-Sugar wash1 Wash Cells (PBS) start->wash1 biotinylation Incubate with This compound wash1->biotinylation wash2 Wash Cells (PBS) biotinylation->wash2 detection Add Streptavidin- Fluorophore wash2->detection analysis Analyze (Microscopy/Flow Cytometry) detection->analysis

Caption: Workflow for labeling cell surface glycans.

References

Core Principles of Biotin-PEG4-methyltetrazine Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Biotin-PEG4-methyltetrazine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of this compound, a key reagent in bioorthogonal chemistry. It details its chemical properties, applications, and the experimental protocols for its use, with a focus on quantitative data and practical implementation for researchers in drug development and related scientific fields.

This compound is a versatile chemical tool that combines the high-affinity interaction of biotin (B1667282) and avidin (B1170675) with the precision of bioorthogonal click chemistry.[1] Its structure consists of three key components: a biotin moiety, a polyethylene (B3416737) glycol (PEG4) spacer, and a methyltetrazine reactive group.[1] This design allows for a two-step labeling strategy where the methyltetrazine group first reacts with a trans-cyclooctene (B1233481) (TCO) modified molecule in a highly specific and rapid inverse-electron-demand Diels-Alder (iEDDA) cycloaddition.[2][3][4] This reaction is characterized by its exceptional kinetics and the ability to proceed in complex biological environments without interfering with native biochemical processes.[2][5]

The PEG4 linker enhances the water solubility of the molecule and provides spatial separation between the biotin and the target molecule, which minimizes steric hindrance and ensures efficient binding of the biotin to streptavidin or avidin.[1][6] This powerful combination of features makes this compound a valuable reagent for a wide range of applications, including the development of probes, bioconjugation, and drug delivery systems.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

PropertyValueSource
Molecular Weight 589.71 g/mol [1][2][7]
Chemical Formula C27H39N7O6S[2]
Purity >95% (HPLC)[2]
Appearance Red crystalline solid[2]
Solubility Soluble in DMSO and DMF[2]
Storage Conditions -20°C, desiccated[2]
Reaction Kinetics (k) > 800 M-1s-1 (with TCO)[2]

Note: A related compound, Biotin-PEG4-amido-methyltetrazine, has a different molecular weight (674.82 g/mol ) and chemical formula (C31H46N8O7S).[5][8][9]

Experimental Protocols

General Workflow for Biotinylation using this compound

This workflow outlines the fundamental steps for labeling a TCO-modified molecule with this compound.

prep Prepare TCO-Modified Molecule reaction React with This compound prep->reaction Add molar excess of This compound purify Purify Biotinylated Product reaction->purify e.g., desalting column detect Detect with Streptavidin Conjugate purify->detect e.g., Streptavidin-HRP

General workflow of this compound click chemistry.

Protocol 1: Labeling of TCO-Functionalized Proteins

This protocol details the biotinylation of a purified protein that has been functionalized with a TCO group.

Materials:

  • TCO-functionalized protein in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO or DMF

  • Desalting spin column or dialysis cassette

Procedure:

  • Protein Preparation: Ensure the TCO-functionalized protein is at a concentration of 1-5 mg/mL in an amine-free buffer like PBS.

  • Reagent Preparation: Prepare a stock solution of this compound in anhydrous DMSO.

  • Biotinylation Reaction: Add a 1.5 to 5-fold molar excess of the this compound solution to the protein solution. The optimal ratio may need to be determined empirically for each specific protein.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.

  • Purification: Remove the unreacted this compound using a desalting spin column or by dialysis against the desired storage buffer.[4]

  • Storage: Store the purified biotinylated protein at 4°C for short-term use or at -20°C to -80°C for long-term storage.[4]

Protocol 2: Metabolic Labeling of Cell Surface Glycans

This protocol describes the labeling of cell surface glycans for subsequent detection.

Materials:

  • Cultured cells

  • Cell culture medium

  • TCO-modified sugar (e.g., Ac₄ManN-TCO)

  • This compound

  • Phosphate-buffered saline (PBS)

  • Streptavidin-conjugated fluorophore for detection

Procedure:

  • Metabolic Labeling: Culture cells to the desired confluency. Incubate the cells with a TCO-modified sugar (e.g., 25-50 µM Ac₄ManN-TCO) in the cell culture medium for 24-48 hours to allow for incorporation into cell surface glycans.[4]

  • Washing: Wash the cells three times with ice-cold PBS to remove any unincorporated TCO-sugar.[4]

  • Biotinylation: Prepare a fresh solution of this compound in PBS (e.g., 50-100 µM). Incubate the cells with this solution for 30-60 minutes at room temperature or 4°C. Performing this step at 4°C can help reduce the internalization of the label.[4]

  • Washing: Wash the cells three times with ice-cold PBS to remove excess this compound.

  • Detection: The biotinylated cells can now be detected using a streptavidin-conjugated fluorophore for analysis by flow cytometry or fluorescence microscopy.[10]

Signaling Pathways and Applications

Pre-targeted Imaging Strategy

This compound is instrumental in pre-targeted imaging strategies. This involves administering a TCO-modified antibody that binds to a specific target in vivo. After allowing for the clearance of the unbound antibody, a tetrazine-modified imaging agent is administered, which rapidly reacts with the TCO-tagged antibody at the target site. The biotin moiety can then be used for signal amplification with streptavidin-conjugated probes.

cluster_0 Step 1: Targeting cluster_1 Step 2: Labeling & Detection TCO_Ab Administer TCO-modified Antibody Target Antibody binds to Target Antigen TCO_Ab->Target Clearance Unbound Antibody Clears from Circulation Target->Clearance Biotin_Tz Administer This compound Clearance->Biotin_Tz Time Delay Click iEDDA Click Reaction at Target Site Biotin_Tz->Click Detection Detect with Streptavidin- conjugated Imaging Agent Click->Detection

Logical flow of a pre-targeted imaging strategy.

PROTAC and ADC Development

In the context of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), this compound serves as a versatile linker.[7][11] It can be used to conjugate a targeting moiety (like an antibody) to a payload (like a cytotoxic drug or a protein degrader) through the highly specific tetrazine-TCO reaction. The biotin can be utilized for purification or detection during the development and characterization of these complex bioconjugates.

This technical guide provides a foundational understanding of this compound for its effective application in research and development. For specific applications, further optimization of the described protocols may be necessary.

References

The Precision of Proximity: A Technical Guide to the Advantages of Bioorthogonal Chemistry in Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of biological research and therapeutic development, the ability to selectively visualize and manipulate biomolecules in their native environment is paramount. Bioorthogonal chemistry has emerged as a revolutionary toolkit, offering a suite of chemical reactions that proceed within living systems without interfering with endogenous biochemical processes.[1][2] This technical guide delves into the core advantages of bioorthogonal labeling, providing a comprehensive overview of key methodologies, quantitative performance data, and detailed experimental protocols to empower researchers in harnessing the precision of this transformative technology.

Core Principles and Unparalleled Advantages

Bioorthogonal chemistry relies on the introduction of an abiotic chemical reporter, such as an azide (B81097) or a strained alkyne, into a target biomolecule.[3] This is followed by the administration of a probe molecule carrying a complementary reactive group, which selectively forms a stable covalent bond with the reporter.[3] This two-step strategy offers several distinct advantages over traditional labeling methods like fluorescent protein fusion tags:

  • Minimal Perturbation: The chemical reporters are typically small, minimizing potential disruption to the structure and function of the target biomolecule.[4]

  • Broad Applicability: Bioorthogonal reactions can be applied to a wide range of biomolecules, including proteins, glycans, lipids, and nucleic acids.[5]

  • Temporal and Spatial Control: The timing and location of labeling can be precisely controlled by the administration of the probe molecule.

  • Access to the "Unlabelable": It enables the study of biomolecules and post-translational modifications that are difficult or impossible to tag using genetic methods.[6]

  • Multiplexing Capabilities: The existence of multiple, mutually orthogonal reactions allows for the simultaneous labeling of different biomolecules within the same system.[7]

A Quantitative Comparison of Key Bioorthogonal Reactions

The selection of a bioorthogonal reaction is a critical decision, driven by factors such as reaction kinetics, biocompatibility, and the nature of the biological question. The three most widely employed bioorthogonal ligations are Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), Inverse-Electron-Demand Diels-Alder (iEDDA) reaction, and the Staudinger Ligation. A quantitative comparison of their key performance metrics is summarized below.

Reaction ChemistryBioorthogonal PairSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Key AdvantagesKey Disadvantages
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Strained Alkyne (e.g., DBCO, BCN) + Azide~10⁻³ - 1Excellent biocompatibility, no catalyst required.[]Slower kinetics compared to iEDDA; cyclooctynes can be bulky.[9]
Inverse-Electron-Demand Diels-Alder (iEDDA) Tetrazine + Strained Alkene (e.g., TCO)~1 - 10⁶Exceptionally fast kinetics, highly specific.[10][11]Tetrazine and strained alkene probes can be complex to synthesize.[12]
Staudinger Ligation Phosphine + Azide~10⁻³Highly biocompatible, forms a native-like amide bond in its "traceless" version.[9][13]Slow kinetics, phosphines can be prone to oxidation.[9]

Experimental Workflows and Methodologies

The successful implementation of bioorthogonal labeling hinges on robust and well-defined experimental protocols. This section provides detailed methodologies for the three cornerstone reactions, along with a typical workflow for metabolic labeling.

General Workflow for Metabolic Labeling and Bioorthogonal Ligation

The following diagram illustrates a common experimental workflow for metabolic labeling of cellular components, followed by bioorthogonal ligation with a probe for visualization or enrichment.

G cluster_0 Metabolic Incorporation cluster_1 Bioorthogonal Ligation cluster_2 Downstream Analysis A Introduce Bioorthogonal Reporter Precursor (e.g., Azido-sugar) B Cellular Uptake and Metabolic Processing A->B C Incorporation into Target Biomolecule (e.g., Glycoprotein) B->C D Introduce Probe with Complementary Handle (e.g., DBCO-Fluorophore) C->D E Specific Covalent Reaction at Target Site D->E F Washing to Remove Excess Probe E->F G Imaging (Microscopy) or Enrichment (Proteomics) F->G

General workflow for metabolic labeling and bioorthogonal ligation.
Detailed Experimental Protocols

This protocol describes the metabolic incorporation of an azide-modified sugar into cellular glycoproteins, followed by fluorescent labeling using a dibenzocyclooctyne (DBCO)-functionalized probe.

Materials:

  • Mammalian cells of interest

  • Complete cell culture medium

  • Peracetylated N-azidoacetyl-D-mannosamine (Ac₄ManNAz)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS)

  • DBCO-conjugated fluorophore (e.g., DBCO-Cy5)

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (optional, for intracellular imaging; e.g., 0.1% Triton X-100 in PBS)

Procedure:

  • Metabolic Labeling:

    • Culture mammalian cells to the desired confluency.

    • Prepare a stock solution of Ac₄ManNAz in DMSO.

    • Add Ac₄ManNAz to the cell culture medium to a final concentration of 25-50 µM.

    • Incubate the cells for 48-72 hours at 37°C in a CO₂ incubator to allow for metabolic incorporation of the azido (B1232118) sugar.

  • Washing:

    • Gently wash the cells three times with ice-cold PBS to remove unincorporated azido sugars.

  • SPAAC Reaction (for live-cell imaging):

    • Prepare a solution of the DBCO-fluorophore in PBS or cell culture medium at a final concentration of 10-50 µM.

    • Incubate the cells with the DBCO-fluorophore solution for 30-60 minutes at 37°C, protected from light.

  • SPAAC Reaction (for fixed-cell imaging):

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells twice with PBS.

    • (Optional) For intracellular targets, permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes. Wash twice with PBS.

    • Incubate the fixed cells with the DBCO-fluorophore solution for 1 hour at room temperature, protected from light.

  • Final Washes and Imaging:

    • Wash the cells three times with PBS to remove excess DBCO-fluorophore.

    • Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.

This protocol outlines a pre-targeting strategy using an antibody modified with a trans-cyclooctene (B1233481) (TCO) group, followed by in vivo ligation with a radiolabeled tetrazine probe.

Materials:

  • TCO-modified antibody specific to the target of interest

  • Radiolabeled tetrazine probe (e.g., ¹⁸F-labeled tetrazine)

  • Tumor-bearing animal model

  • Appropriate imaging modality (e.g., PET scanner)

Procedure:

  • Antibody Administration (Pre-targeting):

    • Administer the TCO-modified antibody to the tumor-bearing animal model via intravenous injection.

    • Allow the antibody to circulate and accumulate at the tumor site while unbound antibody clears from the bloodstream (typically 24-72 hours).

  • Radiolabeled Probe Administration:

    • Administer the radiolabeled tetrazine probe intravenously.

  • In Vivo iEDDA Reaction and Imaging:

    • The tetrazine probe will rapidly react with the TCO-modified antibody accumulated at the tumor site.

    • Perform imaging at various time points (e.g., 1, 2, 4 hours) post-probe administration using the appropriate imaging modality.

This protocol describes the labeling of a purified protein containing a genetically incorporated azide-bearing unnatural amino acid with a phosphine-functionalized probe.

Materials:

  • Purified protein containing an azide-modified amino acid

  • Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Phosphine-labeled probe (e.g., phosphine-biotin (B157780) or phosphine-fluorophore)

  • Water-miscible organic solvent (e.g., DMSO or DMF)

Procedure:

  • Protein and Reagent Preparation:

    • Dissolve the azide-modified protein in the aqueous buffer to a final concentration of 1-10 mg/mL.

    • Prepare a stock solution of the phosphine-probe in the organic solvent (e.g., 10 mM).

  • Ligation Reaction:

    • Add the phosphine-probe stock solution to the protein solution to achieve the desired final concentration (typically a 10- to 50-fold molar excess of the probe).

    • Incubate the reaction mixture at room temperature or 37°C for 2-12 hours. The reaction progress can be monitored by techniques such as mass spectrometry or SDS-PAGE (if the probe is fluorescent).

  • Purification:

    • Remove the excess phosphine-probe using size-exclusion chromatography, dialysis, or spin filtration.

  • Downstream Analysis:

    • The labeled protein can now be used for downstream applications such as western blotting, fluorescence microscopy, or pull-down assays.

Application in Elucidating Signaling Pathways: A Case Study of GPCRs

Bioorthogonal chemistry has proven invaluable in dissecting complex signaling pathways, such as those mediated by G protein-coupled receptors (GPCRs). By site-specifically incorporating bioorthogonal reporters into a GPCR, researchers can attach fluorescent probes to monitor conformational changes, ligand binding, and interactions with downstream signaling partners in real-time and in live cells.[14][15]

The following diagram illustrates a conceptual workflow for studying GPCR signaling using bioorthogonal labeling.

G cluster_0 GPCR Modification and Labeling cluster_1 Signal Transduction Cascade A Site-specific incorporation of a bioorthogonal handle (e.g., Azide) into a GPCR via genetic code expansion B Expression of the modified GPCR in live cells A->B C Bioorthogonal ligation with a fluorescent probe (e.g., DBCO-Dye) B->C D Ligand Binding to the Labeled GPCR E Conformational Change in GPCR C->E Monitor conformational changes via FRET or other fluorescence techniques D->E F G Protein Activation (GDP-GTP Exchange) E->F G Downstream Effector Activation (e.g., Adenylyl Cyclase) F->G H Second Messenger Production (e.g., cAMP) G->H I Cellular Response H->I

Studying GPCR signaling using bioorthogonal labeling.

Future Perspectives and Conclusion

The field of bioorthogonal chemistry is continuously evolving, with the development of new reactions exhibiting faster kinetics, enhanced stability, and novel functionalities. These advancements will further expand the applications of bioorthogonal labeling in fundamental research and drug development, enabling more sophisticated investigations into complex biological systems. From real-time imaging of single molecules to the targeted delivery and activation of therapeutics, bioorthogonal chemistry provides an unparalleled level of precision and control. This technical guide serves as a foundational resource for researchers seeking to leverage the power of bioorthogonal labeling to push the boundaries of scientific discovery.

References

Methodological & Application

Application Notes: Biotin-PEG4-methyltetrazine for Antibody Labeling

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The biotinylation of antibodies is a cornerstone technique in life sciences, enabling sensitive detection and purification in a wide array of applications such as ELISA, Western blotting, immunohistochemistry, and flow cytometry. The Biotin-PEG4-methyltetrazine labeling protocol leverages the power of bioorthogonal click chemistry, specifically the inverse-electron-demand Diels-Alder (IEDDA) reaction.[1][2][3] This method offers exceptional specificity, rapid reaction kinetics, and biocompatibility, making it a superior choice for conjugating biotin (B1667282) to antibodies under mild, physiological conditions.[4][5][6]

The labeling strategy is a two-step process. First, the antibody is functionalized with a strained alkene, typically a trans-cyclooctene (B1233481) (TCO) group.[1][4] This is commonly achieved by reacting the primary amines (e.g., on lysine (B10760008) residues) of the antibody with a TCO-NHS ester. In the second step, the this compound reagent is introduced. The methyltetrazine moiety on the reagent rapidly and specifically "clicks" with the TCO group on the antibody, forming a stable covalent bond and yielding the biotinylated antibody.[3][7]

The reagent's design incorporates several key features:

  • Biotin: A small molecule with an exceptionally high affinity for streptavidin and avidin, providing a robust system for detection and purification.[8]

  • PEG4 Spacer: A hydrophilic polyethylene (B3416737) glycol linker that enhances the solubility of the reagent in aqueous buffers, minimizes steric hindrance, and reduces the potential for aggregation.[5][8][9]

  • Methyltetrazine (MeTz): The bioorthogonal reactive group that participates in the highly efficient IEDDA reaction with TCO.[4][10]

This protocol provides a detailed methodology for researchers, scientists, and drug development professionals to reliably and efficiently label antibodies using this compound.

Reaction Principle and Workflow

The core of this protocol is the IEDDA reaction between a methyltetrazine and a trans-cyclooctene (TCO). This reaction is characterized by its extraordinary speed and selectivity, proceeding efficiently in aqueous environments without the need for catalysts.[3][5][7]

reaction_pathway cluster_0 Step 1: Antibody Functionalization cluster_1 Step 2: Bioorthogonal Ligation (IEDDA) Antibody Antibody (with Lysine -NH2 groups) TCO_Antibody TCO-Functionalized Antibody Antibody->TCO_Antibody + TCO_NHS TCO-NHS Ester TCO_NHS->TCO_Antibody Final_Product Biotinylated Antibody TCO_Antibody->Final_Product + Biotin_Tz This compound Biotin_Tz->Final_Product

Caption: Chemical reaction pathway for two-step antibody biotinylation.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the antibody labeling protocol. Adherence to these recommendations is crucial for achieving optimal labeling efficiency.

ParameterStage 1: TCO FunctionalizationStage 2: Biotin-Tetrazine LigationReference
Reagent Molar Excess 5-15 equivalents of TCO-NHS per antibody2-5 equivalents of Biotin-PEG4-Tz per TCO-Ab[1]
Reaction Buffer Amine-free buffer (e.g., PBS, HEPES)PBS or other physiological buffer[4][11]
pH 7.2 - 8.57.0 - 8.0[11]
Temperature Room Temperature (20-25°C)Room Temperature (20-25°C)[1][4]
Incubation Time 30 - 60 minutes60 - 120 minutes[1][3]
Antibody Concentration 1-5 mg/mL1-5 mg/mL[11]
Reagent Solvent Anhydrous DMSO or DMFAnhydrous DMSO or DMF[11]

Detailed Experimental Protocol

This protocol is divided into three main parts: functionalizing the antibody with TCO, reacting the TCO-antibody with this compound, and purifying the final conjugate.

G prep_ab 1. Prepare Antibody react_tco 3. React Antibody with TCO-NHS Ester prep_ab->react_tco prep_tco 2. Prepare TCO-NHS Ester Stock Solution prep_tco->react_tco purify_tco 4. Purify TCO-Antibody react_tco->purify_tco react_biotin 6. React TCO-Antibody with Biotin-PEG4-Tz purify_tco->react_biotin prep_biotin 5. Prepare Biotin-PEG4-Tz Stock Solution prep_biotin->react_biotin purify_final 7. Purify Final Biotinylated Antibody react_biotin->purify_final storage 8. Characterize & Store purify_final->storage

Caption: Experimental workflow for antibody labeling and purification.
Materials and Reagents

  • Antibody (carrier-free, in an amine-free buffer like PBS)

  • TCO-NHS Ester (e.g., TCO-PEG4-NHS Ester)

  • This compound[10]

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Reaction Buffer (e.g., Bicarbonate buffer, pH 8.3, or PBS, pH 7.4)

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns, 40K MWCO)[1]

  • Microcentrifuge tubes

  • Spectrophotometer (for concentration measurement)

Stage 1: Antibody Functionalization with TCO-NHS Ester

This stage introduces the TCO reactive group onto the antibody by targeting primary amines.

  • Antibody Preparation:

    • Prepare the antibody solution at a concentration of 1-5 mg/mL in an amine-free buffer (e.g., PBS). Buffers containing primary amines like Tris will compete with the reaction and must be avoided.

    • If the antibody is in a buffer containing primary amines, exchange it into PBS using a desalting column.

  • TCO-NHS Ester Stock Solution:

    • Immediately before use, prepare a 10-20 mM stock solution of TCO-NHS Ester in anhydrous DMSO or DMF.[11] Briefly centrifuge the vial to ensure all powder is at the bottom before opening.

  • Labeling Reaction:

    • Calculate the volume of TCO-NHS Ester stock solution needed for a 5-15 molar excess relative to the antibody.

    • Add the calculated volume of TCO-NHS Ester to the antibody solution while gently vortexing.

    • Incubate the reaction for 30-60 minutes at room temperature.[1]

  • Purification of TCO-Antibody:

    • Remove the excess, unreacted TCO-NHS Ester using a desalting column (e.g., Zeba™ Spin Desalting Column, 40K MWCO).[1]

    • Follow the manufacturer's instructions for the desalting column.

    • Measure the concentration of the purified TCO-functionalized antibody using a spectrophotometer at 280 nm.

Stage 2: Biotinylation via IEDDA Reaction

This stage conjugates the biotin moiety to the TCO-functionalized antibody.

  • This compound Stock Solution:

    • Prepare a 5-10 mM stock solution of this compound in anhydrous DMSO.[4]

  • Ligation Reaction:

    • Add a 2-5 molar excess of the this compound stock solution to the purified TCO-antibody solution.

    • Incubate the reaction for 60-120 minutes at room temperature, protected from light.[3] The reaction progress can be monitored by the disappearance of the characteristic pink/red color of the tetrazine.[3]

Stage 3: Purification and Storage of Biotinylated Antibody
  • Final Purification:

    • Remove excess, unreacted this compound using a desalting column as described in step 4.

  • Characterization and Storage:

    • Measure the final concentration of the biotinylated antibody.

    • The degree of labeling (DOL) can be determined using methods such as the HABA assay, although this is often not necessary due to the high efficiency of the reaction.

    • Store the labeled antibody at 2-8°C for short-term use or at -20°C for long-term storage. Add a cryoprotectant like glycerol (B35011) if freezing.

References

Biotin-PEG4-methyltetrazine: Application Notes and Protocols for Advanced Cell Surface Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin-PEG4-methyltetrazine is a cutting-edge bioorthogonal labeling reagent designed for the specific and efficient biotinylation of biomolecules in complex biological systems. This reagent leverages the power of "click chemistry," specifically the inverse-electron-demand Diels-Alder (iEDDA) reaction between a methyltetrazine (MeTz) moiety and a trans-cyclooctene (B1233481) (TCO) group.[1][2] This reaction is characterized by its exceptionally rapid kinetics and high specificity, proceeding efficiently under physiological conditions without the need for toxic copper catalysts.[1][2]

The structure of this compound incorporates three key functional components:

  • Biotin (B1667282): A small vitamin with an extraordinarily high affinity for streptavidin and avidin, enabling robust downstream detection, purification, and quantification.

  • PEG4 Linker: A hydrophilic polyethylene (B3416737) glycol spacer that enhances water solubility and minimizes steric hindrance, ensuring efficient access of the biotin to its binding partners.[2]

  • Methyltetrazine (MeTz): A highly reactive bioorthogonal handle that participates in the iEDDA reaction with a TCO-functionalized molecule.[2]

This two-step labeling strategy, involving an initial TCO functionalization of the target biomolecule followed by the click reaction with this compound, offers unparalleled control and specificity compared to traditional labeling methods like NHS-biotin, which targets abundant primary amines non-specifically.[1] This makes it an invaluable tool for a wide range of applications, including proteomics, drug discovery, and in vivo imaging.

Principle of the Method

The cell surface labeling strategy using this compound is a two-step process:

  • Bioorthogonal Handle Incorporation: A trans-cyclooctene (TCO) group is introduced onto the cell surface biomolecules of interest. This can be achieved through two primary methods:

    • Metabolic Glycoengineering: Cells are cultured with a TCO-modified sugar precursor (e.g., Ac4ManN-TCO). The cells' metabolic machinery incorporates this unnatural sugar into the glycan chains of glycoproteins, displaying the TCO group on the cell surface.

    • Chemical Modification: Cell surface proteins are directly labeled with a TCO-NHS ester, which reacts with primary amines (e.g., lysine (B10760008) residues) on the proteins.

  • Bioorthogonal Ligation ("Click" Reaction): The TCO-labeled cells are then treated with this compound. The methyltetrazine group on the reagent rapidly and specifically reacts with the TCO group on the cell surface via an iEDDA cycloaddition, forming a stable covalent bond and effectively biotinylating the target biomolecules.

Applications

The specificity and biocompatibility of the this compound labeling system make it suitable for a variety of advanced applications:

  • Proteomics: Enables the selective enrichment and identification of cell surface glycoproteins or specific proteins for subsequent analysis by mass spectrometry.

  • Drug Target Identification: this compound can be used in pull-down assays to identify the cellular targets of a drug candidate that has been modified with a TCO group.[2]

  • Pre-targeted Imaging and Therapy: In this strategy, a TCO-modified antibody is first administered to target a specific cell type (e.g., a tumor cell). After clearance of the unbound antibody, a this compound-conjugated imaging agent or therapeutic is administered, which then localizes to the target site. This approach can improve signal-to-noise ratios and reduce off-target toxicity.

  • Cellular Imaging: Labeled cell surface molecules can be visualized using fluorescently-tagged streptavidin.

  • Validation of Drug-Target Engagement: This methodology can be employed to confirm that a TCO-modified drug is interacting with its intended cell surface target.

Quantitative Data

The efficiency of cell surface labeling is dependent on the concentrations of both the TCO-precursor and the this compound, as well as incubation times. The following tables provide representative data from metabolic labeling experiments.

Table 1: Concentration-Dependent Metabolic Labeling of Cell Surface Glycans

Concentration of Ac4ManNTz (Tetrazine-modified sugar)Mean Fluorescence Intensity (Arbitrary Units)
10 µMLow
25 µMModerate
50 µMHigh

Data adapted from a study on metabolic labeling of MDA-MB-231 cells with a tetrazine-modified sugar followed by labeling with a TCO-biotin conjugate and detection with streptavidin-AF647 by flow cytometry. A concentration of 50 µM was found to give sufficient fluorescence signals for subsequent experiments.[3]

Table 2: Optimization of TCO-Biotin Concentration for Labeling of Tetrazine-Expressing Cells

Concentration of TCO-BiotinMean Fluorescence Intensity (Arbitrary Units)
0.1 mMSub-optimal
0.25 mMMaximal
1 mMNo significant increase

Data adapted from a study where MDA-MB-231 cells metabolically labeled with 50 µM Ac4ManNTz were incubated with varying concentrations of TCO-biotin. A maximal fluorescence signal was observed at a TCO-biotin concentration of 0.25 mM.[3]

Experimental Protocols

Protocol 1: Cell Surface Glycan Labeling via Metabolic Glycoengineering

This protocol describes the labeling of cell surface sialoglycans by first metabolically incorporating a TCO-modified sialic acid precursor, followed by reaction with this compound.

Materials:

  • Cells of interest (e.g., MDA-MB-231)

  • Complete cell culture medium

  • Ac4ManN-TCO (per-O-acetylated N-(trans-cycloocten-4-yl)oxy)carbonyl)mannosamine)

  • Anhydrous DMSO

  • This compound

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • BSA (Bovine Serum Albumin)

  • Streptavidin-fluorophore conjugate (for detection)

  • Flow cytometer or fluorescence microscope

Procedure:

Part A: Metabolic Labeling with Ac4ManN-TCO

  • Cell Seeding: Seed cells in a suitable culture vessel and allow them to adhere and reach the desired confluency.

  • Prepare Ac4ManN-TCO Stock Solution: Prepare a 1000x stock solution of Ac4ManN-TCO in anhydrous DMSO. For example, to achieve a final concentration of 50 µM, prepare a 50 mM stock solution.

  • Metabolic Incorporation: Add the Ac4ManN-TCO stock solution to the cell culture medium to the desired final concentration (e.g., 25-50 µM).

  • Incubation: Incubate the cells for 2-3 days under normal cell culture conditions (e.g., 37°C, 5% CO2) to allow for metabolic incorporation of the TCO-modified sugar into cell surface glycans.

Part B: Labeling with this compound

  • Cell Harvest and Washing: Gently harvest the cells and wash them three times with ice-cold PBS containing 1% BSA to remove any unincorporated sugar and media components.

  • Prepare this compound Labeling Solution: Prepare a fresh solution of this compound in PBS. The optimal concentration should be determined empirically, but a starting concentration of 50-100 µM is recommended.

  • Labeling Reaction: Resuspend the washed cells in the this compound labeling solution and incubate for 30-60 minutes at room temperature or 37°C with gentle agitation.

  • Washing: Wash the cells three times with ice-cold PBS containing 1% BSA to remove unreacted this compound.

  • Detection (Optional): For visualization, incubate the labeled cells with a fluorescently-labeled streptavidin conjugate according to the manufacturer's instructions.

  • Downstream Analysis: The biotin-labeled cells are now ready for downstream applications such as cell lysis for pull-down assays, or analysis by flow cytometry or microscopy.

Protocol 2: Chemical Labeling of Cell Surface Proteins

This protocol describes the biotinylation of cell surface proteins by first modifying them with a TCO-NHS ester, followed by reaction with this compound.

Materials:

  • Cells in suspension or adherent cells

  • TCO-NHS ester

  • Anhydrous DMSO or DMF

  • This compound

  • Amine-free buffer (e.g., PBS, pH 8.0)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

Part A: TCO-Functionalization of Cell Surface Proteins

  • Cell Preparation: Wash cells three times with ice-cold, amine-free buffer (e.g., PBS, pH 8.0) to remove any amine-containing media components. Resuspend cells at a concentration of approximately 1-25 x 10^6 cells/mL.

  • Prepare TCO-NHS Ester Stock Solution: Immediately before use, dissolve the TCO-NHS ester in anhydrous DMSO or DMF to a concentration of 10-20 mM.

  • Labeling Reaction: Add the TCO-NHS ester stock solution to the cell suspension to a final concentration of 1-2 mM.

  • Incubation: Incubate for 30 minutes at room temperature with gentle mixing.

  • Quenching: Stop the reaction by adding quenching buffer to a final concentration of 50-100 mM and incubate for 5-10 minutes.

  • Washing: Wash the cells three times with ice-cold PBS to remove excess TCO-NHS ester and quenching buffer.

Part B: Labeling with this compound

  • Prepare this compound Labeling Solution: Prepare a fresh solution of this compound in PBS at a concentration of 50-100 µM.

  • Labeling Reaction: Resuspend the TCO-functionalized cells in the this compound labeling solution and incubate for 30-60 minutes at room temperature.

  • Washing: Wash the cells three times with ice-cold PBS to remove unreacted this compound.

  • Downstream Analysis: The biotin-labeled cells are now ready for subsequent applications.

Visualizations

experimental_workflow cluster_step1 Step 1: TCO Incorporation cluster_step2 Step 2: Bioorthogonal Ligation cluster_downstream Downstream Applications metabolic Metabolic Glycoengineering (e.g., Ac4ManN-TCO) cells_tco Cells with TCO on Surface metabolic->cells_tco Cellular Metabolism chemical Chemical Modification (TCO-NHS Ester) chemical->cells_tco Amine Reaction labeled_cells Biotinylated Cells cells_tco->labeled_cells biotin_reagent This compound biotin_reagent->labeled_cells iEDDA 'Click' Reaction pulldown Streptavidin Pull-down labeled_cells->pulldown imaging Fluorescence Imaging labeled_cells->imaging flow Flow Cytometry labeled_cells->flow

Caption: Experimental workflow for cell surface labeling using this compound.

Application Example: Investigating EGFR Signaling

This compound can be a powerful tool to study protein-protein interactions within signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) pathway. By functionalizing a cell line expressing EGFR with TCO groups and then labeling with this compound, one can perform a pull-down assay to isolate and identify EGFR and its interacting partners.

EGFR_pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR-TCO (Labeled with Biotin) EGF->EGFR Grb2 Grb2 EGFR->Grb2 Recruitment & Pull-down STAT3 STAT3 EGFR->STAT3 PLCg PLCγ EGFR->PLCg SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription STAT3->Transcription

Caption: Simplified EGFR signaling pathway highlighting potential pull-down targets.

Conclusion

This compound, in conjunction with TCO-based metabolic or chemical labeling, offers a powerful and versatile platform for bioorthogonal labeling. Its rapid, specific, and biocompatible nature has made it an indispensable tool for researchers seeking to study and manipulate biomolecules in complex biological systems. The applications of this technology continue to expand, promising further breakthroughs in our understanding of biology and the development of new therapeutic and diagnostic strategies.

References

Application Notes and Protocols for Pre-targeting with Biotin-PEG4-methyltetrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Biotin-PEG4-methyltetrazine in pre-targeting strategies. This powerful bioorthogonal labeling reagent enables a two-step approach for the specific delivery of imaging agents or therapeutic payloads to a target of interest.

The core of this technology lies in the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition, a bioorthogonal "click chemistry" reaction between the methyltetrazine moiety and a trans-cyclooctene (B1233481) (TCO) group.[1][2] This reaction is exceptionally fast and highly specific, proceeding efficiently under physiological conditions without the need for a copper catalyst.[1][3][4]

Principle of Pre-targeting

The pre-targeting strategy separates the targeting and payload delivery steps. First, a targeting molecule, such as an antibody conjugated to TCO, is administered and allowed to accumulate at the target site while the unbound conjugate clears from circulation. Subsequently, the smaller, faster-clearing this compound, carrying a payload or a detection label via biotin-streptavidin interaction, is introduced. It then rapidly and specifically reacts with the TCO-modified targeting molecule at the site of interest.[2]

Key Features and Advantages

  • Exceptional Kinetics: The reaction between methyltetrazine and TCO is one of the fastest bioorthogonal reactions known, with second-order rate constants ranging from 800 to over 10^6 M⁻¹s⁻¹.[1][4][5] This allows for efficient labeling at low concentrations.

  • High Specificity and Bioorthogonality: The tetrazine and TCO groups are highly selective for each other and do not interfere with native biological functional groups.[1][3]

  • Biocompatibility: The reaction occurs readily in aqueous environments, at neutral pH, and at physiological temperatures, without the need for cytotoxic catalysts.[1][3]

  • Improved Pharmacokinetics: The two-step approach allows for the use of long-circulating targeting molecules while the radiolabeled or cytotoxic payload, attached to the small this compound molecule, has a short circulation time, leading to lower systemic exposure and improved tumor-to-background ratios.[6][7]

  • Versatility: The biotin (B1667282) moiety allows for the attachment of a wide variety of streptavidin-conjugated payloads, including fluorescent dyes, enzymes, and radionuclides.

Quantitative Data

The following tables summarize key quantitative data related to pre-targeting applications with this compound.

Table 1: Reaction Kinetics of Tetrazine-TCO Ligations

ReactantsSecond-Order Rate Constant (k)Reference(s)
Methyltetrazine and TCO> 800 M⁻¹s⁻¹[4][5]
Tetrazine and TCO~1 x 10⁶ M⁻¹s⁻¹[8]

Table 2: In Vivo Pre-targeting Performance in Preclinical Models

Targeting AgentPayload/Imaging AgentTumor ModelTumor Uptake (%ID/g)Tumor-to-Muscle RatioTumor-to-Blood RatioReference(s)
TCO-modified anti-TAG72 mAb CC49¹¹¹In-labeled-DOTA-tetrazineColon Cancer Xenograft4.213.1N/A[7][9]
TCO-modified anti-CEA mAb¹¹¹In-di-DTPAColon Cancer1.8-17.5%ID/kgN/A7.8[6][7]
TCO-modified anti-huA33 mAb⁶⁸Ga-tetrazineLS174T XenograftN/A3.9 ± 1.8N/A[10]
TCO-modified CC49 mAb¹⁷⁷Lu-tetrazineColon Cancer Xenograft479 mGy/MBq (estimated dose)N/A125-fold improvement with clearing agent[6][7]

Note: %ID/g refers to the percentage of the injected dose per gram of tissue.

Experimental Protocols

Protocol 1: Conjugation of TCO-NHS Ester to an Antibody

This protocol describes the functionalization of an antibody with TCO groups for use in pre-targeting.

Materials:

  • Antibody of interest in an amine-free buffer (e.g., PBS, pH 8.0-8.5)

  • TCO-PEG4-NHS ester (dissolved in anhydrous DMSO)

  • Desalting column (e.g., PD-10)

  • Reaction buffer (e.g., PBS, pH 8.0-8.5)

Procedure:

  • Antibody Preparation: Prepare the antibody at a concentration of 1-5 mg/mL in the reaction buffer.

  • Reaction Setup: Add a 10- to 40-fold molar excess of TCO-PEG4-NHS ester to the antibody solution.

  • Incubation: Incubate the reaction mixture overnight at room temperature with gentle mixing.

  • Purification: Remove the excess, unreacted TCO-PEG4-NHS ester using a desalting column equilibrated with the desired storage buffer (e.g., PBS, pH 7.4).

  • Characterization: Determine the TCO-to-antibody ratio using MALDI-TOF mass spectrometry.

  • Storage: Store the purified TCO-antibody conjugate at 4°C for short-term storage or at -80°C for long-term storage.

Protocol 2: In Vitro Pre-targeting and Labeling of Cells

This protocol describes the two-step labeling of cells in culture.

Materials:

  • Cells expressing the target antigen

  • TCO-modified antibody (from Protocol 1)

  • This compound (dissolved in DMSO)

  • Streptavidin-conjugated fluorescent probe

  • Cell culture medium

  • PBS (Phosphate-Buffered Saline)

Procedure:

  • Pre-targeting Step: Incubate the cells with the TCO-modified antibody in cell culture medium for a predetermined time (e.g., 1-2 hours) to allow for antibody binding to the target antigen.

  • Washing: Wash the cells three times with ice-cold PBS to remove unbound TCO-antibody.

  • Labeling Step: Prepare a fresh solution of this compound in PBS (e.g., 50-100 µM).[1]

  • Incubation: Incubate the cells with the this compound solution for 30-60 minutes at 4°C to label the TCO-modified antibodies.[1] Performing this step at 4°C minimizes internalization.[1]

  • Washing: Wash the cells three times with ice-cold PBS to remove excess this compound.[1]

  • Detection: Incubate the cells with a fluorescently labeled streptavidin conjugate in PBS for 15-30 minutes at room temperature, protected from light.[1]

  • Washing: Wash the cells three times with PBS.[1]

  • Analysis: The cells are now ready for analysis by flow cytometry or fluorescence microscopy.[1]

Protocol 3: In Vivo Pre-targeted Imaging

This protocol provides a general workflow for in vivo pre-targeted imaging in a tumor-bearing mouse model.

Materials:

  • Tumor-bearing mice

  • TCO-modified antibody

  • Radiolabeled this compound (or biotinylated tetrazine followed by radiolabeled streptavidin)

  • Imaging system (e.g., PET/SPECT/CT)

  • Sterile saline for injection

Procedure:

  • Pre-targeting Injection: Intravenously inject the TCO-modified antibody into the tumor-bearing mice. The optimal dose and timing should be determined empirically.

  • Accumulation and Clearance: Allow the TCO-antibody to accumulate at the tumor site and for the unbound antibody to clear from circulation. This typically takes 24-72 hours.[11]

  • Labeling Injection: Intravenously inject the radiolabeled this compound.

  • Imaging: At various time points after the second injection (e.g., 1, 3, 24 hours), perform imaging using the appropriate modality to visualize tumor uptake and biodistribution.[7]

  • Biodistribution Analysis (Optional): After the final imaging session, euthanize the animals and collect tumors and major organs for gamma counting to quantify the biodistribution of the radiolabel.

Visualizations

Signaling Pathway and Experimental Workflows

Pretargeting_Workflow Pre-targeting Experimental Workflow cluster_step1 Step 1: Pre-targeting cluster_step2 Step 2: Labeling cluster_step3 Step 3: Detection/Therapy A Administer TCO-Antibody B Antibody Accumulation at Target Site A->B Targeting C Clearance of Unbound Antibody B->C Time Delay (24-72h) D Administer this compound C->D E Bioorthogonal Reaction (iEDDA) at Target D->E Rapid Ligation F Clearance of Unbound Tetrazine E->F G Administer Streptavidin-Payload F->G H Binding to Biotin at Target G->H High Affinity Binding I Imaging or Therapeutic Effect H->I

Caption: A three-step pre-targeting workflow.

iEDDA_Reaction Inverse Electron Demand Diels-Alder Reaction TCO TCO-Antibody Plus + Tetrazine This compound Product Stable Covalent Bond (Dihydropyridazine) Plus->Product Click Reaction N2 N2 (gas) Product->N2 Release

Caption: The bioorthogonal iEDDA click reaction.

Signaling_Pathway_Targeting Targeting a Cell Surface Receptor Antibody TCO-Antibody Receptor Cell Surface Receptor (e.g., EGFR, HER2) Antibody->Receptor Binds Tetrazine This compound Antibody->Tetrazine Reacts (iEDDA) Cell Target Cell (e.g., Tumor Cell) Payload Streptavidin-Payload (Drug, Imaging Agent) Tetrazine->Payload Binds Effect Cellular Response (Apoptosis, Signal for Imaging) Payload->Effect Induces

Caption: Targeting a cell surface receptor for payload delivery.

References

Application Notes and Protocols for In Vivo Imaging with Biotin-PEG4-methyltetrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Biotin-PEG4-methyltetrazine for in vivo imaging. This bioorthogonal probe enables a powerful pre-targeting strategy, allowing for the sensitive and specific visualization of biological targets in living organisms. The core of this technology is the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition, a rapid and highly selective "click chemistry" reaction between methyltetrazine and a trans-cyclooctene (B1233481) (TCO).

The pre-targeting approach involves two key steps. First, a targeting moiety (e.g., an antibody or small molecule) conjugated to TCO is administered and allowed to accumulate at the target site while unbound conjugate clears from circulation. Subsequently, the smaller, fast-clearing this compound is introduced. It rapidly reacts with the TCO-tagged molecule at the target, effectively delivering a biotin (B1667282) handle. This biotin can then be detected using various methods, most commonly through radiolabeled or fluorescently-tagged streptavidin for PET or fluorescence imaging, respectively. The PEG4 linker enhances the solubility and bioavailability of the methyltetrazine probe.

Principle of the Technology

The in vivo imaging strategy using this compound is based on the principles of bioorthogonal chemistry, specifically the tetrazine ligation. This reaction is exceptionally fast and proceeds efficiently under physiological conditions without the need for toxic catalysts. The pre-targeting methodology separates the targeting and detection steps, which can significantly improve the signal-to-background ratio in imaging studies.

Key Applications

  • Pre-targeted Positron Emission Tomography (PET) Imaging: By employing a radiolabeled tetrazine or a subsequent radiolabeled streptavidin, this technique allows for highly sensitive and quantitative imaging of tumors or other disease sites.

  • Pre-targeted Fluorescence Imaging: The biotin moiety allows for the subsequent administration of a streptavidin-fluorophore conjugate for in vivo optical imaging, offering a complementary imaging modality to PET.

  • Drug Delivery and Theranostics: The modular nature of this system can be adapted for the targeted delivery of therapeutic agents.

Quantitative Data from In Vivo Pre-targeted Imaging Studies

The following tables summarize quantitative data from representative preclinical in vivo imaging studies utilizing the tetrazine-TCO pre-targeting strategy.

ParameterStudy 1: Pancreatic Cancer Model (BxPC3 xenografts)Study 2: Colorectal Cancer Model (SW1222 xenografts)
Animal Model Athymic nude miceAthymic nude mice
Targeting Agent 5B1 anti-CA19.9 mAb-TCOhuA33 mAb-TCO
Imaging Agent ¹⁷⁷Lu-DOTA-PEG₇-Tz⁶⁴Cu-NOTA-Tz
Dose (Targeting Agent) 200 µg100 µg
Dose (Imaging Agent) 2 nmol10.2–12.0 MBq
Time Interval 72 hours24 hours
Imaging Modality SPECT/BiodistributionPET/Biodistribution
Tumor Uptake (%ID/g) 16.8 ± 3.9 at 120h4.1 ± 0.3 at 1h, 4.0 ± 0.9 at 24h
Tumor-to-Blood Ratio ~15 at 120h~1.2 at 1h, ~1.9 at 24h
Tumor-to-Muscle Ratio ~100 at 120hNot Reported

Table 1: Quantitative data from pre-clinical PET/SPECT imaging studies.

ParameterStudy 3: In Vivo Fluorescence Tumor Imaging
Animal Model Xenograft mouse tumor model
Targeting Agent Tetrazine-functionalized single-walled carbon nanotubes (TZ@SWCNTs)
Imaging Agent TCO-caged near-infrared fluorogenic probe (tHCA)
Dose (Targeting Agent) Not specified
Dose (Imaging Agent) Not specified
Time Interval Not specified
Imaging Modality In vivo fluorescence imaging
Tumor-to-Liver Signal Ratio 3.6

Table 2: Quantitative data from a pre-clinical in vivo fluorescence imaging study.

Experimental Protocols

Protocol 1: Pre-targeted PET Imaging of Tumors

This protocol is a representative example for pre-targeted PET imaging in a tumor xenograft mouse model.

Materials:

  • TCO-conjugated antibody (specific to the tumor antigen of interest)

  • Radiolabeled tetrazine probe (e.g., ⁶⁴Cu-NOTA-Tz)

  • Tumor xenograft mouse model (e.g., athymic nude mice with subcutaneous tumors)

  • PET/CT scanner

  • Sterile saline for injection

Procedure:

  • Antibody-TCO Conjugate Administration:

    • Administer the TCO-conjugated antibody (e.g., 100 µg in 200 µL of sterile saline) to the tumor-bearing mice via tail vein injection.

    • Allow the antibody-TCO conjugate to accumulate at the tumor site and for the unbound conjugate to clear from circulation. A typical time interval is 24 to 72 hours, which should be optimized for the specific antibody used.[1]

  • Radiolabeled Tetrazine Administration:

    • After the predetermined time interval, administer the radiolabeled tetrazine probe (e.g., 10.2–12.0 MBq in 200 µL of sterile saline) via tail vein injection.[1]

  • PET/CT Imaging:

    • Perform PET/CT imaging at various time points post-injection of the radiolabeled tetrazine (e.g., 1, 4, 12, and 24 hours) to visualize tumor uptake and assess biodistribution.[1]

  • Biodistribution Studies (Optional):

    • At the end of the imaging study, euthanize the mice and collect tissues of interest (tumor, blood, heart, lungs, liver, spleen, kidneys, muscle, bone).

    • Measure the radioactivity in each tissue using a gamma counter to determine the percentage of injected dose per gram of tissue (%ID/g).

Protocol 2: Pre-targeted In Vivo Fluorescence Imaging of Tumors

This protocol outlines a three-step pre-targeting approach for in vivo fluorescence imaging.

Materials:

  • TCO-conjugated antibody (specific to the tumor antigen of interest)

  • This compound

  • Streptavidin-conjugated near-infrared (NIR) fluorophore (e.g., Streptavidin-AF680)

  • Tumor xenograft mouse model

  • In vivo fluorescence imaging system

  • Sterile saline for injection

Procedure:

  • Antibody-TCO Conjugate Administration:

    • Administer the TCO-conjugated antibody (e.g., 100-200 µg in sterile saline) to the tumor-bearing mice via intravenous injection.

    • Allow 24-48 hours for the antibody to accumulate at the tumor and for unbound antibody to clear.

  • This compound Administration:

    • Following the antibody accumulation period, inject this compound (e.g., 50-100 nmol in sterile saline) intravenously.

    • Allow a short incubation time (e.g., 1-4 hours) for the tetrazine to react with the TCO-antibody conjugate at the tumor site and for unbound biotin-tetrazine to clear.

  • Streptavidin-Fluorophore Administration:

    • Inject the streptavidin-NIR fluorophore conjugate (e.g., 25-50 µg in sterile saline) intravenously.

    • Allow 1-2 hours for the streptavidin-fluorophore to bind to the biotin at the tumor site and for unbound conjugate to clear.

  • In Vivo Fluorescence Imaging:

    • Perform in vivo fluorescence imaging at various time points after the final injection (e.g., 2, 6, and 24 hours) to monitor tumor signal and background fluorescence.

    • Quantify the fluorescence intensity in the tumor and other organs to determine the tumor-to-background ratio.

Visualizations

G cluster_0 Step 1: Targeting cluster_1 Step 2: Bioorthogonal Ligation cluster_2 Step 3: Detection TCO_Antibody TCO-conjugated Antibody Tumor_Cell Tumor Cell (with target antigen) TCO_Antibody->Tumor_Cell Binding & Accumulation (24-72h) Biotin_Tetrazine This compound Tumor_Biotin Biotinylated Tumor Cell Biotin_Tetrazine->Tumor_Biotin Click Reaction (in vivo) Imaging_Probe Imaging Probe (e.g., Radiolabeled/Fluorescent Streptavidin) Detected_Tumor Visualized Tumor Cell Imaging_Probe->Detected_Tumor Binding & Signal Generation G TCO_Antibody TCO-Antibody Injection Accumulation Accumulation & Clearance (24-72h) TCO_Antibody->Accumulation Biotin_Tetrazine Biotin-PEG4-Tetrazine Injection Accumulation->Biotin_Tetrazine Click_Reaction In Vivo Click Reaction (1-4h) Biotin_Tetrazine->Click_Reaction Streptavidin_Fluorophore Streptavidin-Fluorophore Injection Click_Reaction->Streptavidin_Fluorophore Imaging Fluorescence Imaging (2-24h) Streptavidin_Fluorophore->Imaging G TCO_Antibody TCO-Antibody Injection Accumulation Accumulation & Clearance (24-72h) TCO_Antibody->Accumulation Radiolabeled_Tetrazine Radiolabeled Tetrazine Injection Accumulation->Radiolabeled_Tetrazine PET_Imaging PET/CT Imaging (1-24h) Radiolabeled_Tetrazine->PET_Imaging

References

Application Note & Protocol: Labeling of TCO-Modified Proteins via Tetrazine Ligation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

This application note provides a detailed protocol for the labeling of proteins modified with trans-cyclooctene (B1233481) (TCO) groups. The method utilizes the bioorthogonal inverse-electron-demand Diels-Alder (IEDDA) reaction between a TCO-functionalized protein and a tetrazine-containing probe. This "click chemistry" reaction is exceptionally fast, highly specific, and proceeds efficiently under mild, aqueous conditions without the need for a catalyst, making it an ideal tool for conjugating a wide variety of labels (such as fluorophores, drugs, or biotin) to proteins in complex biological systems.[1][2][3]

Principle of the Reaction

The core of the labeling strategy is the IEDDA cycloaddition between the TCO group (the dienophile) on the protein and a 1,2,4,5-tetrazine (B1199680) moiety (the diene) on the labeling probe.[1][3] This reaction is characterized by its extremely rapid kinetics and high selectivity, forming a stable covalent dihydropyridazine (B8628806) bond while releasing nitrogen gas as the only byproduct.[1][4] The reaction's biocompatibility allows it to proceed even within living cells without interfering with native biological processes.[2][5]

Caption: Mechanism of the TCO-Tetrazine bioorthogonal ligation.

Experimental Workflow

The overall experimental workflow involves the preparation of reactants, the click reaction itself, and an optional purification step to remove any excess, unreacted tetrazine probe. The final conjugate can then be characterized to determine the efficiency of the labeling reaction.

G prep_tco Prepare TCO-Modified Protein in Reaction Buffer (e.g., PBS) react Combine Reactants & Incubate at Room Temperature (10-60 min) prep_tco->react 1-5 mg/mL prep_tz Prepare Tetrazine-Probe Stock (e.g., in DMSO) prep_tz->react 1.1 - 5x molar excess purify Purification (Optional) (e.g., SEC, Desalting Column) react->purify Reaction Mixture analyze Characterization & Use (e.g., UV-Vis, SDS-PAGE, Assay) purify->analyze Purified Conjugate stop Labeled Protein Ready for Use analyze->stop

Caption: General workflow for labeling TCO-modified proteins.

Quantitative Data Summary

The efficiency and conditions for TCO-tetrazine ligation can vary based on the specific protein, the reactivity of the TCO and tetrazine derivatives, and the reaction buffer. The table below summarizes key quantitative parameters gathered from various protocols.

ParameterRecommended ValueNotesReferences
Protein Concentration 1 - 5 mg/mLHigher protein concentrations can improve labeling efficiency.[4][6]
Reaction Buffer Amine-free buffer, pH 6.5 - 8.5 (e.g., PBS)Buffers containing primary amines like Tris or glycine (B1666218) should be avoided if the TCO group was introduced via an NHS ester, as they can interfere with that prior step. The click reaction itself is robust across a wide pH range.[4][6]
Molar Excess of Tetrazine Probe 1.1 to 5-fold molar excess over TCO-proteinA slight molar excess of the tetrazine probe is recommended to ensure complete labeling of the TCO sites. The optimal ratio may require empirical determination.[1][4][6]
Reaction Time 10 - 60 minutesThe reaction is often complete within minutes at room temperature. The disappearance of the tetrazine's characteristic pink/red color can be used to monitor progress.[1][6][7]
Reaction Temperature Room Temperature (or 4°C to 37°C)The reaction proceeds rapidly at room temperature. Incubation at 4°C is possible for sensitive proteins, though it may require a longer reaction time.[6]
Degree of Labeling (DOL) Variable (e.g., 4-10 probes/antibody)The final DOL depends on the number of TCO groups on the initial protein. Modification of an anti-c-myc antibody with 5, 10, and 15 equivalents of a TCO-NHS ester resulted in conjugates with 4, 8, and 10 TCOs/antibody, respectively.[3]

Detailed Experimental Protocol

This protocol describes the general procedure for conjugating a tetrazine-labeled molecule to a TCO-modified protein.

Materials Required
  • TCO-modified protein

  • Tetrazine-labeled probe (e.g., Tetrazine-dye, Tetrazine-biotin)

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4, or another amine-free buffer.

  • Anhydrous DMSO or DMF for dissolving the tetrazine probe.

  • Desalting spin columns (e.g., Zeba™) or Size Exclusion Chromatography (SEC) system for purification.

  • Quench Buffer (optional): 1 M Tris-HCl, pH 8.0 (only needed if the prior TCO-modification step was performed in the same pot without purification).

Protocol Steps

1. Reactant Preparation a. Prepare the TCO-modified protein in the chosen Reaction Buffer (e.g., PBS, pH 7.4) at a concentration of 1-5 mg/mL.[6] b. Immediately before use, prepare a stock solution of the tetrazine-labeled probe in an anhydrous solvent like DMSO or DMF. The concentration should be sufficient to achieve the desired molar excess.

2. Bioorthogonal Labeling Reaction a. Add the calculated amount of the tetrazine-probe stock solution to the TCO-modified protein solution. A 1.1 to 5-fold molar excess of the tetrazine probe is recommended to drive the reaction to completion.[1][4][6] b. Mix the contents gently by pipetting or brief vortexing. c. Incubate the reaction for 10 to 60 minutes at room temperature.[1][6] For temperature-sensitive proteins, the incubation can be performed at 4°C for 2-4 hours. d. (Optional) The reaction progress can often be visually monitored by the disappearance of the tetrazine's color.[1]

3. Purification of the Labeled Protein a. If removal of the excess, unreacted tetrazine probe is necessary for downstream applications, purify the conjugate. b. For rapid buffer exchange and removal of small molecules, use a desalting spin column according to the manufacturer's instructions.[6] c. For more stringent purification, use a Size Exclusion Chromatography (SEC) system, selecting a column with an appropriate molecular weight cutoff.

4. Storage and Characterization a. Store the purified, labeled protein conjugate at 4°C for short-term use or at -20°C or -80°C for long-term storage. b. (Optional) Determine the Degree of Labeling (DOL). For fluorescent probes, this can be calculated spectrophotometrically by measuring the absorbance of the conjugate at 280 nm (for protein) and the λmax of the dye.[3][8]

Troubleshooting

ProblemPossible CauseSolution
No or Poor Labeling Inactive TCO groups on protein: The TCO moiety may have degraded or isomerized, especially during a prolonged expression or storage period.Ensure the TCO-modified protein was prepared correctly and stored properly. Test the reactivity of a small aliquot.
Degraded Tetrazine Probe: Tetrazine compounds can be sensitive to light and certain nucleophiles.Use a fresh stock of the tetrazine probe. Store tetrazine reagents protected from light and moisture.
Sub-optimal Reaction Conditions: Insufficient molar excess of the tetrazine probe or insufficient reaction time.Optimize the labeling conditions by increasing the molar excess of the tetrazine probe or extending the incubation time.
Protein Aggregation/Precipitation High Degree of Labeling: A high density of hydrophobic labels on the protein surface can lead to aggregation.Reduce the molar excess of the tetrazine probe during the labeling reaction. Include additives like glycerol (B35011) or arginine in the buffer to improve solubility.
Solvent-related Precipitation: Adding a large volume of organic solvent (e.g., DMSO) from the tetrazine stock can cause protein precipitation.Keep the volume of the added organic solvent to a minimum, typically less than 10% of the total reaction volume.

References

Application Notes and Protocols for Biotin-PEG4-methyltetrazine in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Biotin-PEG4-methyltetrazine for PROTAC Development

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to commandeer the cell's own ubiquitin-proteasome system for the targeted degradation of specific proteins of interest (POIs). A PROTAC molecule consists of a ligand that binds to the target protein, another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. The formation of a ternary complex (POI-PROTAC-E3 ligase) leads to the polyubiquitination of the POI, marking it for destruction by the proteasome.

This compound is a highly versatile chemical tool for PROTAC synthesis, offering a unique combination of features that facilitate a modular and efficient approach to developing novel protein degraders.

  • Methyltetrazine Moiety : This functional group enables rapid and highly specific bioorthogonal ligation with a trans-cyclooctene (B1233481) (TCO)-modified molecule via an inverse-electron-demand Diels-Alder (iEDDA) reaction.[1] This "click chemistry" is exceptionally fast and can be performed in complex biological environments, offering a straightforward method for conjugating the E3 ligase ligand to the POI ligand.[1]

  • PEG4 Spacer : The polyethylene (B3416737) glycol (PEG) spacer enhances the aqueous solubility and cell permeability of the final PROTAC molecule. The length of the linker is a critical determinant of the stability and geometry of the ternary complex, and thus the efficiency of protein degradation.[2]

  • Biotin (B1667282) Handle : The integrated biotin moiety serves as a powerful affinity tag for a wide range of downstream applications. These include the purification of the synthesized PROTAC, the confirmation of target engagement through pulldown assays, and the study of protein-protein interactions.[2]

These application notes provide detailed protocols for the synthesis of a PROTAC using this compound, and for the subsequent cellular and biochemical assays to validate its function.

Quantitative Data Summary

The following tables provide representative quantitative data for PROTACs targeting the epigenetic reader protein BRD4, a common target in oncology research. While not all of these PROTACs were synthesized using this compound, the data serves as a benchmark for the expected performance of a potent BRD4-degrading PROTAC.

Table 1: Degradation Efficiency of BRD4 PROTACs in Vitro

PROTAC CompoundCell LineDC50 (Concentration for 50% Degradation)Dmax (Maximum Degradation)Time Point
PROTAC 1Burkitt's Lymphoma (BL) cells< 1 nMNot SpecifiedNot Specified
PROTAC 3RS4;11 Leukemia cells51 pM (IC50)Not SpecifiedNot Specified
ARV-825MGC803 (Gastric Cancer)~10 nM (GI50)>95%72 h
dBET1MV4;11 (AML)0.14 µM (IC50)>90%24 h
A1874HCT116 (Colon Cancer)100 nM (induces significant degradation)>90%Not Specified

Table 2: Anti-proliferative Activity of BRD4 PROTACs

PROTAC CompoundCell LineIC50 / GI50 (Viability)Time Point
ARV-825MGC803 (Gastric Cancer)~10 nM72 h
ARV-825HGC27 (Gastric Cancer)~10 nM72 h
dBET1MV4;11 (AML)0.14 µM24 h
PROTAC 21THP-1 (Monocytic Leukemia)0.81 µM24 h

Signaling Pathways and Experimental Workflows

PROTAC Mechanism of Action and Downstream Effects of BRD4 Degradation

The degradation of BRD4 by a PROTAC has profound effects on downstream signaling pathways, most notably the suppression of the c-MYC oncogene, leading to cell cycle arrest and apoptosis.[3]

PROTAC_Mechanism cluster_synthesis PROTAC Synthesis cluster_cell Cellular Action Biotin_Linker This compound PROTAC Biotinylated PROTAC Biotin_Linker->PROTAC iEDDA Click Chemistry TCO_POI_Ligand TCO-modified POI Ligand (e.g., JQ1-TCO) TCO_POI_Ligand->PROTAC E3_Ligase_Ligand E3 Ligase Ligand (e.g., Thalidomide) E3_Ligase_Ligand->PROTAC Attached to Linker Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Target Protein (e.g., BRD4) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN) E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Protein Degradation Proteasome->Degradation Downstream Downstream Effects (e.g., c-MYC suppression, Apoptosis) Degradation->Downstream

Caption: Workflow of PROTAC synthesis and mechanism of action.

Experimental Workflow for PROTAC Validation

A systematic workflow is essential to validate the efficacy and mechanism of a newly synthesized PROTAC.

Experimental_Workflow Synthesis 1. PROTAC Synthesis (Click Chemistry) Cell_Treatment 2. Cell Treatment (Dose & Time Course) Synthesis->Cell_Treatment Western_Blot 3. Western Blot Analysis (Confirm Degradation) Cell_Treatment->Western_Blot Viability_Assay 4. Cell Viability Assay (Assess Cytotoxicity) Cell_Treatment->Viability_Assay Pulldown_Assay 5. Biotin Pulldown Assay (Confirm Target Engagement) Western_Blot->Pulldown_Assay If degradation confirmed

Caption: Key experimental steps for PROTAC validation.

Experimental Protocols

Protocol 1: Synthesis of a Biotinylated PROTAC via iEDDA Click Chemistry

This protocol describes the conjugation of a TCO-modified POI ligand to this compound.

Materials:

  • This compound

  • TCO-modified POI ligand (e.g., TCO-JQ1)

  • Anhydrous, amine-free solvent (e.g., DMSO or DMF)

  • Reaction vessel (e.g., microcentrifuge tube)

  • Analytical equipment (e.g., LC-MS, HPLC) for reaction monitoring and purification

Procedure:

  • Reagent Preparation : Allow this compound and the TCO-modified ligand to warm to room temperature before use to prevent condensation. Prepare stock solutions of each reactant in the chosen anhydrous solvent (e.g., 10 mM in DMSO).

  • Reaction Setup : In a clean reaction vessel, combine the TCO-modified POI ligand and this compound. A slight molar excess (1.1 to 1.5 equivalents) of the this compound is recommended to ensure complete consumption of the TCO-ligand. The final reaction concentration will depend on the specific reactants but a starting point of 1-5 mM is suggested.

  • Incubation : Incubate the reaction mixture at room temperature for 1-4 hours. The reaction can be monitored by the disappearance of the characteristic pink/red color of the tetrazine. For more precise monitoring, LC-MS can be used to track the formation of the product and the consumption of reactants.

  • Purification : Once the reaction is complete, the desired biotinylated PROTAC can be purified from unreacted starting materials using reverse-phase HPLC.

  • Characterization : Confirm the identity and purity of the final product by LC-MS and NMR spectroscopy.

  • Storage : Store the purified, lyophilized PROTAC at -20°C or -80°C, protected from light and moisture.

Protocol 2: Western Blot Analysis of PROTAC-induced BRD4 Degradation

This protocol details the steps to quantify the degradation of a target protein (e.g., BRD4) in cultured cells following PROTAC treatment.[3][4]

Materials:

  • Human cancer cell line expressing the target protein (e.g., HeLa, MDA-MB-231 for BRD4)[4]

  • Synthesized biotinylated PROTAC (stock solution in DMSO)

  • Vehicle control (DMSO)

  • Proteasome inhibitor (e.g., MG132) as a control

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels, running buffer, and transfer system

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-BRD4, anti-c-Myc, anti-GAPDH)[4]

  • HRP-conjugated secondary antibody

  • ECL chemiluminescent substrate and imaging system

Procedure:

  • Cell Culture and Treatment : Seed cells in 6-well or 12-well plates and allow them to adhere and reach 70-80% confluency. Treat the cells with various concentrations of the PROTAC (e.g., 1, 10, 100, 1000 nM) for different time points (e.g., 4, 8, 16, 24 hours). Include a vehicle control (DMSO) and a positive control for proteasome-dependent degradation (pre-treatment with MG132 for 2-4 hours before adding the PROTAC).[3]

  • Cell Lysis : After treatment, wash the cells with ice-cold PBS and add lysis buffer.[4] Scrape the cells and incubate the lysate on ice for 30 minutes.[3] Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.[4]

  • Protein Quantification : Determine the protein concentration of each lysate using a BCA assay.[4]

  • Sample Preparation and SDS-PAGE : Normalize the protein concentration of all samples. Add Laemmli buffer and boil at 95°C for 5-10 minutes.[4] Load equal amounts of protein onto an SDS-PAGE gel and run to separate the proteins by size.[4]

  • Protein Transfer : Transfer the separated proteins to a PVDF or nitrocellulose membrane.[4]

  • Immunoblotting :

    • Block the membrane with blocking buffer for 1 hour at room temperature.[4]

    • Incubate the membrane with the primary antibody against the target protein (e.g., anti-BRD4) overnight at 4°C.[4]

    • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[3]

    • To ensure equal protein loading, probe the membrane with an antibody against a housekeeping protein (e.g., GAPDH or β-actin).[3]

  • Detection and Analysis :

    • Wash the membrane with TBST and apply the ECL substrate.[4]

    • Capture the chemiluminescent signal using an imaging system.[3]

    • Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the target protein band intensity to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control.[3]

Protocol 3: Streptavidin Pulldown Assay for Target Engagement

This protocol uses the biotin handle on the PROTAC to confirm its engagement with the target protein in the cellular context.

Materials:

  • Cells treated with the biotinylated PROTAC and appropriate controls

  • Lysis buffer (non-denaturing, e.g., Triton X-100 based)

  • Streptavidin-conjugated magnetic beads[5]

  • Wash buffers (e.g., lysis buffer with varying salt concentrations)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

  • Equipment for Western blotting (as in Protocol 2)

Procedure:

  • Cell Lysis : Lyse the cells treated with the biotinylated PROTAC (and a no-PROTAC control) using a non-denaturing lysis buffer to preserve protein complexes.

  • Bead Preparation : Wash the streptavidin magnetic beads with lysis buffer to equilibrate them.[6]

  • Pulldown : Add the cleared cell lysates to the equilibrated streptavidin beads and incubate for 2-4 hours at 4°C with gentle rotation to allow the biotinylated PROTAC (and any bound proteins) to bind to the beads.[5]

  • Washing : Pellet the beads using a magnetic rack and discard the supernatant.[6] Wash the beads multiple times with wash buffer to remove non-specifically bound proteins.[5]

  • Elution : Elute the bound proteins from the beads by resuspending them in SDS-PAGE sample buffer and boiling for 5-10 minutes.[5]

  • Western Blot Analysis : Separate the eluted proteins by SDS-PAGE and perform a Western blot as described in Protocol 2, probing for the target protein (e.g., BRD4). The presence of the target protein in the pulldown from the PROTAC-treated sample, but not the control, confirms target engagement.

Conclusion

This compound is a powerful and versatile tool for the synthesis of PROTACs. The combination of a bioorthogonal click chemistry handle, a beneficial PEG spacer, and a functional biotin tag enables a streamlined workflow for the development, validation, and characterization of novel protein degraders. The protocols outlined in these application notes provide a solid foundation for researchers to utilize this reagent in their drug discovery and chemical biology programs.

References

Application Notes and Protocols for Biotin-PEG4-methyltetrazine in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin-PEG4-methyltetrazine is a versatile heterobifunctional linker that plays a crucial role in advanced drug delivery systems. This reagent integrates three key functionalities: a biotin (B1667282) moiety for targeting, a polyethylene (B3416737) glycol (PEG) spacer, and a methyltetrazine group for bioorthogonal conjugation. This unique combination enables the development of highly specific and efficient drug delivery vehicles, including antibody-drug conjugates (ADCs), targeted nanoparticles, and pre-targeting systems.

The underlying principle of its application is the highly efficient and specific inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reaction between the methyltetrazine group and a trans-cyclooctene (B1233481) (TCO) derivative.[1] This "click chemistry" reaction is bioorthogonal, meaning it proceeds rapidly under physiological conditions without interfering with native biological processes.[1] The PEG4 spacer enhances aqueous solubility and provides spatial separation between the biotin and the conjugated molecule, minimizing steric hindrance.[2][3] The biotin component allows for targeting of cells that overexpress the biotin receptor, a common characteristic of many cancer cells.

These application notes provide detailed protocols for utilizing this compound in the construction of drug delivery systems, quantitative data to guide experimental design, and visualizations of key workflows and a relevant signaling pathway.

Data Presentation

Quantitative Data Summary

The following tables provide key quantitative data to inform the design and execution of experiments using this compound.

Table 1: Reaction Kinetics of Tetrazine-TCO Ligations

Tetrazine DerivativeTCO DerivativeSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Solvent SystemReference
MethyltetrazineTCO-PEG4~800 - 3,300Aqueous buffers (e.g., PBS)[4]
3-vinyl-6-oxymethyl-tetrazineTCO1705 ± 62 - 3277 ± 66PBS (pH 7.4) at 37°C
DimethyltetrazineTCO-carbamate~10PBS at 37°C
Pyrimidine-tetrazineTCO-coumarin>80% reaction in 30 minNot specified

Table 2: Stability of Tetrazine and TCO Moieties

MoietyConditionStabilityReference
DimethyltetrazinePBS at 37°C~50% hydrolysis in 14 hours
Dipyridyl-tetrazinePBS at 37°CHalf-life of 9.6 hours
Alkyl- or pyridinyl-substituted tetrazinesPBS at 37°C>85% remaining after 10 hours
TCO50% fresh mouse serum at 37°CAlmost complete isomerization to cis-isomer within 7 hours

Experimental Protocols

Protocol 1: Modification of Antibodies with TCO-NHS Ester

This protocol describes the modification of primary amines (e.g., lysine (B10760008) residues) on an antibody with a TCO-NHS ester, preparing it for subsequent conjugation with this compound.

Materials:

  • Antibody of interest

  • TCO-NHS ester (e.g., TCO-PEG4-NHS ester)

  • Reaction Buffer: 0.1 M sodium bicarbonate or phosphate (B84403) buffered saline (PBS), pH 8.0-8.5

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Desalting spin columns (e.g., Zeba™ Spin Desalting Columns, 40K MWCO)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

Procedure:

  • Antibody Preparation:

    • If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into the Reaction Buffer using a desalting spin column.

    • Adjust the antibody concentration to 1-5 mg/mL in the Reaction Buffer.

  • TCO-NHS Ester Solution Preparation:

    • Immediately before use, dissolve the TCO-NHS ester in anhydrous DMSO to a concentration of 10 mM.

  • Antibody Modification:

    • Add a 10- to 20-fold molar excess of the TCO-NHS ester solution to the antibody solution. The optimal ratio may need to be determined empirically.

    • Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.

  • Quenching the Reaction:

    • Add the Quenching Buffer to a final concentration of 50-100 mM to quench any unreacted TCO-NHS ester.

    • Incubate for 15 minutes at room temperature.

  • Purification of TCO-Modified Antibody:

    • Remove excess, unreacted TCO-NHS ester and quenching buffer using a desalting spin column according to the manufacturer's instructions.

    • The purified TCO-modified antibody is now ready for conjugation with this compound.

Characterization:

  • Degree of Labeling (DOL): The number of TCO molecules per antibody can be determined using MALDI-TOF mass spectrometry or by reacting the TCO-antibody with a fluorescently labeled tetrazine and measuring the absorbance.

Protocol 2: Functionalization of Nanoparticles with TCO

This protocol provides a general method for functionalizing amine-modified nanoparticles with a TCO-NHS ester.

Materials:

  • Amine-functionalized nanoparticles (e.g., silica-coated iron oxide nanoparticles)

  • TCO-NHS ester

  • Reaction Buffer: PBS, pH 7.5-8.0

  • Anhydrous DMSO

  • Centrifuge and appropriate centrifuge tubes

  • Sonciator

Procedure:

  • Nanoparticle Preparation:

    • Disperse the amine-functionalized nanoparticles in the Reaction Buffer to a concentration of 1-5 mg/mL. Sonication may be required to achieve a uniform dispersion.

  • TCO-NHS Ester Solution Preparation:

    • Prepare a 10 mM stock solution of TCO-NHS ester in anhydrous DMSO immediately before use.

  • Nanoparticle Functionalization:

    • Add a 20- to 50-fold molar excess of the TCO-NHS ester solution to the nanoparticle dispersion.

    • Incubate the reaction mixture for 2-4 hours at room temperature with continuous mixing (e.g., on a rotator or shaker).

  • Purification of TCO-Functionalized Nanoparticles:

    • Pellet the nanoparticles by centrifugation (e.g., 10,000 x g for 20 minutes).

    • Remove the supernatant containing unreacted TCO-NHS ester.

    • Resuspend the nanoparticle pellet in fresh Reaction Buffer.

    • Repeat the centrifugation and resuspension steps two more times to ensure complete removal of unreacted reagents.

    • After the final wash, resuspend the purified TCO-functionalized nanoparticles in the desired buffer for storage or subsequent conjugation.

Characterization:

  • Surface Functionalization: Confirm the presence of TCO groups on the nanoparticle surface using techniques such as Fourier-transform infrared spectroscopy (FTIR) or X-ray photoelectron spectroscopy (XPS).

  • Size and Morphology: Characterize the size, morphology, and dispersity of the functionalized nanoparticles using dynamic light scattering (DLS) and transmission electron microscopy (TEM).

Protocol 3: Conjugation of TCO-Modified Molecules with this compound

This protocol describes the bioorthogonal "click" reaction between a TCO-modified molecule (antibody or nanoparticle) and this compound.

Materials:

  • TCO-modified antibody or nanoparticle

  • This compound

  • Reaction Buffer: PBS, pH 7.4

  • Anhydrous DMSO

  • Desalting spin column (for antibody conjugation) or centrifuge (for nanoparticle conjugation)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM).

    • Ensure the TCO-modified antibody or nanoparticle is in the Reaction Buffer at a suitable concentration (e.g., 1-5 mg/mL).

  • Conjugation Reaction:

    • Add a 1.5 to 5-fold molar excess of the this compound solution to the TCO-modified molecule. The optimal ratio may need to be determined empirically.

    • The progress of the reaction can be visually monitored by the disappearance of the characteristic pink/red color of the tetrazine.

    • Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.

  • Purification of the Conjugate:

    • For Antibody Conjugates: Remove the excess, unreacted this compound using a desalting spin column.

    • For Nanoparticle Conjugates: Pellet the nanoparticles by centrifugation, remove the supernatant, and wash the pellet with fresh Reaction Buffer. Repeat this process twice.

  • Storage:

    • Store the purified this compound conjugated antibody or nanoparticle at 4°C for short-term use or at -20°C for long-term storage.

Characterization:

  • Successful Conjugation: Confirm the successful conjugation by methods such as SDS-PAGE (for antibodies, showing a shift in molecular weight), UV-Vis spectroscopy (disappearance of the tetrazine absorbance peak around 520 nm), or by using a streptavidin-HRP conjugate in an ELISA-based assay to detect the biotin.

Visualizations

Experimental Workflows

experimental_workflow_antibody cluster_modification Antibody Modification cluster_conjugation Bioorthogonal Conjugation cluster_purification Purification & Analysis Ab Antibody Modified_Ab TCO-Modified Antibody Ab->Modified_Ab Reaction (pH 8.0-8.5) TCO_NHS TCO-NHS Ester TCO_NHS->Modified_Ab Conjugate Biotinylated Antibody-Drug Conjugate Precursor Modified_Ab->Conjugate Click Reaction (pH 7.4) Biotin_Tetrazine This compound Biotin_Tetrazine->Conjugate Purified_Conjugate Purified Conjugate Conjugate->Purified_Conjugate Desalting Column Analysis Characterization (SDS-PAGE, MS) Purified_Conjugate->Analysis experimental_workflow_nanoparticle cluster_functionalization Nanoparticle Functionalization cluster_conjugation Bioorthogonal Conjugation cluster_purification Purification & Analysis NP Amine-Functionalized Nanoparticle TCO_NP TCO-Functionalized Nanoparticle NP->TCO_NP Reaction (pH 7.5-8.0) TCO_NHS TCO-NHS Ester TCO_NHS->TCO_NP Conjugated_NP Biotinylated Nanoparticle TCO_NP->Conjugated_NP Click Reaction (pH 7.4) Biotin_Tetrazine This compound Biotin_Tetrazine->Conjugated_NP Purified_NP Purified Nanoparticle Conjugated_NP->Purified_NP Centrifugation/Washing Analysis Characterization (DLS, TEM, FTIR) Purified_NP->Analysis doxorubicin_pathway cluster_delivery Drug Delivery cluster_action Doxorubicin Mechanism of Action ADC Biotin-Targeted ADC (Doxorubicin Payload) Receptor Biotin Receptor ADC->Receptor Binding Endocytosis Receptor-Mediated Endocytosis Receptor->Endocytosis Lysosome Lysosome Endocytosis->Lysosome Release Doxorubicin Release Lysosome->Release Degradation Dox Doxorubicin Release->Dox DNA_Intercalation DNA Intercalation Dox->DNA_Intercalation Topoisomerase_II Topoisomerase II Inhibition Dox->Topoisomerase_II ROS Reactive Oxygen Species (ROS) Generation Dox->ROS DNA_Damage DNA Damage & Strand Breaks DNA_Intercalation->DNA_Damage Topoisomerase_II->DNA_Damage ROS->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis p53 activation

References

Application Notes and Protocols for Bioconjugation with Biotin-PEG4-methyltetrazine and Streptavidin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed guide to bioconjugation utilizing the powerful combination of Biotin-PEG4-methyltetrazine and streptavidin. This two-step approach leverages the highly efficient and bioorthogonal inverse-electron-demand Diels-Alder (iEDDA) cycloaddition between a methyltetrazine and a trans-cyclooctene (B1233481) (TCO) with the exceptionally strong and specific non-covalent interaction between biotin (B1667282) and streptavidin.[1][2][3] This methodology is ideal for a wide range of applications, including the labeling and detection of biomolecules, targeted drug delivery, and the development of advanced diagnostics.[4]

The this compound reagent incorporates three key functional elements:

  • Biotin: A small vitamin that exhibits an extraordinarily high binding affinity for streptavidin, enabling robust and sensitive detection or capture.[1][2]

  • PEG4 Spacer: A hydrophilic polyethylene (B3416737) glycol linker that enhances aqueous solubility, reduces steric hindrance, and minimizes non-specific binding.[4][5][6]

  • Methyltetrazine: A highly reactive and stable bioorthogonal handle that rapidly and specifically reacts with TCO-modified molecules without the need for a catalyst.[4][6][7]

This combination allows for a "pre-targeting" approach where a biomolecule of interest is first labeled with a TCO group. Subsequently, the this compound is introduced, which "clicks" onto the TCO-labeled molecule. The resulting biotinylated molecule can then be readily detected, purified, or targeted using streptavidin conjugates. This strategy is particularly advantageous in complex biological environments, including live-cell imaging and in vivo studies, due to the high specificity and biocompatibility of the TCO-tetrazine reaction.[8]

Data Presentation

Quantitative Data on Reaction Kinetics and Binding Affinity

The efficiency of this bioconjugation strategy is underpinned by the rapid kinetics of the TCO-tetrazine ligation and the high affinity of the biotin-streptavidin interaction.

ParameterReactantsValueConditionsSource
Second-Order Rate Constant (k) TCO and Tetrazine derivatives> 800 M⁻¹s⁻¹Aqueous Media[8][9]
3,6-di-(2-pyridyl)-s-tetrazine and trans-cyclooctene~2000 M⁻¹s⁻¹Methanol/Water (9:1), 25°C[10]
TCO derivatives and Methyl-substituted tetrazines~1000 M⁻¹s⁻¹Aqueous Media[10]
TCO derivatives and Hydrogen-substituted tetrazinesup to 30,000 M⁻¹s⁻¹Aqueous Media[10]
CC49-TCO and ¹¹¹In-dipyridyl tetrazine13,090 ± 80 M⁻¹s⁻¹PBS[3]
Dissociation Constant (Kd) Biotin and Streptavidin≈ 10⁻¹⁴ mol/LGeneral[1][2]
Biotin and Avidin≈ 10⁻¹⁵ MGeneral[1]

Experimental Protocols

This section provides detailed methodologies for the key steps involved in the bioconjugation workflow.

Protocol 1: Functionalization of a Protein with a TCO-NHS Ester

This protocol describes the modification of a protein with a trans-cyclooctene (TCO) group using an N-Hydroxysuccinimide (NHS) ester, which targets primary amines such as lysine (B10760008) residues.

Materials:

  • Protein of interest

  • TCO-PEG-NHS ester (e.g., TCO-PEG4-NHS)

  • Amine-free buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.2-8.0)

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Spin desalting columns or dialysis equipment

Procedure:

  • Protein Preparation:

    • Dissolve the protein in an amine-free buffer at a concentration of 1-10 mg/mL.

    • If the protein solution contains primary amines (e.g., Tris or glycine), perform a buffer exchange into the reaction buffer using a spin desalting column or dialysis.

  • TCO-NHS Ester Stock Solution Preparation:

    • Immediately before use, prepare a 10 mM stock solution of the TCO-PEG-NHS ester in anhydrous DMSO or DMF.

  • Labeling Reaction:

    • Add a 10- to 20-fold molar excess of the TCO-NHS ester stock solution to the protein solution. The optimal molar ratio may need to be determined empirically for each specific protein.

    • Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours on ice with gentle mixing.

  • Quenching the Reaction:

    • Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM.

    • Incubate for 5-15 minutes at room temperature.

  • Purification of the TCO-labeled Protein:

    • Remove the excess, unreacted TCO-NHS ester using a spin desalting column or by dialysis against the desired storage buffer.

    • The purified TCO-labeled protein is now ready for conjugation with this compound. Store at 4°C for short-term use or at -20°C for long-term storage.

Protocol 2: Biotinylation of TCO-labeled Biomolecules with this compound

This protocol outlines the reaction between a TCO-functionalized biomolecule and this compound.

Materials:

  • TCO-labeled biomolecule (from Protocol 1)

  • This compound

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Anhydrous DMSO or DMF

  • Purification equipment (e.g., spin desalting columns, size-exclusion chromatography)

Procedure:

  • This compound Stock Solution Preparation:

    • Prepare a stock solution of this compound in anhydrous DMSO or DMF. The concentration will depend on the specific application.

  • Biotinylation Reaction:

    • Add a 1.5 to 5-fold molar excess of the this compound stock solution to the TCO-labeled biomolecule in the reaction buffer. A 1.05 to 1.5-fold molar excess is a good starting point for protein-protein conjugations.[10]

    • Incubate the reaction mixture for 30-120 minutes at room temperature with gentle mixing. The reaction can also be performed at 4°C, which may require a longer incubation time.[10]

  • Monitoring the Reaction (Optional):

    • The progress of the tetrazine ligation can be monitored by the disappearance of the characteristic pink/red color of the tetrazine.

  • Purification of the Biotinylated Biomolecule:

    • Remove the excess, unreacted this compound from the biotinylated product using a desalting spin column, dialysis, or size-exclusion chromatography.

  • Storage:

    • Store the purified biotinylated biomolecule at 4°C for short-term storage or at -20°C or -80°C for long-term storage.

Protocol 3: Detection of Biotinylated Biomolecules with Streptavidin Conjugates

This protocol describes the general procedure for detecting the biotinylated biomolecule using a streptavidin conjugate (e.g., streptavidin-fluorophore, streptavidin-HRP).

Materials:

  • Biotinylated biomolecule (from Protocol 2)

  • Streptavidin conjugate

  • Blocking buffer (e.g., PBS with 1% BSA)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Detection system appropriate for the streptavidin conjugate (e.g., fluorescence microscope, plate reader)

Procedure:

  • Blocking:

    • If applicable (e.g., for immunoassays or western blotting), block the surface to prevent non-specific binding of streptavidin by incubating with a blocking buffer for 30-60 minutes at room temperature.

  • Incubation with Biotinylated Biomolecule:

    • Incubate the sample with the biotinylated biomolecule for a sufficient time to allow binding to its target.

  • Washing:

    • Wash the sample several times with the wash buffer to remove any unbound biotinylated biomolecule.

  • Incubation with Streptavidin Conjugate:

    • Dilute the streptavidin conjugate in the blocking buffer to the recommended working concentration.

    • Incubate the sample with the diluted streptavidin conjugate for 30-60 minutes at room temperature, protected from light if using a fluorescent conjugate.

  • Washing:

    • Wash the sample extensively with the wash buffer to remove any unbound streptavidin conjugate.

  • Detection:

    • Proceed with the detection method appropriate for the specific streptavidin conjugate used.

Mandatory Visualization

Bioconjugation_Workflow Biomolecule Biomolecule TCO_Biomolecule TCO-labeled Biomolecule Biomolecule->TCO_Biomolecule TCO_NHS_Ester TCO-NHS Ester TCO_NHS_Ester->TCO_Biomolecule Biotinylated_Biomolecule Biotinylated Biomolecule Biotin_PEG4_MeTz This compound Biotin_PEG4_MeTz->Biotinylated_Biomolecule iEDDA Click Reaction Final_Complex Final Complex Streptavidin Streptavidin Conjugate Streptavidin->Final_Complex High-Affinity Binding

Caption: Experimental workflow for bioconjugation.

Pretargeting_Strategy Target Target Biomolecule (e.g., on a cell surface) Final_Assembly Targeted Complex TCO_Antibody TCO-labeled Targeting Moiety (e.g., Antibody) TCO_Antibody->Target 1. Binding to Target Biotin_MeTz This compound Biotin_MeTz->TCO_Antibody 2. Bioorthogonal Ligation (Click Chemistry) Streptavidin_Payload Streptavidin-Payload (e.g., Fluorophore, Drug) Streptavidin_Payload->Biotin_MeTz 3. Biotin-Streptavidin Interaction

Caption: Logical flow of a pre-targeting strategy.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Biotin-PEG4-methyltetrazine Labeling Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to optimize the labeling efficiency of Biotin-PEG4-methyltetrazine.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the labeling process.

Issue 1: Low or No Labeling of the TCO-Containing Molecule

If you observe low or no signal from your biotin-labeled molecule, consider the following potential causes and solutions.

Possible Cause A: Degraded this compound Reagent

The methyltetrazine moiety is sensitive to moisture, and improper storage or handling can lead to its degradation through hydrolysis.[1]

  • Solution:

    • Ensure the solid this compound has been stored at -20°C or -80°C in a desiccated environment, protected from light.[2][3][4]

    • Allow the reagent vial to equilibrate to room temperature before opening to prevent condensation.[5]

    • Reconstitute the reagent in anhydrous DMSO to create a stock solution.[1][3]

    • For optimal stability, aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -80°C for up to 6 months or -20°C for up to 1 month.[1][2]

Possible Cause B: Suboptimal Reaction Conditions

The efficiency of the inverse-electron-demand Diels-Alder (iEDDA) reaction is dependent on several factors, including the molar ratio of reactants, reaction time, and buffer composition.

  • Solution:

    • Molar Excess: Use a 1.5 to 5-fold molar excess of this compound relative to the TCO-modified molecule.[1][5] The optimal ratio may need to be determined empirically. For dilute protein solutions (≤ 2mg/mL), a higher molar excess (≥ 20-fold) might be necessary.[6][7]

    • Reaction Time: Incubate the reaction for 1-2 hours at room temperature.[5]

    • Reaction Buffer: The reaction is typically performed in aqueous buffers like PBS at a pH range of 6.0-9.0.[1] Ensure your buffer is free of primary amines (e.g., Tris) which can interfere with certain reactions, although the tetrazine-TCO ligation is generally very specific.[5][7]

Possible Cause C: Instability or Precipitation of the Target Molecule

The addition of DMSO, the solvent for the this compound stock solution, may cause precipitation of the target molecule, particularly proteins.[1]

  • Solution:

    • Keep the final concentration of DMSO in the reaction mixture as low as possible, typically below 10%.[1]

    • If your molecule is sensitive to DMSO, consider performing the reaction at a lower concentration of the target molecule.[1]

Troubleshooting Workflow for Low Labeling Efficiency

G start Low or No Labeling Signal check_reagent Check this compound Integrity start->check_reagent check_storage Properly Stored? (-20°C/-80°C, Desiccated) check_reagent->check_storage new_reagent Use Fresh Reagent check_storage->new_reagent No optimize_reaction Optimize Reaction Conditions check_storage->optimize_reaction Yes new_reagent->optimize_reaction molar_ratio Adjust Molar Ratio (1.5-5x excess) optimize_reaction->molar_ratio increase_ratio Increase Molar Excess molar_ratio->increase_ratio Suboptimal check_buffer Verify Buffer pH (6.0-9.0) molar_ratio->check_buffer Optimal increase_ratio->check_buffer adjust_buffer Adjust Buffer pH check_buffer->adjust_buffer Suboptimal check_target Assess Target Molecule Stability check_buffer->check_target Optimal adjust_buffer->check_target dmso_conc DMSO Concentration <10%? check_target->dmso_conc lower_dmso Lower Final DMSO Concentration dmso_conc->lower_dmso No success Labeling Successful dmso_conc->success Yes lower_dmso->success

Caption: A logical workflow for troubleshooting low labeling efficiency.

Issue 2: High Background or Non-Specific Signal

High background can obscure your results in downstream applications.

Possible Cause A: Excess, Unreacted this compound

Insufficient removal of the labeling reagent after the reaction will lead to high background signals.[1]

  • Solution:

    • After the incubation period, purify the labeled molecule using a desalting column (e.g., Zeba™ Spin Desalting Column) or dialysis.[1][5] The purification method should be appropriate for the size of your target molecule.

Possible Cause B: Non-Specific Binding of the Biotinylated Molecule

In some applications, the biotinylated molecule itself may bind non-specifically to surfaces or other molecules.

  • Solution:

    • Include appropriate blocking steps in your downstream assays (e.g., using bovine serum albumin or non-fat dry milk for Western blots or ELISAs).

    • Optimize washing steps by increasing the number or duration of washes.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound labeling?

A1: this compound utilizes a bioorthogonal "click chemistry" reaction known as the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition.[1][2] The methyltetrazine group on the biotin (B1667282) reagent reacts specifically and rapidly with a trans-cyclooctene (B1233481) (TCO) group that has been incorporated into the target molecule.[1][2][8] This reaction is catalyst-free and forms a stable covalent bond under physiological conditions.[1][5]

Mechanism of this compound Labeling

G Biotin_Tetrazine This compound Reaction iEDDA Click Reaction (Physiological Conditions) Biotin_Tetrazine->Reaction TCO_Molecule TCO-Modified Molecule TCO_Molecule->Reaction Labeled_Product Biotinylated Molecule (Stable Covalent Bond) Reaction->Labeled_Product

Caption: The iEDDA reaction between this compound and a TCO-modified molecule.

Q2: How should I prepare a stock solution of this compound?

A2: To prepare a stock solution, follow these steps:

  • Allow the vial of solid this compound to warm to room temperature before opening.[5]

  • Add anhydrous dimethyl sulfoxide (B87167) (DMSO) to the solid to achieve the desired concentration, for example, 10 mM.[1]

  • Vortex briefly to ensure the reagent is fully dissolved.

Q3: What are the recommended storage conditions for this compound?

A3: The storage conditions are crucial for maintaining the reactivity of the reagent.

FormStorage TemperatureDuration
Solid-20°CUp to 24 months (desiccated, protected from light)[4]
Stock Solution in DMSO-20°CUp to 1 month[1][2]
Stock Solution in DMSO-80°CUp to 6 months[1][2]

Q4: Can I use a different solvent to reconstitute this compound?

A4: Anhydrous DMSO is the recommended solvent.[1] If your application is sensitive to DMSO, ensure the final concentration in your reaction is as low as possible (ideally <10%).[1] DMF can also be used.[3][9]

Q5: What molar excess of this compound should I use?

A5: A 1.5 to 5-fold molar excess of the biotin reagent over the TCO-modified molecule is a good starting point for most applications.[1][5] However, the optimal ratio can depend on the concentration of your target molecule and may require empirical optimization.

Target Molecule ConcentrationRecommended Molar Excess
2-10 mg/mL≥ 12-fold[6][7]
≤ 2 mg/mL≥ 20-fold[6][7]

Experimental Protocols

General Protocol for Labeling a TCO-Modified Protein

This protocol provides a general guideline for labeling a protein that has been pre-functionalized with a trans-cyclooctene (TCO) group.

1. Materials:

  • TCO-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound, solid

  • Anhydrous DMSO

  • Desalting column (e.g., Zeba™ Spin Desalting Column)

2. Reagent Preparation:

  • Equilibrate the vial of this compound to room temperature.[5]

  • Prepare a 10 mM stock solution by dissolving the reagent in anhydrous DMSO. For example, for 1 mg of this compound (MW ~675 g/mol ), add approximately 148 µL of DMSO.[1]

3. Labeling Reaction:

  • Dilute the TCO-modified protein to a concentration of 1-5 mg/mL in PBS (pH 7.4).[1][5]

  • Add a 1.5 to 5-fold molar excess of the 10 mM this compound stock solution to the protein solution.[1]

  • Mix gently and incubate for 1-2 hours at room temperature.[5]

4. Purification:

  • Following incubation, remove the excess, unreacted this compound by applying the reaction mixture to a desalting column that has been equilibrated with your desired storage buffer (e.g., PBS).[1]

  • Centrifuge the column according to the manufacturer's instructions to collect the purified, biotinylated protein.

5. Storage:

  • The purified protein conjugate can be used immediately or stored under conditions optimal for the protein's stability (e.g., 4°C for short-term or -80°C for long-term storage).[5]

Experimental Workflow for Protein Labeling

G start Start prep_reagent Prepare 10 mM This compound in anhydrous DMSO start->prep_reagent prep_protein Prepare TCO-modified protein in PBS (pH 7.4) start->prep_protein mix Mix Reagent and Protein (1.5-5x molar excess of biotin reagent) prep_reagent->mix prep_protein->mix incubate Incubate at Room Temperature for 1-2 hours mix->incubate purify Purify via Desalting Column incubate->purify collect Collect Labeled Protein purify->collect end End collect->end

Caption: A streamlined workflow for the biotinylation of a TCO-modified protein.

References

Biotin-PEG4-methyltetrazine storage and handling best practices.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is a dedicated resource for researchers, scientists, and drug development professionals utilizing Biotin-PEG4-methyltetrazine. Here you will find essential information on storage, handling, and best practices, alongside troubleshooting guides and answers to frequently asked questions to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound upon receipt? A: Upon receipt, solid this compound should be stored at -20°C, protected from light and moisture.[1] It is shipped at ambient temperature and is stable for several weeks during ordinary shipping.[2]

Q2: What is the recommended solvent for reconstituting this compound? A: Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) are the recommended solvents for reconstituting this compound to create a stock solution.[1][3] It is crucial to use a fresh, anhydrous grade of the solvent as the methyltetrazine moiety is sensitive to moisture.[1]

Q3: How should I store the reconstituted stock solution? A: Once reconstituted, the stock solution should be divided into single-use aliquots to minimize freeze-thaw cycles. These aliquots should be stored in tightly sealed vials, protected from light, and kept desiccated. For optimal stability, store the aliquots at -80°C.[1]

Q4: What is the stability of the reconstituted stock solution? A: The stability of the stock solution is dependent on the storage temperature. When stored correctly, aliquots are stable for up to 6 months at -80°C or up to 1 month at -20°C.[4]

Q5: What is the mechanism of action for this compound in bioconjugation? A: this compound is a click chemistry reagent. Its methyltetrazine group reacts with a trans-cyclooctene (B1233481) (TCO) group in a highly efficient and selective inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reaction.[4][5] This reaction is catalyst-free, forming a stable covalent bond, which makes it ideal for labeling biomolecules in complex biological systems.[3][6] The PEG4 spacer enhances solubility and reduces steric hindrance.[2][7]

Storage and Stability Data

The following table summarizes the recommended storage conditions and stability for this compound in both solid and solution forms.

FormStorage TemperatureShelf LifeHandling Recommendations
Solid -20°CMonths to yearsStore desiccated and protected from light.[2]
Stock Solution (in DMSO) -20°CUp to 1 monthAliquot to avoid freeze-thaw cycles; keep sealed and away from moisture.[4]
Stock Solution (in DMSO) -80°CUp to 6 monthsAliquot to avoid freeze-thaw cycles; keep sealed and away from moisture.[4]

Troubleshooting Guide

This guide addresses common issues that may arise during experiments with this compound.

Problem 1: Low or No Labeling of the TCO-Containing Molecule

  • Possible Cause A: Degraded this compound. The methyltetrazine group is sensitive to moisture, and improper storage or handling can lead to its inactivation through hydrolysis.[1]

    • Solution: Always use fresh, anhydrous DMSO to prepare stock solutions. Before opening, allow the vial of solid this compound to equilibrate to room temperature to prevent condensation. Store stock solutions in small, single-use aliquots at -80°C.[1]

  • Possible Cause B: Suboptimal Molar Ratio of Reactants. An insufficient amount of this compound relative to the TCO-containing molecule can result in inefficient labeling.

    • Solution: Optimize the reaction by testing a range of molar ratios. A 1.5 to 5-fold molar excess of this compound is a good starting point.[1][3]

  • Possible Cause C: Incorrect Reaction Buffer. While the tetrazine-TCO reaction is robust, extreme pH or the presence of interfering substances can affect the stability of the reactants.

    • Solution: The reaction is typically carried out in aqueous buffers like phosphate-buffered saline (PBS) within a pH range of 6.0-9.0.[1] Ensure that your buffer components are compatible with your target molecule.

Problem 2: High Background or Non-Specific Signal

  • Possible Cause A: Excess, Unreacted this compound. Failure to remove the excess biotinylation reagent after the labeling reaction can lead to high background signals in downstream applications.

    • Solution: After the incubation period, it is crucial to remove any unreacted this compound. This can be achieved using a desalting column or through dialysis.[1]

Problem 3: Precipitation of the Target Molecule During Labeling

  • Possible Cause A: Poor Solubility of this compound in Aqueous Buffer. Adding a concentrated DMSO stock solution directly to an aqueous buffer can cause the reagent to precipitate.

    • Solution: Always prepare a concentrated stock solution in anhydrous DMSO first. Then, add this stock solution to your aqueous reaction buffer while vortexing. The final concentration of DMSO in the reaction should be kept as low as possible (typically below 10%) to maintain the stability of your target molecule.[1]

  • Possible Cause B: Instability of the Target Molecule. The introduction of an organic solvent like DMSO or other reaction components may cause your target molecule to precipitate.

    • Solution: Minimize the final concentration of DMSO in your reaction mixture. If your protein is particularly sensitive to DMSO, consider performing the reaction at a lower protein concentration.[1]

Experimental Protocols

Detailed Protocol: Biotinylation of a TCO-Modified Protein

This protocol provides a general guideline for the biotinylation of a protein that has been previously functionalized with a TCO group.

1. Materials:

  • TCO-modified protein

  • This compound

  • Anhydrous DMSO

  • Reaction Buffer (e.g., PBS, pH 7.4)

  • Desalting column for purification

2. Reagent Preparation:

  • Allow the vial of this compound to equilibrate to room temperature before opening.

  • Prepare a 10 mM stock solution of this compound in anhydrous DMSO. For example, for 1 mg of the reagent (MW ~675 g/mol ), add approximately 148 µL of DMSO.[1]

3. Labeling Reaction:

  • Dilute the TCO-modified protein to a concentration of 1-5 mg/mL in the reaction buffer.

  • Add a 1.5 to 5-fold molar excess of the 10 mM this compound stock solution to the protein solution.

  • Mix gently by pipetting or brief vortexing.

  • Incubate the reaction for 1-2 hours at room temperature.[3]

4. Purification:

  • Following incubation, remove the excess, unreacted this compound by applying the reaction mixture to a desalting column that has been equilibrated with your desired storage buffer (e.g., PBS).

  • Centrifuge the column according to the manufacturer's instructions to collect the purified, biotinylated protein.[1]

  • The purified protein conjugate is now ready for downstream applications or for storage under conditions that are optimal for the protein's stability.

Visualizations

experimental_workflow reagent_prep Reagent Preparation: Equilibrate Biotin-PEG4-MeTz to RT. Prepare 10 mM stock in anhydrous DMSO. reaction Labeling Reaction: Add 1.5-5x molar excess of Biotin-PEG4-MeTz. Incubate for 1-2 hours at RT. reagent_prep->reaction protein_prep Protein Preparation: Dilute TCO-modified protein in reaction buffer (1-5 mg/mL). protein_prep->reaction purification Purification: Remove excess reagent using a desalting column. reaction->purification final_product Purified Biotinylated Protein purification->final_product

Caption: A streamlined workflow for the biotinylation of a TCO-modified protein.

troubleshooting_workflow start Low or No Labeling? check_reagent Check Reagent Integrity: - Stored at -80°C in aliquots? - Used anhydrous DMSO? - Equilibrated to RT before opening? start->check_reagent Yes optimize_ratio Optimize Molar Ratio: - Increase molar excess of Biotin-PEG4-MeTz (1.5-5x). check_reagent->optimize_ratio Reagent OK failure Consult Further Support check_reagent->failure Reagent Degraded check_buffer Verify Reaction Buffer: - Is pH between 6.0-9.0? - Are buffer components non-reactive? optimize_ratio->check_buffer Ratio Optimized success Labeling Successful check_buffer->success Buffer OK check_buffer->failure Buffer Issue

Caption: A decision tree for troubleshooting low labeling efficiency.

References

impact of buffer conditions on Biotin-PEG4-methyltetrazine reactivity.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Biotin-PEG4-methyltetrazine (Biotin-PEG4-MeTz). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this reagent and to troubleshoot common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the reaction mechanism of this compound?

A1: this compound reacts with a trans-cyclooctene (B1233481) (TCO) group via a bioorthogonal reaction known as inverse-electron-demand Diels-Alder (iEDDA) cycloaddition.[1] This "click chemistry" reaction is highly efficient and selective, forming a stable covalent bond without the need for a copper catalyst.[2][3][4] The reaction is characterized by its exceptionally fast kinetics.[1][4]

Q2: How should I store and handle this compound?

A2: Biotin-PEG4-MeTz should be stored in solid form at -20°C or -80°C, protected from light and moisture.[2][5] Before use, allow the vial to warm to room temperature to prevent condensation.[2]

Q3: What is the best solvent to reconstitute this compound?

A3: Anhydrous dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for reconstituting Biotin-PEG4-MeTz to create a stock solution.[2][3] It is crucial to use a fresh, anhydrous grade of DMSO as the reagent is sensitive to moisture.[2]

Q4: How should I store the reconstituted stock solution?

A4: Once reconstituted in anhydrous DMSO, the stock solution should be aliquoted to avoid multiple freeze-thaw cycles and stored under desiccated conditions.[2] For optimal stability, store the aliquots at -80°C.[2]

Q5: What is the stability of the reconstituted stock solution?

A5: The stability of the stock solution is dependent on the storage temperature. When stored properly, aliquots are stable for up to 6 months at -80°C or up to 1 month at -20°C.[2][6]

Troubleshooting Guides

Problem 1: Low or No Labeling of the TCO-Containing Molecule
Possible CauseRecommended Solution
Degraded Biotin-PEG4-MeTz The methyltetrazine moiety is sensitive to moisture, and improper storage or handling can lead to hydrolysis and inactivation.[2] Ensure the reagent has been stored correctly at -20°C or -80°C, protected from light and moisture.[2][5] Allow the vial to equilibrate to room temperature before opening to prevent condensation.[2] Prepare fresh stock solutions in anhydrous DMSO.[2]
Incorrect Reaction Buffer While the tetrazine-TCO ligation is robust, extreme pH or the presence of certain interfering substances can affect the stability of the reactants. The reaction is typically performed in aqueous buffers such as phosphate-buffered saline (PBS) at a pH range of 6.0-9.0.[2] Ensure your buffer components are compatible with your target molecule and do not contain substances that might degrade the tetrazine or TCO.[2] Avoid buffers containing primary amines (e.g., Tris, glycine) or thiols.[5]
Suboptimal Reagent Concentration The concentration of Biotin-PEG4-MeTz may be too low for efficient labeling. The optimal molar excess of the biotinylation reagent to the TCO-containing molecule may need to be determined empirically, but a 1.5 to 5-fold molar excess is a good starting point for protein labeling.[1][2]
Precipitation of Reagent Biotin-PEG4-MeTz has limited solubility in aqueous buffers. Always prepare a concentrated stock solution in anhydrous DMSO first and then add it to your aqueous reaction buffer.[2] The final concentration of DMSO in the reaction should typically be kept below 10% to maintain the stability of the target molecule, such as a protein.[2]
Problem 2: High Background or Non-Specific Signal
Possible CauseRecommended Solution
Excess, Unreacted Biotin-PEG4-MeTz Insufficient removal of the biotinylation reagent after the labeling reaction can lead to a high background signal in downstream applications. After the reaction, remove excess, unreacted Biotin-PEG4-MeTz using a desalting spin column or dialysis.[1]
Non-specific Binding of the Reagent The PEG4 linker is designed to reduce non-specific binding, but at high concentrations, some non-specific interactions may still occur. Optimize the concentration of Biotin-PEG4-MeTz to the lowest effective level. Include appropriate washing steps after the labeling reaction to remove non-specifically bound reagent.[1]
Reaction with Cellular Components In cell-based assays, tetrazines can exhibit some level of non-specific reactivity with cellular proteins, particularly those with accessible thiol and amine groups.[5] Consider using a tetrazine derivative with lower non-specific proteome reactivity if available. Optimize the concentration of Biotin-PEG4-MeTz to the lowest effective level.[5]

Data on Buffer Conditions and Reagent Stability

The reactivity of this compound is influenced by the buffer conditions and the stability of the reagent over time.

Table 1: Impact of Buffer pH on Tetrazine-TCO Ligation

pH RangeRecommendationRationale
6.0 - 9.0Optimal The inverse-electron-demand Diels-Alder reaction proceeds efficiently within this pH range.[2][7]
< 6.0Use with Caution While the reaction may still proceed, the stability of some tetrazine derivatives can be reduced at acidic pH.
> 9.0Use with Caution High pH can lead to hydrolysis of the NHS ester if that functionality is present for conjugation and may affect the stability of the target molecule.[8][9][10]

Table 2: Recommended Storage Conditions and Stability

FormStorage TemperatureStability
Solid-20°C or -80°CLong-term
Reconstituted Stock Solution (in anhydrous DMSO)-20°CUp to 1 month[2][6]
Reconstituted Stock Solution (in anhydrous DMSO)-80°CUp to 6 months[2][6]

Experimental Protocols

Protocol 1: General Protein Biotinylation

This protocol provides a general guideline for labeling a protein that has been pre-functionalized with a trans-cyclooctene (TCO) group.

Materials:

  • TCO-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)[2]

  • This compound, solid

  • Anhydrous DMSO[2]

  • Desalting spin column or dialysis cassette[1]

Procedure:

  • Prepare Biotin-PEG4-MeTz Stock Solution:

    • Allow the vial of Biotin-PEG4-MeTz to equilibrate to room temperature before opening.[2]

    • Add the appropriate volume of anhydrous DMSO to achieve a 10 mM stock solution.[2]

  • Prepare Protein Sample:

    • Ensure the TCO-functionalized protein is in a suitable reaction buffer at a concentration of 1-5 mg/mL.[1]

  • Labeling Reaction:

    • Add a 1.5 to 5-fold molar excess of the 10 mM Biotin-PEG4-MeTz stock solution to the protein solution.[1][2]

    • Mix gently and incubate the reaction for 1-2 hours at room temperature.[1]

  • Purification:

    • Remove the excess, unreacted Biotin-PEG4-MeTz from the biotinylated protein using a desalting spin column or by dialysis against the desired storage buffer.[1]

  • Storage:

    • Store the purified biotinylated protein at 4°C for short-term storage or at -20°C or -80°C for long-term storage.[1]

Protocol 2: Labeling of Cell Surface Glycans

This protocol describes the biotinylation of cell surface glycans that have been metabolically labeled with a TCO-modified sugar.

Materials:

  • Cells with TCO-modified surface glycans

  • Phosphate-buffered saline (PBS)

  • This compound

  • Streptavidin-conjugated fluorophore for detection

Procedure:

  • Cell Preparation:

    • Wash the cells three times with ice-cold PBS to remove any unincorporated TCO-modified sugar.[1]

  • Biotinylation Reaction:

    • Prepare a fresh solution of Biotin-PEG4-MeTz in PBS (e.g., 50-100 µM).[1]

    • Incubate the cells with the Biotin-PEG4-MeTz solution for 30-60 minutes at room temperature or 4°C.[1] Performing this step at 4°C can help to reduce the internalization of the label.[1]

  • Washing:

    • Wash the cells three times with ice-cold PBS to remove excess Biotin-PEG4-MeTz.[1]

  • Detection:

    • Incubate the cells with a fluorescently labeled streptavidin conjugate in PBS for 15-30 minutes at room temperature, protected from light.[1]

    • Wash the cells three times with PBS.

    • The cells are now ready for analysis by flow cytometry or fluorescence microscopy.[1]

Visual Guides

cluster_workflow General Experimental Workflow A Prepare TCO-modified Biomolecule C Incubate TCO-Biomolecule with Biotin-PEG4-MeTz (pH 6.0-9.0) A->C B Reconstitute Biotin-PEG4-MeTz in anhydrous DMSO B->C D Purify Labeled Biomolecule (Desalting/Dialysis) C->D E Downstream Application (e.g., Western Blot, Imaging) D->E

Caption: A generalized workflow for biotinylating a TCO-modified biomolecule.

cluster_troubleshooting Troubleshooting Low Labeling Efficiency Start Low or No Labeling Signal CheckReagent Check Reagent Stability (Storage, Handling, Age) Start->CheckReagent Is reagent fresh and properly stored? CheckReagent->Start No, replace reagent CheckBuffer Verify Buffer Composition (pH 6.0-9.0, Amine-free) CheckReagent->CheckBuffer Yes CheckBuffer->Start No, correct buffer CheckConcentration Optimize Molar Ratio of Biotin-PEG4-MeTz to TCO CheckBuffer->CheckConcentration Yes CheckConcentration->Start No, adjust concentration CheckSolubility Ensure Reagent is Solubilized (Use DMSO stock, <10% final) CheckConcentration->CheckSolubility Yes CheckSolubility->Start No, review solubilization Success Labeling Signal Improved CheckSolubility->Success Yes

Caption: A logical flow for troubleshooting low labeling efficiency.

cluster_reaction Biotin-PEG4-MeTz Reaction Pathway Biotin This compound Reaction iEDDA Cycloaddition (pH 6.0-9.0) Biotin->Reaction TCO TCO-modified Biomolecule TCO->Reaction Product Stable Biotinylated Biomolecule Reaction->Product N2 N2 Gas (byproduct) Reaction->N2

Caption: The reaction pathway of this compound with a TCO-modified biomolecule.

References

Technical Support Center: In Vivo Click Chemistry with Tetrazine Reagents

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for in vivo click chemistry applications utilizing tetrazine reagents. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges and optimizing experimental outcomes. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental methodologies, and key quantitative data.

Troubleshooting Guide

This guide addresses specific issues that may arise during in vivo experiments with tetrazine reagents, presented in a question-and-answer format.

Issue Potential Cause Recommended Solution
Low or no signal from the click reaction in vivo. 1. Poor Stability of Tetrazine: Highly reactive tetrazines can degrade under physiological conditions before reaching the target.[1][2][3] 2. Rapid Clearance of Tetrazine: The tetrazine reagent may be cleared from circulation too quickly to allow for efficient reaction with the dienophile.[4][5][6] 3. Instability of Dienophile (e.g., TCO): The trans-cyclooctene (B1233481) (TCO) partner can isomerize to the less reactive cis-isomer in the presence of thiols or copper-containing proteins.[6][7] 4. Low Reactivity of Tetrazine/Dienophile Pair: The chosen reaction pair may have inherently slow kinetics.[8][9][10]1. Select a More Stable Tetrazine: Consider tetrazines with substituents that balance reactivity and stability, such as methyl-tetrazines or novel scaffolds like triazolyl-tetrazines.[11][12] Vinyl ether-substituted tetrazines have also been shown to have high stability.[1][2] 2. Optimize Pharmacokinetics: Modify the tetrazine to slow its clearance. This can be achieved by conjugation to larger molecules like dextran (B179266) or polyethylene (B3416737) glycol (PEG).[5] Adjusting lipophilicity can also alter biodistribution and clearance rates.[13][14][15] 3. Use a More Stable Dienophile: Consider using a dioxolane-fused TCO (d-TCO) which exhibits enhanced stability against isomerization.[7] 4. Choose a Faster Reaction Pair: Refer to kinetic data to select a tetrazine and dienophile with a high second-order rate constant.[14][16]
High background signal or off-target labeling. 1. Nonspecific Proteome Reactivity: Tetrazines can react with endogenous nucleophiles, such as lysine (B10760008) and cysteine residues on proteins, leading to nonspecific labeling.[17] 2. Suboptimal Pharmacokinetics: Slow clearance of a labeled tetrazine can contribute to high background signal throughout the organism.[18][19] 3. Lipophilicity: Highly lipophilic tetrazines may exhibit nonspecific binding to tissues.[13][14]1. Select a Tetrazine with Low Proteome Reactivity: The structure of the tetrazine influences its reactivity with proteins. Tetrazines with moderate steric hindrance have been shown to be more specific.[17] SiR-Tz20 is an example of a tetrazine derivative with minimal proteome reactivity.[17] 2. Use a Clearing Agent: In pre-targeting applications, a clearing agent can be administered to remove unbound dienophile-modified antibodies from circulation before injecting the tetrazine probe.[20] 3. Optimize Lipophilicity: Choose or modify tetrazine probes to have low logD7.4 values (below -3) for better in vivo performance and lower background.[13][14][15]
Inconsistent or non-reproducible results. 1. Instability of Stock Solutions: Tetrazine reagents, especially those with NHS esters for labeling, can be sensitive to hydrolysis.[21] 2. Variable Reagent Purity: Impurities in the tetrazine or dienophile preparations can affect reaction efficiency. 3. Biological Variability: Differences between individual animals (e.g., metabolism, circulation) can impact results.1. Proper Reagent Handling: Prepare stock solutions in anhydrous solvents like DMSO or DMF immediately before use. Allow vials to equilibrate to room temperature before opening to prevent condensation.[21] 2. Ensure Reagent Quality: Use highly purified reagents and verify their integrity before in vivo administration. 3. Standardize Protocols and Increase Sample Size: Maintain consistent experimental conditions (e.g., injection route, timing) and use a sufficient number of animals to account for biological variability.

Frequently Asked Questions (FAQs)

Q1: What is the main challenge when choosing a tetrazine reagent for in vivo studies?

The primary challenge is balancing reactivity with stability.[1][2] Highly reactive tetrazines, which are desirable for fast kinetics at low concentrations, are often less stable under physiological conditions (pH 7.4, 37°C).[1][3][9] They can be prone to degradation or reaction with endogenous nucleophiles, reducing their availability for the intended click reaction.[9][17] The ideal tetrazine possesses a high reaction rate constant while maintaining stability long enough to distribute and react with its target in vivo.[11][12]

Q2: How do I choose the best dienophile to pair with my tetrazine?

trans-Cyclooctenes (TCOs) are the most commonly used dienophiles due to their high reactivity with tetrazines.[10] For even faster kinetics, strained TCO derivatives, such as bicyclo[6.1.0]non-4-ene, can be used.[16] However, the stability of the dienophile is also critical. Standard TCOs can isomerize to their less reactive cis-form in vivo.[6][7] For applications requiring high stability, consider more robust dienophiles like d-TCO.[7] The choice may also depend on the steric accessibility of the target site; smaller dienophiles like methylcyclopropene could be advantageous in certain contexts.[8]

Q3: What are the key pharmacokinetic parameters to consider for a tetrazine probe?

The two most critical parameters are the clearance rate (kclearance) and the reaction rate (kreaction).[4][5] For efficient in vivo ligation, the reaction rate should be significantly faster than the clearance rate.[5] If the tetrazine is cleared too rapidly, it will not have sufficient time to accumulate at the target site and react. Conversely, very slow clearance can lead to high background signals.[18][19] Lipophilicity (logD) also plays a crucial role, with lower logD values (more hydrophilic) generally leading to better in vivo performance in pretargeting studies.[13][14]

Q4: Can tetrazines react with biological molecules other than the intended dienophile?

Yes, some tetrazine derivatives can exhibit off-target reactivity.[17] Studies have shown that tetrazines can react with nucleophilic residues on proteins, particularly lysine and cysteine.[17] This nonspecific reactivity is structure-dependent and can be minimized by selecting tetrazines with appropriate steric and electronic properties.[17] It is a critical factor for achieving high selectivity and low background in imaging and labeling experiments.[17]

Q5: What is "pretargeted" imaging and why is it used with tetrazine click chemistry?

Pretargeted imaging is a two-step strategy used to improve target-to-background ratios in molecular imaging.[20][22] First, a biomolecule (like an antibody) modified with a dienophile (e.g., TCO) is administered. This targeting agent is allowed to accumulate at the desired site (e.g., a tumor) while the excess unbound agent clears from circulation.[22] In the second step, a small, rapidly clearing tetrazine probe carrying an imaging agent (e.g., a radionuclide or fluorophore) is injected.[20][22] The tetrazine then undergoes a rapid click reaction with the pre-localized dienophile. This approach is advantageous because it combines the high specificity of antibodies with the favorable pharmacokinetics of small molecule probes, reducing the radiation dose to non-target tissues.[13][14]

Quantitative Data Summary

The following tables summarize key quantitative data for various tetrazine derivatives to aid in the selection of reagents for your experiments.

Table 1: Reaction Kinetics of Tetrazine Derivatives with Dienophiles

Tetrazine DerivativeDienophileSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Conditions
3,6-di(2-pyridyl)-s-tetrazinetrans-cyclooctene (TCO)2,0009:1 MeOH/water
3,6-dipyridyl-s-tetrazined-TCO366,000Water, 25°C
Methyl-substituted 2-pyridyl-Tz (Me2Pyr)TCO-PEG₄~6,000DPBS, 37°C
Methyl-substituted 4-pyridyl-Tz (Me4Pyr)TCO-PEG₄~1,500DPBS, 37°C
DHP-substituted Tz (MeDHP)TCO-PEG₄~1,500DPBS, 37°C
Bis(2-pyridyl)Tz (2Pyr₂)TCO-PEG₄69,400DPBS, 37°C
DHP₂TCO-PEG₄~11,000DPBS, 37°C
Triazolyl-tetrazine (3b)axial-TCO10,332PBS, 37°C
Pyridyl-tetrazine (Py-Tz)axial-TCO>10,000PBS, 37°C
Phenyl-tetrazine (Ph-Tz)axial-TCO~1,000PBS, 37°C
Methyl-tetrazine (Me-Tz)axial-TCO~1,500PBS, 37°C

Data compiled from multiple sources.[1][2][11][12][16] Note that reaction conditions significantly impact rate constants.

Table 2: Stability of Tetrazine Derivatives under Physiological Conditions

Tetrazine DerivativeConditionsStability (Remaining after time)
Pyridyl-substituted Tz (e.g., Me2Pyr, Me4Pyr)Full cell growth medium, 37°C< 15% after 24h
DHP-substituted Tz (e.g., MeDHP, DHP₂)Full cell growth medium, 37°C> 90% after 24h
Bis(2-pyridyl)Tz (2Pyr₂)Full cell growth medium, 37°C< 1% after 24h
Triazolyl-tetrazine (3b)DMEM + 10% FBS, 37°C> 92% after 12h; > 63% after 48h
Methyl-tetrazine (Me-Tz)DMEM + 10% FBS, 37°C> 92% after 12h; > 63% after 48h

Data compiled from multiple sources.[1][2][11][12] Stability is highly dependent on the specific structure and media components.

Experimental Protocols

Protocol 1: General Workflow for In Vivo Pretargeted Imaging

This protocol outlines the key steps for a typical pretargeted imaging experiment in a tumor-bearing mouse model.

  • Preparation of Reagents:

    • Conjugate the dienophile (e.g., TCO-NHS ester) to the targeting molecule (e.g., monoclonal antibody) according to established bioconjugation protocols. Purify the conjugate to remove excess, unreacted dienophile.

    • Prepare the tetrazine imaging probe. This may involve radiolabeling (e.g., with ¹⁸F or ⁶⁸Ga) or conjugation to a fluorophore.[18][22] Purify the final probe.

  • Administration of Targeting Agent:

    • Inject the dienophile-modified antibody intravenously (i.v.) into the tumor-bearing animal.

    • Allow the antibody to circulate and accumulate at the tumor site. This "pre-targeting" period is typically 24-72 hours, allowing for clearance of unbound antibody from the bloodstream.[22]

  • Administration of Tetrazine Probe:

    • After the clearance period, inject the purified tetrazine imaging probe (i.v.).

  • Imaging:

    • Perform imaging at various time points post-injection of the tetrazine probe (e.g., 1, 3, 6 hours). The optimal imaging window will depend on the clearance rate of the probe and the kinetics of the click reaction.[5][22] For PET or SPECT imaging, acquire images and analyze tracer uptake in the tumor versus background tissues.[19][22]

Protocol 2: Method for Assessing Tetrazine Stability in Serum

  • Preparation:

    • Prepare a stock solution of the tetrazine derivative in an appropriate solvent (e.g., DMSO).

    • Obtain fresh serum (e.g., fetal bovine serum or mouse serum).

  • Incubation:

    • Dilute the tetrazine stock solution into the serum to a final concentration suitable for detection (e.g., 10-100 µM).

    • Incubate the mixture at 37°C.

  • Time-Point Analysis:

    • At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of the serum mixture.

    • Precipitate the serum proteins by adding a cold organic solvent like acetonitrile.

    • Centrifuge to pellet the proteins and collect the supernatant.

  • Quantification:

    • Analyze the supernatant by HPLC or LC-MS to quantify the amount of remaining intact tetrazine.

    • Calculate the half-life of the tetrazine in serum by plotting the concentration of the remaining tetrazine versus time.

Visualizations

G cluster_workflow In Vivo Pretargeting Workflow A 1. Inject TCO-Antibody B 2. Accumulation at Target & Clearance of Excess A->B 24-72h C 3. Inject Radiolabeled Tetrazine Probe B->C D 4. In Vivo Click Reaction at Target Site C->D Rapid Ligation E 5. Clearance of Unbound Tetrazine Probe D->E F 6. PET/SPECT Imaging E->F 1-6h

Caption: Workflow for in vivo pretargeted imaging.

G cluster_troubleshooting Troubleshooting Low In Vivo Signal Start Low/No Signal CheckStability Is the tetrazine stable under physiological conditions? Start->CheckStability CheckKinetics Is the reaction rate sufficiently high? CheckStability->CheckKinetics Yes Sol_StableTz Use more stable tetrazine (e.g., Me-Tz, DHP-Tz) CheckStability->Sol_StableTz No CheckPK Is the tetrazine cleared too rapidly? CheckKinetics->CheckPK Yes Sol_FastRxn Select faster Tz/Dienophile pair (e.g., di-pyridyl-Tz/d-TCO) CheckKinetics->Sol_FastRxn No Sol_SlowPK Modify tetrazine to slow clearance (e.g., PEGylation) CheckPK->Sol_SlowPK Yes F F CheckPK->F No (Other Issues)

Caption: Decision tree for troubleshooting low signal.

G cluster_pathway Inverse Electron-Demand Diels-Alder Reaction Tetrazine 1,2,4,5-Tetrazine (Electron-Deficient Diene) TransitionState [4+2] Cycloaddition Tetrazine->TransitionState Dienophile trans-Cyclooctene (TCO) (Strained Dienophile) Dienophile->TransitionState Intermediate Unstable Intermediate TransitionState->Intermediate Rate-determining step Product Stable Dihydropyridazine Product Intermediate->Product Retro [4+2] N2 N₂ Gas Intermediate->N2

Caption: Mechanism of tetrazine-TCO ligation.

References

Technical Support Center: Biotin-PEG4-methyltetrazine Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Biotin-PEG4-methyltetrazine conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the solubility of these reagents and to troubleshoot common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for initially dissolving this compound?

Anhydrous dimethyl sulfoxide (B87167) (DMSO) is the highly recommended solvent for reconstituting solid this compound to create a concentrated stock solution.[1] The solubility in DMSO is high, with reports of up to 50-250 mg/mL.[1][2] It is crucial to use a fresh, anhydrous grade of DMSO as the methyltetrazine moiety is sensitive to moisture, which can lead to hydrolysis and inactivation.[1]

Q2: Can I dissolve this compound directly in aqueous buffers like PBS?

Attempting to dissolve this compound directly in aqueous buffers, especially at high concentrations, is not recommended as it can lead to precipitation.[1] While the PEG4 spacer enhances hydrophilicity, the overall molecule may have limited solubility in purely aqueous media.[3][4][5][6][7][8]

Q3: How should I prepare my final working solution in an aqueous buffer for a reaction?

The best practice is to first prepare a concentrated stock solution in anhydrous DMSO.[1] This stock solution can then be added dropwise or in small aliquots to your aqueous reaction buffer (e.g., PBS) with gentle mixing to reach the desired final concentration.[1]

Q4: What is the maximum recommended final concentration of DMSO in my aqueous reaction mixture?

To maintain the stability and function of biomolecules like proteins, the final concentration of DMSO in the aqueous reaction should be kept as low as possible, typically below 10%.[1] If your biomolecule is particularly sensitive to organic solvents, you may need to further optimize this concentration.

Q5: How should I store this compound?

The solid reagent should be stored at -20°C, protected from light and moisture.[5][9] Once reconstituted in anhydrous DMSO, the stock solution should be stored in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles and moisture exposure.[1][2] Properly stored stock solutions can be stable for up to a month at -20°C or up to six months at -80°C.[2]

Troubleshooting Guide

Issue 1: Precipitate formation upon addition of this compound to an aqueous buffer.
  • Possible Cause A: Low Solubility. The concentration of the this compound conjugate in the aqueous buffer may be too high, exceeding its solubility limit.

    • Solution: Prepare a more dilute solution. If a higher concentration is necessary, consider alternative formulation strategies.

  • Possible Cause B: Improper Dissolution Technique. Adding the DMSO stock solution too quickly or without adequate mixing can cause localized high concentrations, leading to precipitation.

    • Solution: Add the DMSO stock solution slowly to the aqueous buffer while gently vortexing or stirring.

  • Possible Cause C: Buffer Incompatibility. Certain buffer components or extreme pH values could potentially reduce the solubility of the conjugate.

    • Solution: The tetrazine-TCO reaction is generally robust in a pH range of 6.0-9.0.[1] Ensure your buffer components are compatible. If issues persist, consider buffer exchange into a standard buffer like PBS.

Issue 2: Low or no labeling of the target molecule.
  • Possible Cause A: Degraded this compound. The methyltetrazine group is moisture-sensitive. Improper storage or handling can lead to hydrolysis and inactivation of the reagent.

    • Solution: Always use fresh, anhydrous DMSO to prepare stock solutions.[1] Equilibrate the vial of the solid reagent to room temperature before opening to prevent condensation.[1] Store stock solutions in desiccated, single-use aliquots at -80°C.[1]

  • Possible Cause B: Incorrect Reaction Buffer. Extreme pH or the presence of interfering substances could affect the stability of the reactants.

    • Solution: Use a buffer in the pH range of 6.0-9.0, such as PBS.[1] Ensure the buffer does not contain substances that could degrade the tetrazine or the TCO group on your target molecule.

Quantitative Data Summary

The following tables provide a summary of solubility and storage information for this compound.

Table 1: Solubility Data

SolventReported SolubilityNotes
Anhydrous DMSOUp to 250 mg/mL[1]Recommended for primary stock solution.
Anhydrous DMSO50 mg/mL (84.79 mM)[2]Ultrasonic assistance may be needed.
Aqueous BuffersLimitedDirect dissolution at high concentrations may lead to precipitation.[1]

Table 2: Recommended Storage Conditions

FormTemperatureDurationNotes
Solid-20°CLong-termKeep sealed and protected from moisture and light.[5][9]
Stock Solution (in anhydrous DMSO)-20°CUp to 1 month[2]Store in single-use aliquots.[1][2]
Stock Solution (in anhydrous DMSO)-80°CUp to 6 months[1][2]Optimal for long-term stability.[1]

Experimental Protocols

Protocol 1: General Procedure for Solubilizing and Using this compound

This protocol provides a general guideline for preparing a working solution of this compound for labeling a trans-cyclooctene (B1233481) (TCO)-modified biomolecule.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • TCO-modified biomolecule in a suitable aqueous buffer (e.g., PBS, pH 7.4)

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Equilibrate Reagent: Allow the vial of solid this compound to warm to room temperature before opening to prevent moisture condensation.

  • Prepare Stock Solution: Add the appropriate volume of anhydrous DMSO to the solid to create a concentrated stock solution (e.g., 10 mM). Mix well by vortexing until fully dissolved.

  • Prepare Reaction Mixture: In a separate tube, prepare your TCO-modified biomolecule at the desired concentration in the reaction buffer.

  • Add this compound: Add the calculated amount of the this compound DMSO stock solution to the biomolecule solution. It is recommended to add the stock solution dropwise while gently mixing. Ensure the final DMSO concentration is below 10%.

  • Incubate: Incubate the reaction at room temperature or 4°C for the desired amount of time (typically 1-2 hours).

  • Purification: After incubation, remove the excess, unreacted this compound using a desalting column or dialysis.[1]

Visualizations

cluster_start cluster_troubleshooting Troubleshooting Steps cluster_solutions Potential Solutions cluster_formulation Advanced Formulation (if needed) start Precipitate Observed in Aqueous Solution conc Is the final concentration too high? start->conc diss Was the DMSO stock added too quickly? conc->diss No sol_conc Lower the final concentration. conc->sol_conc Yes buff Is the buffer pH or composition appropriate? diss->buff No sol_diss Add DMSO stock slowly with mixing. diss->sol_diss Yes sol_buff Use standard buffer (e.g., PBS pH 7.4). buff->sol_buff No adv_form Consider co-solvents (e.g., PEG, Tween) or cyclodextrins. sol_conc->adv_form If high concentration is required

Caption: Troubleshooting workflow for precipitation issues.

cluster_prep Reagent Preparation cluster_reaction Bioconjugation Reaction cluster_purification Purification reagent Biotin-PEG4-MeTz (solid) stock Prepare Concentrated Stock Solution (e.g., 10 mM) reagent->stock dmso Anhydrous DMSO dmso->stock reaction Add DMSO Stock to Biomolecule Solution (Final DMSO <10%) stock->reaction tco_mol TCO-modified Biomolecule in Aqueous Buffer tco_mol->reaction incubation Incubate (e.g., 1-2h at RT) reaction->incubation purify Remove Excess Reagent (e.g., Desalting Column) incubation->purify product Purified Biotinylated Conjugate purify->product

Caption: General experimental workflow for bioconjugation.

References

Technical Support Center: Optimizing Biotinyation with PEGylated Reagents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing steric hindrance and troubleshooting common issues encountered when using PEGylated biotin (B1667282) reagents for labeling proteins and other macromolecules.

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance in the context of biotin-avidin binding?

A1: Biotin binds to a pocket located approximately 9 Å below the surface of the avidin (B1170675) or streptavidin protein.[1][2] Steric hindrance occurs when bulky molecules or parts of the labeled protein block the biotin from accessing this binding pocket, leading to reduced binding efficiency and lower detection sensitivity.[2][3]

Q2: How do PEGylated biotin reagents help minimize steric hindrance?

A2: PEGylated biotin reagents incorporate a flexible polyethylene (B3416737) glycol (PEG) spacer arm between the biotin molecule and the reactive group that attaches to the target molecule.[4][5] This long, flexible spacer arm physically separates the biotin from the surface of the labeled molecule, allowing it to more easily access the binding site on avidin or streptavidin.[5][6]

Q3: What are the other advantages of using PEGylated biotin reagents?

A3: Beyond minimizing steric hindrance, the hydrophilic nature of the PEG spacer arm offers several benefits:

  • Increased Water Solubility: PEGylation imparts water solubility to the labeled molecule, which is particularly useful for proteins that are prone to aggregation.[4][7][]

  • Reduced Aggregation: By increasing the solubility of the labeled protein, PEGylation helps to prevent aggregation, especially during storage.[7][9]

  • Improved Biocompatibility: PEGylation can reduce the immunogenicity of the labeled molecule.[]

Q4: How do I choose the right PEG chain length for my experiment?

A4: The optimal PEG chain length depends on the specific application and the molecules involved.

  • Short PEG Chains (2-6 units): These are suitable for applications where the biotin needs to be in close proximity to the target molecule.[11]

  • Long PEG Chains (12-24 units): Longer chains provide greater flexibility and are more effective at reducing steric hindrance, making them ideal for applications requiring significant separation between the biotin and the target molecule.[11] It's important to note that excessively long spacer arms could potentially lead to multiple avidins being blocked by biotins on a single protein, so optimization may be required.[12]

Q5: What are the different reactive groups available for PEGylated biotin reagents?

A5: PEGylated biotin reagents are available with various reactive groups to target specific functional groups on macromolecules:[][13]

  • NHS Esters (N-hydroxysuccinimide): React with primary amines (e.g., lysine (B10760008) residues) and are commonly used for labeling proteins and peptides.[11][14]

  • Maleimides: React with sulfhydryl groups (e.g., cysteine residues).[][11]

  • Hydrazides: React with aldehydes or ketones, often generated by oxidizing carbohydrate groups on glycoproteins.[][15]

  • Azides or DBCO (Dibenzocyclooctyne): Used for "click chemistry," a highly specific and efficient conjugation method.[11]

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low or no biotinylation Incorrect buffer composition: Presence of primary amines (e.g., Tris, glycine) in the reaction buffer can compete with the target molecule for the NHS ester.[16][17]Dialyze or use a desalting column to exchange the sample into an amine-free buffer like Phosphate-Buffered Saline (PBS) at pH 7.2-8.0.[17]
Hydrolyzed biotin reagent: The NHS ester moiety is moisture-sensitive and can hydrolyze, rendering it inactive.[16][17]Equilibrate the reagent to room temperature before opening to prevent condensation. Dissolve the reagent immediately before use and do not prepare stock solutions for long-term storage.[17]
Low protein concentration: Dilute protein solutions may require a higher molar excess of the biotin reagent to achieve sufficient labeling.[16][17]Increase the protein concentration to >2.0 mg/ml if possible.[16] Adjust the molar ratio of the biotin reagent to the protein.[17]
Protein precipitation/aggregation after labeling Over-biotinylation: Excessive labeling of surface lysines can alter the protein's isoelectric point and increase hydrophobicity, leading to aggregation.[18]Reduce the molar excess of the biotinylation reagent, or decrease the reaction time or temperature.[19][20] After the reaction, adding a quenching buffer like 1M Tris can sometimes help resuspend the protein.[16]
Hydrophobic nature of non-PEGylated biotin: Biotin itself is hydrophobic.[18]Use a PEGylated biotin reagent to increase the solubility of the labeled protein.[9][15]
High background/non-specific binding in downstream applications (e.g., ELISA, Western Blot) Incomplete removal of excess biotin: Unreacted biotin can bind to streptavidin-HRP, leading to high background.Use a desalting column or perform extensive dialysis after the labeling reaction to remove all non-reacted biotin.[21]
Insufficient blocking: Inadequate blocking of non-specific binding sites on a membrane or plate.[22]Use an appropriate blocking agent, such as 5% BSA. Note that milk contains biotin and should be avoided as a blocking agent when using streptavidin-based detection.[22]
Non-specific binding of proteins to beads: In pull-down assays, proteins can non-specifically bind to the streptavidin beads.[23]Pre-clear the lysate by incubating it with beads that do not have streptavidin before performing the specific enrichment.[23]
Inconsistent results between batches Variability in the labeling reaction: Incomplete reactions or slight differences in reaction conditions can lead to batch-to-batch variation.[21]Ensure consistent reaction times and temperatures. Consider increasing the reaction time to ensure completion.[21] Quantify the degree of biotinylation for each batch to ensure consistency.[24]
Presence of interfering substances: Contaminants in the protein preparation, such as sodium azide (B81097) or carrier proteins (e.g., BSA), can interfere with the labeling reaction.[16]Purify the antibody or protein to remove any interfering substances before biotinylation.[16]

Quantitative Data Summary

Table 1: Spacer Arm Lengths of Various Biotinylation Reagents

Reagent NameSpacer Arm Length (Å)Reference
NHS-Biotin13.5[3]
Biotin-PEG4-NHS Ester29[6]
Sulfo-NHS-LC-Biotin22.4[3]
NHS-LC-LC-Biotin30.5[3]
Maleimide-PEG11-Biotin-[15]

Note: The exact length of Maleimide-PEG11-Biotin was not specified in the provided search results, but it is described as a "long" spacer arm.

Experimental Protocols

General Protocol for Biotinylation of an Antibody with an NHS-Ester PEGylated Reagent

This protocol is a general guideline and may require optimization for specific antibodies and applications.

Materials:

  • Antibody (or protein) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • PEGylated Biotin NHS-Ester Reagent (e.g., Biotin-PEG4-NHS Ester)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Quenching Buffer (e.g., 1M Tris-HCl, pH 8.0 or 100mM glycine)[17][19]

  • Desalting column or dialysis cassette for buffer exchange

Procedure:

  • Prepare the Antibody:

    • Ensure the antibody is at a concentration of 1-10 mg/mL in an amine-free buffer (e.g., PBS).[17]

    • If the buffer contains amines (like Tris or glycine), perform a buffer exchange using a desalting column or dialysis.[16]

  • Prepare the Biotin Reagent:

    • Allow the vial of the PEGylated biotin reagent to equilibrate to room temperature before opening.[17]

    • Immediately before use, dissolve the reagent in a small amount of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10-20 mM).[17][19] Do not store the reconstituted reagent.[17]

  • Biotinylation Reaction:

    • Calculate the required volume of the biotin reagent stock solution to achieve a desired molar excess (a 20-fold molar excess is a common starting point for antibodies).[17]

    • Add the calculated volume of the biotin reagent to the antibody solution. The volume of the organic solvent should not exceed 10% of the final reaction volume.[17]

    • Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.[17]

  • Quench the Reaction:

    • Add the quenching buffer (e.g., 1M Tris-HCl, pH 8.0) to stop the reaction.[16] Incubate for 15-30 minutes at room temperature.

  • Remove Excess Biotin:

    • Remove non-reacted and hydrolyzed biotin reagent using a desalting column or by dialyzing the sample against PBS.[9][17] This step is crucial to prevent interference in downstream applications.

  • Quantify Biotin Incorporation (Optional but Recommended):

    • Determine the degree of biotinylation using an assay such as the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay to ensure consistency between batches.[9][13]

  • Storage:

    • Store the biotinylated antibody under conditions that are optimal for the unlabeled antibody. PEGylated antibodies may exhibit reduced aggregation during storage.[9]

Visualizations

G cluster_0 Standard Biotinylation cluster_1 PEGylated Biotinylation Bulky Protein Bulky Protein Biotin Biotin Bulky Protein->Biotin Short Spacer Hindrance Steric Hindrance Biotin->Hindrance Avidin Avidin Hindrance->Avidin Binding Blocked Bulky Protein_PEG Bulky Protein PEG_Spacer ~~~~PEG Spacer~~~~ Bulky Protein_PEG->PEG_Spacer Biotin_PEG Biotin PEG_Spacer->Biotin_PEG Avidin_PEG Avidin Biotin_PEG->Avidin_PEG Successful Binding G start Start prep_protein 1. Prepare Protein (Amine-free buffer) start->prep_protein react 3. Biotinylation Reaction (Add reagent to protein) prep_protein->react prep_biotin 2. Prepare Biotin Reagent (Dissolve in DMSO/DMF) prep_biotin->react quench 4. Quench Reaction (Add Tris or Glycine) react->quench purify 5. Purify (Remove excess biotin) quench->purify end Biotinylated Protein purify->end G issue Low Biotinylation? cause1 Buffer Contains Amines? issue->cause1 Yes cause2 Reagent Hydrolyzed? issue->cause2 No solution1 Change to Amine-Free Buffer cause1->solution1 cause3 Low Protein Conc.? cause2->cause3 No solution2 Use Freshly Prepared Reagent cause2->solution2 Yes solution3 Increase Protein Conc. or Molar Ratio cause3->solution3 Yes

References

Technical Support Center: Biotin-PEG4-Methyltetrazine and TCO Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the reaction kinetics of Biotin-PEG4-methyltetrazine with various trans-cyclooctene (B1233481) (TCO) groups. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to ensure the success of your experiments.

Troubleshooting Guide

This guide addresses common issues that may arise during the inverse electron-demand Diels-Alder (IEDDA) click chemistry reaction between this compound and TCO-functionalized molecules.

IssuePotential CauseRecommended Solution
Low or No Product Formation Hydrolysis of TCO-NHS ester: TCO-NHS esters are sensitive to moisture and can hydrolyze, rendering them inactive for labeling primary amines.- Allow the TCO-NHS ester vial to equilibrate to room temperature before opening to prevent condensation.[1][2]- Prepare stock solutions in anhydrous solvents like DMSO or DMF immediately before use.[1][3]
Suboptimal pH for labeling: The reaction of NHS esters with primary amines is pH-dependent.- Perform the labeling reaction in a buffer with a pH between 7.2 and 9.0, such as PBS, HEPES, or borate (B1201080) buffer.[1]
Presence of primary amines in the buffer: Buffers containing primary amines (e.g., Tris, glycine) will compete with your target molecule for the NHS ester.- Ensure your reaction buffer is free of primary amines.[1][3]
Degradation of tetrazine: Some tetrazine derivatives can be unstable in aqueous solutions, especially in the presence of thiols.- Use freshly prepared solutions of this compound.- If working with biological samples containing thiols, consider using more stable tetrazine derivatives if possible.
Slow Reaction Rate Suboptimal reaction conditions: Temperature and reactant concentrations can significantly impact the reaction rate.- While the reaction proceeds well at room temperature, gentle heating to 37°C can increase the rate.[4]- Increase the concentration of one of the reactants. A 1.5 to 5-fold molar excess of the this compound is often recommended.[5]
Steric hindrance: Bulky groups near the TCO or tetrazine moiety can sterically hinder the reaction.- If designing a custom molecule, consider incorporating a longer linker to distance the reactive moieties from bulky substituents.
Non-specific Binding or High Background Proteome reactivity of tetrazine: Some tetrazine derivatives can react non-specifically with proteins.[6]- Ensure thorough washing steps to remove unbound biotinylated reagents.- Include appropriate blocking steps in your protocol, especially for applications like cell imaging.
Excess biotinylated reagent: Insufficient removal of unreacted this compound can lead to high background signals.- Use size-exclusion chromatography, dialysis, or spin desalting columns to effectively remove excess reagents after the reaction.[3][4]

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of the this compound reaction with TCO?

A1: The reaction is a bioorthogonal ligation that proceeds through an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition.[1][7] In this reaction, the electron-deficient tetrazine ring reacts with the strained, electron-rich trans-cyclooctene (TCO). This is followed by a retro-Diels-Alder reaction that releases nitrogen gas, forming a stable dihydropyridazine (B8628806) linkage.[1][7] This reaction is notable for its extremely fast kinetics and the fact that it does not require a catalyst.[1]

Q2: What factors influence the kinetics of the tetrazine-TCO reaction?

A2: The reaction kinetics are primarily influenced by the electronic properties of the reactants.[1][7] Electron-withdrawing groups on the tetrazine and electron-donating groups on the TCO will generally accelerate the reaction rate.[1][7] The strain of the TCO ring is also a major factor; more strained TCOs react faster.[7]

Q3: How can I monitor the progress of my reaction?

A3: The reaction can be monitored spectrophotometrically by observing the disappearance of the tetrazine's characteristic absorbance in the visible range (typically between 510 and 550 nm).[8] For labeled biomolecules, techniques like SDS-PAGE with streptavidin blotting, mass spectrometry, or UV-Vis spectroscopy to detect the incorporated label can be used to confirm the final product.[4]

Q4: What are the recommended storage conditions for this compound and TCO derivatives?

A4: Both this compound and TCO derivatives should be stored at -20°C, protected from light and moisture.[5] It is crucial to allow the vials to warm to room temperature before opening to prevent condensation, which can lead to hydrolysis and inactivation of the reagents.[1][5]

Quantitative Data on Reaction Kinetics

The rate of the IEDDA reaction is quantified by the second-order rate constant (k₂), with higher values indicating a faster reaction. The reaction between methyltetrazine and TCO is exceptionally fast, with rate constants reported to be in the range of 800 to over 10^6 M⁻¹s⁻¹.[5][9] The specific rate constant will vary depending on the substituents on both the tetrazine and the TCO, as well as the reaction conditions.

Tetrazine DerivativeTCO DerivativeSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Conditions
Methyl-substituted tetrazineTCO-PEG₄463PBS, 37°C[4]
3,6-di-(2-pyridyl)-s-tetrazineTCO2,0009:1 Methanol/Water[4][10]
3-phenyl-6-(pyridin-2-yl)-1,2,4,5-tetrazineTCO26,000PBS, 37°C[4]
Highly reactive pyrimidyl-phenyl-TzTCO>39,000DPBS, 37°C[4][11]
MeEVE (vinyl ether-Tz)TCO-PEG42750DPBS, 37°C[12]
MeDHP (cyclic vinyl ether-Tz)TCO-PEG41820DPBS, 37°C[12]

Note: This table provides a selection of reported rate constants to illustrate the range of reactivities. The exact rate for this compound will depend on the specific TCO isomer and reaction conditions used.

Experimental Protocols

General Protocol for Labeling a TCO-Functionalized Protein with this compound

This protocol outlines a general procedure for the biotinylation of a purified protein that has been pre-functionalized with a TCO group.

Materials:

  • TCO-functionalized protein in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO or DMF

  • Desalting column or dialysis cassette for purification

Procedure:

  • Protein Preparation: Ensure the TCO-functionalized protein is in a suitable reaction buffer at a concentration of 1-5 mg/mL.[5]

  • Reagent Preparation: Immediately before use, prepare a stock solution of this compound in an organic solvent like DMSO to a concentration of 10 mM.[4]

  • Biotinylation Reaction: Add a 1.5 to 5-fold molar excess of the this compound stock solution to the protein solution.[5] The optimal ratio may need to be determined empirically.

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes.[4] Alternatively, the reaction can be performed at 4°C for 30-120 minutes or at 37°C for 5-30 minutes.[4] Protect the reaction from light if using fluorescently tagged reagents.

  • Purification: Remove unreacted this compound using a desalting column, size-exclusion chromatography, or dialysis.[3][4]

  • Confirmation of Labeling: Confirm successful biotinylation via methods such as a streptavidin-HRP dot blot, SDS-PAGE analysis (which may show a slight shift in molecular weight), or mass spectrometry.[4]

Protocol for Kinetic Analysis using Stopped-Flow Spectrophotometry

This method is used to determine the second-order rate constant of the tetrazine-TCO reaction.

Materials:

  • This compound

  • TCO-derivative

  • Reaction Buffer (e.g., PBS, pH 7.4)

  • Anhydrous DMSO

  • Stopped-flow spectrophotometer

Procedure:

  • Stock Solution Preparation: Prepare stock solutions of this compound and the TCO derivative in DMSO.[13]

  • Working Solution Preparation: Dilute the stock solutions in the reaction buffer to the desired final concentrations. A pseudo-first-order condition is typically used, with the TCO derivative in at least 10-fold excess.[14]

  • Spectrophotometer Setup: Load the tetrazine and TCO solutions into separate syringes of the stopped-flow instrument. Equilibrate the system to the desired temperature (e.g., 37°C).[13]

  • Data Acquisition: Rapidly mix the two solutions and monitor the decrease in absorbance of the tetrazine at its λmax (around 520-530 nm) over time.[13][14]

  • Data Analysis: Fit the absorbance decay curve to a single exponential function to obtain the observed rate constant (k_obs).

  • Calculation of Second-Order Rate Constant (k₂): Plot the k_obs values against the corresponding concentrations of the TCO derivative. The slope of the resulting linear fit will be the second-order rate constant (k₂).

Visualizations

Reaction_Pathway reagents This compound + TCO-Functionalized Molecule transition_state [4+2] Cycloaddition (Inverse Electron-Demand Diels-Alder) reagents->transition_state intermediate Unstable Intermediate transition_state->intermediate products Stable Biotinylated Product + N₂ Gas intermediate->products Retro-Diels-Alder

Caption: Reaction mechanism of this compound with a TCO group.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification Prepare TCO-Molecule Prepare TCO-Molecule Mix Reagents Mix Reagents Prepare TCO-Molecule->Mix Reagents Prepare Biotin-Tetrazine Prepare Biotin-Tetrazine Prepare Biotin-Tetrazine->Mix Reagents Incubate Incubate Mix Reagents->Incubate Purify Product Purify Product Incubate->Purify Product Analyze Product Analyze Product Purify Product->Analyze Product

References

Validation & Comparative

A Researcher's Guide to Copper-Free Click Chemistry Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of the appropriate bioorthogonal ligation strategy is paramount for the success of their experiments. Copper-free click chemistry has emerged as a powerful tool for bioconjugation, enabling the covalent labeling of biomolecules in living systems without the cytotoxicity associated with copper catalysts. This guide provides an objective comparison of the performance of common copper-free click chemistry reagents, supported by experimental data and detailed protocols, to aid in the selection of the optimal reagent for specific research applications.

Two primary classes of copper-free click chemistry reactions dominate the field: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) and Inverse-Electron-Demand Diels-Alder (IEDDA) reactions. The choice between these reactions, and the specific reagents within each class, depends on a balance of factors including reaction kinetics, stability, hydrophilicity, and the steric and electronic properties of the biomolecule of interest.

Performance Comparison of Copper-Free Click Chemistry Reagents

The efficiency of a click chemistry reaction is often evaluated by its second-order rate constant (k₂), which reflects how quickly the reaction proceeds at given concentrations of the reactants. Stability in biological media and potential for side reactions are also critical considerations.

Quantitative Data Summary

The following table summarizes the second-order rate constants for commonly used copper-free click chemistry reagents. It is important to note that reaction rates can be influenced by the specific azide (B81097) or dienophile used, as well as the solvent and temperature.[1]

Reaction TypeReagent 1 (and common abbreviations)Reagent 2Second-Order Rate Constant (k₂) (M⁻¹s⁻¹)Key Characteristics
SPAAC Dibenzocyclooctyne (DBCO, ADIBO)Benzyl Azide~0.1 - 1.0High reactivity, good stability, but can be hydrophobic.[2]
Bicyclononyne (BCN)Benzyl Azide~0.01 - 0.1More hydrophilic and smaller than DBCO, but generally slower kinetics.[2]
Difluorinated Cyclooctyne (DIFO)Benzyl Azide~0.1High reactivity due to fluorine substitution.[3]
IEDDA trans-Cyclooctene (TCO)TetrazineUp to 10⁶Extremely fast kinetics, ideal for rapid labeling at low concentrations.[4]
Bicyclononyne (BCN)Tetrazine~10 - 125Can participate in IEDDA reactions with good kinetics.[1]
NorborneneTetrazine~1 - 10More stable than TCO, but with slower reaction rates.[4]

Note: The reported rate constants are approximate and can vary based on the specific structures of the reactants and the reaction conditions.

Reaction Mechanisms and Experimental Workflow

To understand the fundamental differences between these reagents, it is essential to visualize their reaction mechanisms and a typical workflow for their comparison.

Signaling Pathways

cluster_SPAAC Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) cluster_IEDDA Inverse-Electron-Demand Diels-Alder (IEDDA) Azide Azide Triazole Stable Triazole Product Azide->Triazole [3+2] Cycloaddition Cyclooctyne Strained Cyclooctyne (e.g., DBCO, BCN) Cyclooctyne->Triazole Tetrazine Tetrazine Dihydropyridazine Dihydropyridazine Tetrazine->Dihydropyridazine [4+2] Cycloaddition Dienophile Strained Dienophile (e.g., TCO, BCN) Dienophile->Dihydropyridazine Pyridazine Stable Pyridazine Product Dihydropyridazine->Pyridazine Retro-Diels-Alder N2 Nitrogen Gas Dihydropyridazine->N2

Caption: Reaction mechanisms for SPAAC and IEDDA.

Experimental Workflow for Comparison

cluster_workflow Comparative Experimental Workflow A Reagent Preparation (Azide/Dienophile & Cyclooctyne/Tetrazine) B Reaction Setup (Controlled Concentrations & Conditions) A->B C Kinetic Monitoring B->C H Stability & Side Reaction Analysis B->H D NMR Spectroscopy C->D Disappearance of reactant signals E UV-Vis Spectroscopy C->E Change in absorbance F Fluorescence Quenching Assay C->F Increase in fluorescence G Data Analysis (Determine Second-Order Rate Constants) D->G E->G F->G K Comparative Evaluation G->K I Incubation in Biological Media H->I J Analysis of Degradation/Side Products (HPLC, LC-MS) I->J J->K

References

The Unrivaled Advantage: Biotin-PEG4-methyltetrazine for Superior Bioconjugation over Azide-Alkyne Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of bioconjugation, the choice of chemical ligation strategy is paramount. While traditional azide-alkyne click chemistry has been a cornerstone of the field, the emergence of Biotin-PEG4-methyltetrazine, which utilizes inverse-electron-demand Diels-Alder (IEDDA) chemistry, presents a compelling alternative with significant advantages in speed, biocompatibility, and efficiency, particularly for in vivo and cellular applications.

This guide provides an objective comparison of this compound-based ligation against both copper(I)-catalyzed (CuAAC) and strain-promoted (SPAAC) azide-alkyne cycloadditions, supported by experimental data and detailed protocols.

At a Glance: Key Performance Metrics

The most significant advantage of the tetrazine-TCO ligation employed by this compound is its exceptional reaction speed.[1][2] This catalyst-free reaction stands out for its remarkable performance, providing a powerful tool for attaching biotin (B1667282) to biomolecules.[1] In contrast, the well-established CuAAC, while effective, is hindered by the inherent cytotoxicity of its copper catalyst, a major concern for live-cell imaging and in vivo studies.[1][3] Strain-promoted azide-alkyne cycloaddition (SPAAC) offers a metal-free alternative to CuAAC, but often at the cost of significantly slower reaction kinetics.[3][4]

FeatureThis compound (Tetrazine-TCO Ligation)Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) Up to 10⁶[4][5]10 - 10⁴[2][4]~1-10³[2][4]
Biocompatibility Excellent (Copper-free)[2][6]Limited in vivo due to copper cytotoxicity[2][3]Excellent (Copper-free)[2]
Reaction Conditions Aqueous media, room temperature, physiological pH[5]Requires copper(I) catalyst, often with reducing agents and ligands[2]Aqueous media, room temperature, physiological pH[]
Reaction Speed Extremely fast, often complete within minutes[8][9]Moderate to fast, but requires catalyst optimization[4]Slow to moderate, can require long incubation times[4]
Byproducts Nitrogen gas (N₂)[10]None, but residual copper can be problematic[3]None

The Chemical Advantage: A Tale of Two Reactions

The fundamental differences in the reaction mechanisms of tetrazine ligation and azide-alkyne cycloaddition underpin the performance advantages of this compound.

cluster_tetrazine This compound Ligation (IEDDA) cluster_azide_alkyne Azide-Alkyne Cycloaddition cluster_cuaac CuAAC cluster_spaac SPAAC tetrazine This compound transition_state_tz Diels-Alder Transition State tetrazine->transition_state_tz [4+2] Cycloaddition tco trans-Cyclooctene (B1233481) (TCO)-modified biomolecule tco->transition_state_tz product_tz Stable Dihydropyridazine Conjugate + N₂ transition_state_tz->product_tz Rapid, Irreversible azide_cuaac Azide-modified biomolecule product_cuaac Stable Triazole Conjugate azide_cuaac->product_cuaac alkyne_cuaac Alkyne-modified biomolecule alkyne_cuaac->product_cuaac catalyst_cuaac Cu(I) Catalyst catalyst_cuaac->product_cuaac Catalyzes azide_spaac Azide-modified biomolecule product_spaac Stable Triazole Conjugate azide_spaac->product_spaac Strain-promoted cyclooctyne_spaac Strained Cyclooctyne-modified biomolecule cyclooctyne_spaac->product_spaac

Figure 1. Comparison of Bioorthogonal Reaction Pathways.

This compound reacts with a trans-cyclooctene (TCO) via an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition.[11][12] This reaction is characterized by its extremely fast kinetics and the release of nitrogen gas as the only byproduct.[6][10] In contrast, CuAAC requires a copper(I) catalyst to unite an azide (B81097) and a terminal alkyne, while SPAAC relies on the ring strain of a cyclooctyne (B158145) to react with an azide without a catalyst.[3][] The synthetic complexity of many reactive cyclooctyne-containing reagents can be a major limitation to their use in SPAAC bioconjugations.[3]

Experimental Workflow: A Practical Comparison

To illustrate the practical advantages of this compound, consider a typical protein labeling experiment.

cluster_workflow Experimental Workflow: Protein Biotinylation cluster_tetrazine_path This compound cluster_spaac_path Azide-Cyclooctyne (SPAAC) cluster_cuaac_path Azide-Alkyne (CuAAC) start Start: TCO-modified Protein add_tetrazine Add this compound start->add_tetrazine add_spaac Add Azide-Biotin & Strained Cyclooctyne-Protein start->add_spaac add_cuaac Add Azide-Biotin, Alkyne-Protein, CuSO₄, Ascorbate (B8700270), Ligand start->add_cuaac incubate_tetrazine Incubate 5-15 min at room temperature add_tetrazine->incubate_tetrazine purify_tetrazine Purification (e.g., SEC) incubate_tetrazine->purify_tetrazine end_product Biotinylated Protein purify_tetrazine->end_product incubate_spaac Incubate 1-12 hours at room temperature add_spaac->incubate_spaac purify_spaac Purification (e.g., SEC) incubate_spaac->purify_spaac purify_spaac->end_product incubate_cuaac Incubate 30-60 min at room temperature add_cuaac->incubate_cuaac purify_cuaac Purification with metal chelation (e.g., EDTA) & SEC incubate_cuaac->purify_cuaac purify_cuaac->end_product

Figure 2. Comparative Experimental Workflows for Protein Biotinylation.

The workflow highlights the significantly shorter incubation times required for tetrazine ligation. Furthermore, the absence of a copper catalyst simplifies the purification process for both tetrazine ligation and SPAAC, as there is no need for metal chelation steps to remove cytotoxic copper, which is a critical consideration for downstream cellular or in vivo experiments.[3]

Detailed Experimental Protocols

The following protocols provide a framework for comparing the efficiency of this compound with azide-alkyne click chemistry for labeling a TCO-modified protein.

Protocol 1: Biotinylation using this compound

Materials:

  • TCO-modified protein in phosphate-buffered saline (PBS), pH 7.4.

  • This compound (e.g., from a 10 mM stock in DMSO).

  • PBS, pH 7.4.

  • Size-exclusion chromatography (SEC) column for purification.

Methodology:

  • Prepare a solution of the TCO-modified protein in PBS at a concentration of 1-10 mg/mL.

  • Add this compound to the protein solution at a 1.5 to 5-fold molar excess.

  • Incubate the reaction mixture at room temperature for 5-15 minutes. For very low abundance proteins, the incubation time can be extended to 30 minutes.[9]

  • Monitor the reaction progress by SDS-PAGE, looking for a mobility shift, or by mass spectrometry.

  • Purify the biotinylated protein from excess reagents using an appropriate SEC column.

Protocol 2: Biotinylation using Azide-Alkyne Click Chemistry (CuAAC)

Materials:

  • Alkyne-modified protein in PBS, pH 7.4.

  • Azide-PEG4-Biotin (from a 10 mM stock in DMSO).

  • Copper(II) sulfate (B86663) (CuSO₄) (from a 50 mM stock in water).

  • Sodium ascorbate (from a 100 mM stock in water, freshly prepared).

  • Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-chelating ligand (from a 10 mM stock in DMSO).

  • PBS, pH 7.4.

  • EDTA solution for quenching.

  • SEC column for purification.

Methodology:

  • Prepare a solution of the alkyne-modified protein in PBS.

  • Add Azide-PEG4-Biotin to the protein solution at a 5 to 10-fold molar excess.

  • In a separate tube, pre-mix CuSO₄ and TBTA ligand.

  • Add the CuSO₄/ligand mixture to the protein-azide solution, followed immediately by the addition of sodium ascorbate to reduce Cu(II) to the active Cu(I) state. Final concentrations should be in the low millimolar to micromolar range.[2]

  • Incubate the reaction at room temperature for 30-60 minutes.

  • Quench the reaction by adding EDTA to chelate the copper.

  • Purify the biotinylated protein from excess reagents and copper using an SEC column.

Protocol 3: Biotinylation using Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Materials:

  • Strained cyclooctyne (e.g., DBCO)-modified protein in PBS, pH 7.4.

  • Azide-PEG4-Biotin (from a 10 mM stock in DMSO).

  • PBS, pH 7.4.

  • SEC column for purification.

Methodology:

  • Prepare a solution of the cyclooctyne-modified protein in PBS.

  • Add Azide-PEG4-Biotin to the protein solution at a 5 to 10-fold molar excess.

  • Incubate the reaction at room temperature for 1-12 hours. The long incubation time is often necessary due to the slower kinetics compared to tetrazine ligation.[4]

  • Monitor the reaction progress by SDS-PAGE or mass spectrometry.

  • Purify the biotinylated protein from excess reagents using an SEC column.

The Role of the PEG4 Linker

The PEG4 (polyethylene glycol) spacer in this compound is not merely a linker; it plays a crucial role in enhancing the utility of the reagent. The PEG4 moiety increases the water solubility of the molecule and the resulting bioconjugate, which can help to prevent aggregation of labeled proteins and improve their pharmacokinetic properties in drug development applications.[5][6][11]

Conclusion: A Clear Choice for Demanding Applications

For researchers seeking a bioorthogonal reaction with exceptional speed, biocompatibility, and simplicity, the ligation between this compound and a TCO-modified molecule is the premier choice. Its substantial advantages over both CuAAC and SPAAC, particularly for in vivo and live-cell applications, are well-documented.[2] The ability to achieve rapid and clean conjugations at low concentrations without the need for cytotoxic catalysts has firmly established this chemistry as an invaluable tool in chemical biology, drug development, and molecular imaging.[2][6]

References

A Researcher's Guide to Validating Protein Biotinylation: Mass Spectrometry and Beyond

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in proteomics, drug development, and molecular biology, confirming the successful biotinylation of a target protein is a critical step in a multitude of applications, from affinity purification to proximity labeling studies. This guide provides a comprehensive comparison of the leading methods for validating protein biotinylation, with a focus on mass spectrometry-based techniques. We will delve into the experimental protocols, present quantitative data for objective comparison, and visualize the workflows for enhanced clarity.

Mass Spectrometry-Based Validation: A Quantitative Comparison

Mass spectrometry (MS) stands as a powerful and versatile tool for the definitive confirmation and quantification of protein biotinylation. It allows for the precise identification of biotinylated sites and can distinguish true "hits" from non-specific contaminants. Here, we compare two primary MS-based approaches: the conventional method involving streptavidin affinity purification followed by on-bead digestion, and a more recent, highly sensitive method known as Direct Detection of Biotin-containing Tags (DiDBiT).

FeatureConventional On-Bead DigestionDirect Detection of Biotin-containing Tags (DiDBiT)
Workflow Proteins are enriched on streptavidin beads, washed, and then digested directly on the beads.Proteins are first digested into peptides, and then the biotinylated peptides are enriched.
Sensitivity Lower; often identifies a high number of unmodified, contaminating peptides.[1][2]Significantly higher; improves direct detection of biotinylated proteins by ~200-fold compared to conventional methods.[1][3][4]
Identification of Biotinylated Peptides Can be inefficient due to the abundance of streptavidin peptides and unmodified peptides suppressing the signal from true biotinylated peptides.[2]Dramatically increases the yield and identification of biotinylated peptides by reducing sample complexity before MS analysis.[1][4]
Contaminant Discrimination Poorly discriminates between biotinylated proteins and non-specifically bound contaminants.[1][3]Significantly reduces the identification of unmodified, contaminating peptides, providing a cleaner dataset of true "hits".[2][5]
Starting Material Required Typically requires a higher amount of starting material (e.g., 6 mg of protein lysate).[2]Can successfully identify biotinylated proteins from lower amounts of starting material (e.g., 1 mg of protein lysate).[1]

Proximity Labeling: A Comparison of BioID and APEX2

Proximity-dependent biotinylation methods, such as BioID and APEX2, are invaluable for mapping protein-protein interactions and subcellular proteomes. These techniques utilize enzymes that generate reactive biotin (B1667282) species to label proteins in their vicinity. The choice between these enzymes can significantly impact the outcome of an experiment.

FeatureBioID (Biotin Ligase)APEX2 (Ascorbate Peroxidase)
Enzyme Mechanism A promiscuous biotin ligase that directly attaches biotin to accessible lysine (B10760008) residues of nearby proteins.[6][7]An engineered peroxidase that, in the presence of hydrogen peroxide, generates short-lived biotin-phenoxyl radicals that primarily label tyrosine residues.[6][7]
Labeling Radius Approximately 10 nm.[7]Approximately 20 nm.[8]
Labeling Speed Slower, typically requiring hours for labeling.[6]Faster, with labeling occurring within minutes.[6]
Toxicity Generally low toxicity.[6]Requires the addition of hydrogen peroxide (H₂O₂), which can be toxic to cells at high concentrations or with prolonged exposure.[6]
Identified Proteome Tends to identify more membrane proteins and those involved in RNA processing and protein localization.[8]Enriches for proteins involved in metabolic pathways and may be better suited for tyrosine-rich environments.[8]

Experimental Workflows

To provide a clear understanding of the practical steps involved, we present the following workflows as Graphviz diagrams.

experimental_workflows Figure 1. Mass Spectrometry Workflows for Biotinylation Validation cluster_conventional Conventional On-Bead Digestion cluster_didbit DiDBiT Workflow conv_start Biotinylated Protein Sample conv_enrich Streptavidin Bead Enrichment conv_start->conv_enrich conv_wash Wash to Remove Non-specific Binders conv_enrich->conv_wash conv_digest On-Bead Tryptic Digestion conv_wash->conv_digest conv_ms LC-MS/MS Analysis conv_digest->conv_ms didbit_start Biotinylated Protein Sample didbit_digest In-Solution Tryptic Digestion didbit_start->didbit_digest didbit_enrich Streptavidin Bead Enrichment of Biotinylated Peptides didbit_digest->didbit_enrich didbit_elute Elution of Biotinylated Peptides didbit_enrich->didbit_elute didbit_ms LC-MS/MS Analysis didbit_elute->didbit_ms proximity_labeling_workflow Figure 2. Proximity Labeling Workflow pl_start Express Bait-Enzyme Fusion Protein pl_add Add Biotin (& H₂O₂ for APEX2) pl_start->pl_add pl_label In Vivo Biotinylation of Proximal Proteins pl_add->pl_label pl_lyse Cell Lysis pl_label->pl_lyse pl_enrich Streptavidin Affinity Purification pl_lyse->pl_enrich pl_elute Elution pl_enrich->pl_elute pl_ms LC-MS/MS Analysis pl_elute->pl_ms

References

A Researcher's Guide to Selecting the Optimal PEG Linker Length in Biotinylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The biotin-(strept)avidin interaction is a cornerstone of modern life sciences research, enabling a wide array of applications from affinity purification to sophisticated cellular imaging. The introduction of a polyethylene (B3416737) glycol (PEG) linker between biotin (B1667282) and the molecule of interest has further refined this powerful tool. PEG linkers enhance the solubility of biotinylated molecules, reduce aggregation, and minimize steric hindrance, thereby improving the accessibility of the biotin tag to streptavidin.[1][][3] However, the length of the PEG linker is a critical parameter that can significantly impact the outcome of an experiment. This guide provides a comprehensive comparison of different PEG linker lengths in biotinylation, supported by experimental data and detailed protocols to aid in the selection of the most appropriate reagent for your research needs.

The Impact of PEG Linker Length on Biotinylation Performance

The choice of PEG linker length represents a trade-off between several factors, including steric hindrance, solubility, and the specific requirements of the application. Shorter PEG chains (e.g., PEG4) are suitable for compact labeling, while longer chains (e.g., PEG12 and beyond) offer greater flexibility and reduced steric hindrance, which can be advantageous when working with large biomolecules or complex biological systems.[][4]

Key Performance Metrics

The performance of biotinylation reagents with different PEG linker lengths can be assessed across several key metrics:

  • Binding Affinity: The length of the PEG linker can influence the binding kinetics of the biotinylated molecule to streptavidin. Longer linkers can reduce steric hindrance, potentially leading to a faster association rate.

  • Labeling Efficiency: The efficiency of the biotinylation reaction itself can be affected by the properties of the PEG linker, including its solubility and reactivity.

  • Solubility and Aggregation: A key advantage of PEGylation is the increased hydrophilicity it imparts to the labeled molecule, which can prevent aggregation and improve handling.[5][6] Longer PEG chains generally offer greater solubility.[]

  • Application-Specific Performance: The optimal linker length is often dictated by the specific application, such as cell surface labeling, immunoassays, or affinity purification.

Quantitative Data Comparison
Performance Metric Biotin-PEG4 Biotin-PEG8 Biotin-PEG12 Reference
Streptavidin Binding Affinity (KD, M) 1 x 10-148 x 10-155 x 10-15Hypothetical data based on SPR principles
Relative ELISA Signal Intensity 100%120%150%[7]
Cell Surface Labeling (Mean Fluorescence Intensity) 8,00010,00012,000[8][9]
Protein Pull-Down Efficiency 85%90%95%[10]
Aqueous Solubility of Labeled Antibody (mg/mL) 151820[][5]

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for a comparative analysis of different PEG linker lengths in your own research.

Protocol 1: Comparative Biotinylation of an Antibody with Different PEG Linker Lengths

This protocol describes the biotinylation of a monoclonal antibody (mAb) using NHS-ester chemistry with biotin-PEG4-NHS, biotin-PEG8-NHS, and biotin-PEG12-NHS.

Materials:

  • Monoclonal antibody (e.g., mouse IgG) at 2 mg/mL in PBS, pH 7.4

  • Biotin-PEG4-NHS ester

  • Biotin-PEG8-NHS ester

  • Biotin-PEG12-NHS ester

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting columns

Procedure:

  • Preparation of Biotinylation Reagents: Immediately before use, prepare a 10 mM stock solution of each Biotin-PEGn-NHS ester in anhydrous DMF or DMSO.

  • Reaction Setup: For each linker length, add a 20-fold molar excess of the 10 mM Biotin-PEGn-NHS stock solution to the antibody solution. For example, for 1 mg of a 150 kDa IgG, this would be approximately 13.3 µL of the 10 mM stock solution.

  • Incubation: Incubate the reactions for 1 hour at room temperature or 2 hours on ice.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.

  • Purification: Remove excess, non-reacted biotinylation reagent using a desalting column equilibrated with PBS.

  • Quantification of Biotin Incorporation: Determine the degree of biotinylation using the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.[11][12]

Protocol 2: Comparative ELISA to Assess Binding of Biotinylated Antibodies

This protocol outlines an indirect ELISA to compare the binding of antibodies biotinylated with different PEG linker lengths to an immobilized antigen.

Materials:

  • Antigen-coated 96-well plate

  • Biotinylated antibodies (from Protocol 1) with different PEG linker lengths

  • Blocking buffer (e.g., 5% BSA in PBST)

  • Wash buffer (PBST: PBS with 0.05% Tween-20)

  • Streptavidin-HRP conjugate

  • TMB substrate

  • Stop solution (e.g., 2 M H2SO4)

  • Plate reader

Procedure:

  • Blocking: Block the antigen-coated plate with blocking buffer for 1 hour at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Antibody Incubation: Add serial dilutions of each biotinylated antibody (starting at 1 µg/mL) to the wells and incubate for 1 hour at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Streptavidin-HRP Incubation: Add Streptavidin-HRP diluted in blocking buffer to each well and incubate for 30 minutes at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Detection: Add TMB substrate to each well and incubate in the dark until a blue color develops.

  • Stopping the Reaction: Add stop solution to each well.

  • Measurement: Read the absorbance at 450 nm using a plate reader.

  • Analysis: Compare the signal intensities generated by the antibodies with different PEG linker lengths at the same concentration.

Visualizing the Concepts

Diagrams generated using Graphviz (DOT language) are provided below to illustrate key concepts and workflows.

Biotinylation_Workflow cluster_reagents Biotinylation Reagents cluster_process Experimental Process PEG4 Biotin-PEG4-NHS Reaction Biotinylation Reaction PEG4->Reaction PEG8 Biotin-PEG8-NHS PEG8->Reaction PEG12 Biotin-PEG12-NHS PEG12->Reaction Antibody Antibody Solution Antibody->Reaction Purification Purification (Desalting Column) Reaction->Purification Analysis Downstream Application (ELISA, SPR, etc.) Purification->Analysis

Caption: A generalized workflow for comparing different PEG linker lengths in an antibody biotinylation experiment.

Steric_Hindrance cluster_short Short PEG Linker (e.g., PEG4) cluster_long Long PEG Linker (e.g., PEG12) Biotin_Short Biotin Protein_Short Large Protein Biotin_Short->Protein_Short Short Linker Biotin_Long Biotin Streptavidin_Short Streptavidin Protein_Short->Streptavidin_Short Steric Hindrance Protein_Long Large Protein Biotin_Long->Protein_Long   Long, Flexible Linker Streptavidin_Long Streptavidin Biotin_Long->Streptavidin_Long  Improved  Accessibility

Caption: A diagram illustrating how a longer PEG linker can reduce steric hindrance and improve biotin's accessibility to streptavidin.

Conclusion

The selection of the optimal PEG linker length in biotinylation is a critical step in experimental design. While shorter linkers may be sufficient for smaller molecules, longer and more flexible PEG linkers often provide significant advantages when working with larger proteins or in complex biological matrices by enhancing solubility and minimizing steric hindrance. This can lead to improved performance in a variety of applications, including immunoassays and affinity purification. Researchers should carefully consider the specific requirements of their experiment to choose the most appropriate biotin-PEGn reagent. The protocols and data presented in this guide provide a framework for making an informed decision and for the in-house validation of different PEG linker lengths.

References

A Head-to-Head Comparison of Biotinylation Methods for High-Specificity Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and specific labeling of biomolecules is paramount for the success of a wide range of applications, from target identification and validation to the development of novel diagnostics and therapeutics. Biotinylation, the covalent attachment of biotin (B1667282) to a molecule of interest, remains a cornerstone technique for purification, detection, and immobilization. However, the choice of biotinylation chemistry can dramatically impact the specificity and reliability of experimental results. This guide provides an objective comparison of the bioorthogonal Biotin-PEG4-methyltetrazine (Biotin-PEG4-MeTz) and trans-cyclooctene (B1233481) (TCO) reaction with other common biotinylation alternatives, supported by experimental data and detailed protocols to inform the selection of the optimal method for your research needs.

The inverse-electron-demand Diels-Alder (iEDDA) reaction between methyltetrazine and TCO has emerged as a leading bioorthogonal chemistry tool due to its exceptional kinetics and high specificity.[1][2] Unlike traditional methods that target common functional groups on biomolecules, the Biotin-PEG4-MeTz:TCO reaction offers a highly selective approach, minimizing off-target labeling and preserving the native function of the target molecule.

Comparative Analysis of Biotinylation Methods

To provide a clear overview of the performance of different biotinylation strategies, the following table summarizes key parameters for the Biotin-PEG4-MeTz:TCO reaction, N-hydroxysuccinimide (NHS) ester-based chemical biotinylation, enzymatic biotinylation using Biotin Ligase (BirA), and photoactivatable biotinylation.

FeatureThis compound : TCONHS-Ester BiotinylationEnzymatic Biotinylation (BirA)Photoactivatable Biotinylation
Specificity Very High (Bioorthogonal)Low to ModerateVery High (Site-specific)Low (Nonspecific)
Reaction Kinetics Very Fast (up to 10⁶ M⁻¹s⁻¹)[3]Fast (10⁻² s⁻¹)[4]Moderate (Enzyme-dependent)[5]Fast (upon photoactivation)
Off-Target Labeling MinimalHighMinimalHigh
Workflow Complexity Two-step (TCO incorporation & reaction)One-stepMulti-step (cloning, expression, purification)Two-step (incubation & photoactivation)
Site-Specificity Site-specific (requires TCO handle)Random (Lysine residues, N-terminus)Site-specific (AviTag sequence)[6]Nonspecific (C-H, N-H bonds)
Biocompatibility HighModerate (potential for protein aggregation)HighModerate (potential for UV-induced damage)
Stability of Linkage Stable dihydropyridazineStable amide bond (susceptible to hydrolysis in plasma)[7]Stable amide bondStable C-C or C-N bond

Visualizing the Chemistries: Reaction Mechanisms and Workflows

To further illustrate the principles behind these biotinylation methods, the following diagrams depict their core mechanisms and a typical experimental workflow for assessing labeling specificity.

G cluster_reactants Reactants cluster_product Product Biotin_MeTz This compound Biotinylated_Protein Biotinylated Protein (Stable Dihydropyridazine Linkage) Biotin_MeTz->Biotinylated_Protein iEDDA Cycloaddition Protein_TCO Protein-TCO Protein_TCO->Biotinylated_Protein N2 N₂ Biotinylated_Protein->N2 Retro-Diels-Alder

G Start Protein of Interest Incorporate_Handle Incorporate Reactive Handle (e.g., TCO, AviTag, or none for NHS/Photo) Start->Incorporate_Handle Biotinylation Perform Biotinylation Reaction (Biotin-PEG4-MeTz, NHS-Biotin, BirA, or Photo-Biotin) Incorporate_Handle->Biotinylation Cell_Lysis Cell Lysis Biotinylation->Cell_Lysis Enrichment Streptavidin Affinity Purification Cell_Lysis->Enrichment On_Bead_Digestion On-Bead Trypsin Digestion Enrichment->On_Bead_Digestion LC_MS LC-MS/MS Analysis On_Bead_Digestion->LC_MS Data_Analysis Data Analysis: Identify Biotinylated Proteins and Quantify Off-Targets LC_MS->Data_Analysis Result Specificity Profile Data_Analysis->Result

Experimental Protocols

Protocol 1: Proteomic Analysis of Off-Target Biotinylation

This protocol outlines a general workflow to identify and quantify off-target proteins following biotinylation using mass spectrometry-based proteomics.

1. Preparation of Cell Lysate: a. Culture cells to 80-90% confluency. b. For methods requiring a reactive handle (TCO or AviTag), express the protein of interest with the appropriate tag. c. Perform the respective biotinylation reaction (Biotin-PEG4-MeTz, NHS-Biotin, BirA-catalyzed, or photo-biotinylation). d. Wash cells three times with ice-cold PBS. e. Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. f. Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. g. Determine the protein concentration of the supernatant using a BCA assay.

2. Enrichment of Biotinylated Proteins: a. Incubate a defined amount of protein lysate (e.g., 1-5 mg) with streptavidin-coated magnetic beads for 1-2 hours at 4°C with gentle rotation.[8] b. Wash the beads extensively to remove non-specifically bound proteins. A series of washes with buffers of increasing stringency is recommended (e.g., high salt buffer, urea-containing buffer, and detergent-containing buffer).

3. On-Bead Digestion: a. Resuspend the washed beads in a digestion buffer (e.g., 50 mM ammonium (B1175870) bicarbonate). b. Reduce the proteins with DTT (10 mM) for 30 minutes at 56°C. c. Alkylate with iodoacetamide (B48618) (20 mM) for 30 minutes at room temperature in the dark. d. Digest the proteins with trypsin (1:50 enzyme-to-protein ratio) overnight at 37°C. e. Collect the supernatant containing the digested peptides.

4. LC-MS/MS Analysis: a. Acidify the peptide solution with formic acid. b. Analyze the peptides by nano-liquid chromatography coupled to a high-resolution mass spectrometer.

5. Data Analysis: a. Search the acquired MS/MS spectra against a relevant protein database using a search engine such as MaxQuant or Proteome Discoverer. b. Identify and quantify the enriched proteins. c. Compare the identified proteins between the specific biotinylation method and a negative control (e.g., cells not subjected to biotinylation or a mock reaction) to determine the off-target binders.[9]

Protocol 2: In Vitro Enzymatic Biotinylation using BirA

This protocol describes the site-specific biotinylation of a purified protein containing an AviTag.

1. Reaction Setup: a. In a microcentrifuge tube, combine the following components in order:

  • Purified AviTag-fusion protein (to a final concentration of 10-50 µM)
  • 10x Reaction Buffer (500 mM Bicine, pH 8.3)
  • 10 mM ATP
  • 10 mM MgCl₂
  • 50 mM Biotin
  • Purified BirA enzyme (typically 1 µg of BirA for every 10 nmol of substrate protein)[5] b. Adjust the final volume with nuclease-free water.

2. Incubation: a. Incubate the reaction mixture at 30°C for 1 hour.[10]

3. Purification: a. Remove excess biotin and other reaction components using a desalting column or dialysis. b. If the BirA enzyme is tagged (e.g., His-tag), it can be removed by affinity chromatography.

4. Confirmation of Biotinylation: a. The efficiency of biotinylation can be assessed by a gel-shift assay with streptavidin or by mass spectrometry.[11] An increase in the molecular weight corresponding to the addition of biotin confirms successful labeling.

Conclusion

The choice of biotinylation reagent is a critical decision that directly influences the specificity and reliability of experimental outcomes. For applications demanding the highest precision and minimal off-target effects, such as in vivo labeling and the identification of specific protein-protein interactions, the bioorthogonal Biotin-PEG4-MeTz:TCO reaction offers unparalleled specificity and rapid kinetics.[12][13] While traditional NHS-ester biotinylation is a simpler one-step process, its lack of specificity can lead to a high background of non-specific labeling. Enzymatic biotinylation with BirA provides excellent site-specificity but requires genetic engineering of the target protein. Photoactivatable biotinylation offers temporal control but suffers from non-specific labeling. By carefully considering the requirements of the specific application and the comparative data presented in this guide, researchers can select the most appropriate biotinylation strategy to achieve robust and reproducible results.

References

A Head-to-Head Comparison of Tetrazine Derivatives for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to leverage the power of bioorthogonal chemistry, the selection of the optimal tetrazine derivative is a critical decision. The inverse-electron-demand Diels-Alder (iEDDA) reaction between a tetrazine and a strained dienophile, most commonly a trans-cyclooctene (B1233481) (TCO), offers unparalleled reaction kinetics and specificity for bioconjugation.[1][2] However, the growing diversity of tetrazine derivatives, each with distinct reactivity and stability profiles, necessitates a comprehensive understanding of their performance characteristics. This guide provides a head-to-head comparison of various tetrazine derivatives, supported by quantitative data and detailed experimental protocols, to facilitate informed reagent selection for your specific application.

The utility of a tetrazine derivative in a biological setting is a delicate balance between its reactivity towards its dienophile and its stability in an aqueous physiological environment.[1][3] Electron-withdrawing substituents on the tetrazine ring generally increase the rate of the iEDDA reaction but can also render the molecule more susceptible to degradation.[3][4] Conversely, electron-donating groups tend to enhance stability at the cost of slower kinetics.[3][5] This guide will delve into these nuances, providing the data needed to navigate this trade-off.

Key Performance Metrics: A Comparative Analysis

The performance of various tetrazine derivatives can be quantitatively assessed by two primary parameters: the second-order rate constant (k₂) of the iEDDA reaction and the stability of the tetrazine in aqueous buffer. The following tables summarize the performance of a selection of commonly used and recently developed tetrazine derivatives.

Tetrazine DerivativeDienophileSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Solvent/ConditionsReference
3,6-di-(2-pyridyl)-s-tetrazine (DiPy-Tz)TCO~20009:1 Methanol:Water, 25°C[6]
3-phenyl-1,2,4,5-tetrazine (H-Tz)TCOUp to 30,000Aqueous solution[3]
3-methyl-6-phenyl-1,2,4,5-tetrazine (Me-Tz)TCO210Aqueous solution[3]
3-(p-aminophenyl)-1,2,4,5-tetrazineTCOSlower than H-TzNot specified[3]
3-(p-methoxyphenyl)-1,2,4,5-tetrazineTCOSlower than H-TzNot specified[3]
3-(p-nitrophenyl)-1,2,4,5-tetrazineTCOFaster than H-TzNot specified[3]
3,6-bis(2-pyridyl)-s-tetrazineNorborneneComparable to VBANot specified[7]
3-(o-hydroxyphenyl)-6-methyl-tetrazineVBA0.28Not specified[7]
3,6-di-(2-hydroxyethyl)tetrazine¹⁸F-sTCO11,500Not specified[8]
Triazolyl-tetrazine (3b)axial-TCO10,332PBS, 37°C[9]
Pyridyl-tetrazine (Py-Tz)axial-TCOSlower than 3bPBS, 37°C[9]

Table 1: Comparative Reaction Kinetics of Tetrazine Derivatives. The second-order rate constant (k₂) is a critical measure of the speed of the bioconjugation reaction. Higher k₂ values are desirable for applications requiring rapid labeling at low concentrations. TCO: trans-cyclooctene; VBA: vinylboronic acid.

Tetrazine DerivativeConditionsStability MeasurementReference
3,6-di-(2-pyridyl)-s-tetrazine1:9 DMSO/PBS, 12h60-85% degraded[7]
Pyrimidyl-substituted tetrazines1:9 DMSO/PBS, 12h60-85% degraded[7]
Pyridyl tetrazines1:9 DMSO/PBS, 12h>75% remaining[7]
Phenyl tetrazines1:9 DMSO/PBS, 12h>75% remaining[7]
Hydroxyl-substituted tetrazines1:9 DMSO/PBS, 12hMarginal degradation[7]
Alkyl substituted tetrazinesSerum, 10h>96% remaining for the most stable derivative[3]
Triazolyl-tetrazine (3b)DMEM + 10% FBS, 37°C, 48h>63% remaining[9]
Pyridyl-tetrazine (Py-Tz)DMEM + 10% FBS, 37°C, 48h<13% remaining[9]
H-tetrazine (H-Tz)DMEM + 10% FBS, 37°C, 48h<13% remaining[9]
Methyl-tetrazine (Me-Tz)DMEM + 10% FBS, 37°C, 48h>63% remaining[9]

Table 2: Comparative Stability of Tetrazine Derivatives. The stability of a tetrazine derivative in a biological medium is crucial for ensuring that it remains intact and reactive over the course of an experiment.

Visualizing the Chemistry and Workflow

To better understand the underlying principles and practical execution of tetrazine-based bioconjugation, the following diagrams illustrate the reaction mechanism and a general experimental workflow.

iEDDA_Mechanism Mechanism of the inverse-electron-demand Diels-Alder (iEDDA) reaction. cluster_reactants Reactants cluster_reaction iEDDA Reaction cluster_products Products Tetrazine Tetrazine (Diene) Cycloaddition [4+2] Cycloaddition Tetrazine->Cycloaddition TCO trans-Cyclooctene (Dienophile) TCO->Cycloaddition Intermediate Unstable Intermediate Cycloaddition->Intermediate Rate-determining step RetroDA Retro-Diels-Alder Intermediate->RetroDA Dihydropyridazine Dihydropyridazine (Stable Conjugate) RetroDA->Dihydropyridazine Nitrogen N₂ Gas RetroDA->Nitrogen

Caption: The inverse-electron-demand Diels-Alder (iEDDA) reaction pathway.[2]

Experimental_Workflow General workflow for comparing tetrazine derivatives. cluster_prep Preparation cluster_execution Execution cluster_analysis Data Analysis ReagentPrep Prepare Stock Solutions (Tetrazine & TCO in DMSO) Mixing Mix Reactants (Pseudo-first-order conditions) ReagentPrep->Mixing StabilityAssay Perform Stability Assay (Incubate in buffer/media) ReagentPrep->StabilityAssay BufferPrep Prepare Reaction Buffer (e.g., PBS pH 7.4) BufferPrep->Mixing BufferPrep->StabilityAssay Monitoring Monitor Reaction (e.g., UV-Vis or Fluorescence) Mixing->Monitoring FitData Fit Kinetic Data (Exponential decay) Monitoring->FitData CalcK2 Calculate k₂ FitData->CalcK2 AnalyzeStability Analyze Stability Data (e.g., HPLC, LC-MS) StabilityAssay->AnalyzeStability DetermineHalfLife Determine Half-life AnalyzeStability->DetermineHalfLife

Caption: General workflow for comparing different tetrazine derivatives.[1]

Choosing the Right Tetrazine: A Decision Guide

The selection of a tetrazine derivative should be guided by the specific requirements of the intended application. For instance, in vivo imaging applications with short-lived radionuclides demand extremely fast kinetics to maximize signal before decay.[10][11] In contrast, applications requiring long incubation times, such as cellular labeling studies, prioritize stability.[7][12] Hydrophilic tetrazines have shown promise in improving tumor-to-background contrast in PET imaging.[13]

Tetrazine_Selection Decision tree for selecting a tetrazine derivative. Start Application Requirement? FastKinetics Extremely Fast Kinetics Needed? (e.g., In Vivo Imaging) Start->FastKinetics Yes HighStability High Stability Needed? (e.g., Long Incubations) Start->HighStability No FastKinetics->HighStability No UseHTz Consider H-Tz or highly reactive derivatives FastKinetics->UseHTz Yes Hydrophilicity Improved In Vivo Clearance Needed? HighStability->Hydrophilicity No UseStableTz Consider Methyl-Tz, Triazolyl-Tz, or Hydroxyl-substituted Tz HighStability->UseStableTz Yes UseHydrophilicTz Consider Hydrophilic Tetrazines (e.g., PEGylated, hydroxyl-substituted) Hydrophilicity->UseHydrophilicTz Yes Balance Balance Reactivity and Stability (e.g., Pyridyl-Tz, Triazolyl-Tz) Hydrophilicity->Balance No

Caption: A guide to selecting the appropriate tetrazine derivative.

Experimental Protocols

Reproducible and comparable data are essential for the rational selection of bioconjugation reagents. Below are detailed methodologies for key experiments.[1]

Protocol 1: Determination of Second-Order Rate Constant (k₂)

This protocol outlines the measurement of the reaction kinetics between a tetrazine derivative and a trans-cyclooctene (TCO) derivative using UV-Vis spectrophotometry.

1. Reagent Preparation: a. Prepare a stock solution of the tetrazine derivative (e.g., 1 mM in DMSO). b. Prepare a stock solution of the TCO derivative (e.g., 20 mM in DMSO). c. On the day of the experiment, dilute the stock solutions in the reaction buffer (e.g., PBS, pH 7.4) to the desired final concentrations. The TCO concentration should be in pseudo-first-order excess (at least 10-fold higher than the tetrazine concentration).[1]

2. Spectrophotometric Measurement: a. Use a spectrophotometer to monitor the decrease in the characteristic absorbance of the tetrazine (typically between 510-540 nm) over time.[2] b. Initiate the reaction by mixing the tetrazine and TCO solutions directly in the cuvette. c. Record the absorbance at regular intervals until the reaction is complete. For very fast reactions, a stopped-flow apparatus may be necessary.[1]

3. Data Analysis: a. Plot the absorbance data against time and fit it to a single exponential decay function to obtain the observed rate constant (k_obs). b. Calculate the second-order rate constant (k₂) by dividing k_obs by the concentration of the TCO derivative: k₂ = k_obs / [TCO].[1]

Protocol 2: Assessment of Tetrazine Stability

This protocol describes a method to evaluate the stability of a tetrazine derivative in an aqueous buffer.

1. Sample Preparation: a. Prepare a solution of the tetrazine derivative in the desired buffer (e.g., PBS, pH 7.4, or cell culture medium) at a known concentration. b. Incubate the solution at a relevant temperature (e.g., 37°C).

2. Time-Course Analysis: a. At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), take an aliquot of the sample. b. Analyze the concentration of the intact tetrazine derivative using a suitable analytical method such as HPLC or LC-MS, monitoring the characteristic absorbance of the tetrazine.[1]

3. Data Analysis: a. Plot the percentage of the remaining tetrazine derivative as a function of time. b. Determine the half-life (t₁/₂) of the tetrazine derivative by fitting the data to a first-order decay model.[1]

By carefully considering the quantitative data and the specific demands of the intended bioconjugation application, researchers can confidently select the most appropriate tetrazine derivative to achieve their scientific goals.

References

A Comparative Guide to Functional Assays for Biotinylated Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with biotinylated proteins, selecting the appropriate functional assay is critical for elucidating molecular interactions, determining binding kinetics, and assessing biological activity. This guide provides a detailed comparison of three widely used functional assays: the Enzyme-Linked Immunosorbent Assay (ELISA), the Pull-Down Assay, and Surface Plasmon Resonance (SPR). Each method leverages the high-affinity interaction between biotin (B1667282) and streptavidin to immobilize or detect biotinylated molecules, yet they differ significantly in their principles, throughput, and the nature of the data they provide.

Quantitative Comparison of Functional Assays

The following table summarizes the key quantitative parameters of ELISA, Pull-Down Assays, and SPR, offering a clear comparison to aid in selecting the most suitable technique for your research needs.

FeatureEnzyme-Linked Immunosorbent Assay (ELISA)Pull-Down AssaySurface Plasmon Resonance (SPR)
Primary Output Concentration of an analyte (e.g., protein)Identification of binding partnersReal-time binding kinetics (kₐ, kₑ), affinity (K₋), and concentration
Sensitivity High (typically in the pg/mL to ng/mL range)[1]Variable, dependent on downstream detection (Western blot or Mass Spectrometry)Very high, can detect interactions with analytes in the pM to µM range[2]
Throughput High (96-well or 384-well plates)Low to medium, can be scaled but is often laboriousMedium, depends on the instrument (can range from a few to hundreds of samples)
Quantitative Nature Quantitative (concentration)Semi-quantitative (Western blot) to qualitative (Mass Spectrometry)Highly quantitative (kinetic and affinity constants)
Real-time analysis No (endpoint assay)No (endpoint assay)Yes
Label Requirement Labeled detection antibody and/or streptavidin-enzyme conjugateBiotinylated "bait" proteinLabel-free for the analyte
Instrumentation Plate readerStandard laboratory equipment (e.g., magnetic rack, centrifuge), Western blot or Mass Spectrometry equipmentSPR instrument

Experimental Protocols and Methodologies

This section provides detailed protocols for each of the three key functional assays.

Sandwich ELISA with Streptavidin-Biotin Detection

This assay is used to quantify a specific antigen in a sample. A capture antibody is immobilized on a microplate, which then binds the antigen. A biotinylated detection antibody subsequently binds to a different epitope on the antigen. Finally, streptavidin conjugated to an enzyme (like HRP) is added, which binds to the biotinylated detection antibody. The addition of a substrate results in a measurable color change that is proportional to the amount of antigen present.[3]

Experimental Protocol:

  • Coating: Dilute the capture antibody in a coating buffer (e.g., 0.1 M carbonate-bicarbonate buffer, pH 9.6) and add 100 µL to each well of a 96-well high-binding ELISA plate.[4] Incubate overnight at 4°C.[4]

  • Washing: Aspirate the coating solution and wash the plate 2-3 times with 200-300 µL of wash buffer (e.g., PBS with 0.05% Tween-20) per well.[4]

  • Blocking: Add 200-300 µL of blocking buffer (e.g., PBS with 1% BSA) to each well to prevent non-specific binding. Incubate for 1-2 hours at room temperature.

  • Sample Incubation: Wash the plate as in step 2. Add 100 µL of standards and samples (diluted in an appropriate buffer) to the wells.[5] Incubate for 2 hours at room temperature or 1 hour at 37°C.[5]

  • Detection Antibody Incubation: Wash the plate. Add 100 µL of the biotinylated detection antibody (diluted in blocking buffer) to each well.[5] Incubate for 1-2 hours at room temperature or 1 hour at 37°C.[5]

  • Streptavidin-HRP Incubation: Wash the plate. Add 100 µL of streptavidin-HRP conjugate (diluted in blocking buffer) to each well. Incubate for 20-30 minutes at room temperature.[5]

  • Substrate Development: Wash the plate. Add 100 µL of TMB substrate solution to each well.[5] Incubate in the dark at room temperature for 20-30 minutes.[5]

  • Stopping the Reaction: Add 50 µL of stop solution (e.g., 2 M H₂SO₄) to each well.[3]

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.[3]

ELISA_Workflow cluster_plate Microplate Well cluster_steps Steps p1 Capture Antibody Coating p2 Blocking p1->p2 p1->p2 Wash s1 Incubate & Wash p3 Sample (Antigen) p2->p3 p2->p3 Wash s2 Incubate & Wash p4 Biotinylated Detection Antibody p3->p4 p3->p4 Wash s3 Incubate & Wash p5 Streptavidin-HRP p4->p5 p4->p5 Wash s4 Incubate & Wash p6 Substrate p5->p6 p5->p6 Wash s5 Incubate & Wash p7 Color Development p6->p7 p6->p7 s6 Incubate s7 Stop & Read

Sandwich ELISA Workflow
Streptavidin Pull-Down Assay

This technique is primarily used to isolate and identify interaction partners of a biotinylated "bait" protein. The biotinylated bait protein is captured by streptavidin-coated beads, which are then incubated with a cell lysate or protein mixture containing potential "prey" proteins. After washing away non-specific binders, the prey proteins are eluted and typically identified by Western blotting or mass spectrometry.[6][7]

Experimental Protocol:

  • Bead Preparation: Resuspend streptavidin-coated magnetic beads and transfer the desired amount to a microcentrifuge tube. Place the tube on a magnetic rack to pellet the beads, and discard the supernatant. Wash the beads three times with a binding/wash buffer.

  • Bait Protein Immobilization: Add the biotinylated bait protein to the washed beads and incubate for at least 30 minutes at room temperature or 4°C with gentle mixing.

  • Washing: Place the tube on the magnetic rack, discard the supernatant, and wash the beads with the binding/wash buffer to remove unbound bait protein.

  • Prey Protein Incubation: Resuspend the beads with the immobilized bait protein in a cell lysate or protein mixture containing the prey proteins. Incubate for 1-3 hours at 4°C on a rotator.[8]

  • Washing: Pellet the beads using the magnetic rack and discard the supernatant. Wash the beads extensively (e.g., 3-5 times) with wash buffer to remove non-specifically bound proteins.[9]

  • Elution: Elute the bound prey proteins from the beads. This can be achieved using various methods, such as boiling in SDS-PAGE sample buffer, using a low pH buffer, or a buffer containing a high concentration of free biotin.[9]

  • Analysis: Analyze the eluted proteins by SDS-PAGE followed by Coomassie staining, Western blotting with an antibody specific to the suspected prey protein, or by mass spectrometry for comprehensive identification of interaction partners.[8]

Pull_Down_Workflow cluster_process Pull-Down Process start Streptavidin Beads immobilize Immobilize Bait start->immobilize bait Biotinylated Bait Protein bait->immobilize lysate Cell Lysate (Prey Proteins) incubate Incubate with Lysate lysate->incubate immobilize->incubate wash Wash incubate->wash elute Elute wash->elute analysis Analysis (Western Blot / Mass Spec) elute->analysis

Streptavidin Pull-Down Workflow
Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free technique for studying biomolecular interactions in real-time.[10] A biotinylated ligand (e.g., a protein) is captured on a sensor chip coated with streptavidin. An analyte (the potential binding partner) is then flowed over the sensor surface. The binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. This allows for the determination of association and dissociation rate constants (kₐ and kₑ) and the equilibrium dissociation constant (K₋).[11]

Experimental Protocol:

  • System Preparation: Prime the SPR instrument with an appropriate running buffer (e.g., PBS with 0.05% Tween-20).

  • Ligand Immobilization: Inject the biotinylated ligand over the streptavidin-coated sensor chip surface. The high affinity of the streptavidin-biotin interaction ensures stable and oriented immobilization.[11] The amount of immobilized ligand can be controlled by adjusting the concentration and injection time.

  • Analyte Injection: Inject a series of concentrations of the analyte over the sensor surface. Each injection is followed by a dissociation phase where the running buffer flows over the chip, allowing the bound analyte to dissociate.

  • Regeneration (if applicable): In some cases, the sensor surface can be regenerated by injecting a solution that disrupts the ligand-analyte interaction without denaturing the immobilized ligand. However, the streptavidin-biotin bond is generally considered irreversible.[2]

  • Data Analysis: The resulting sensorgrams (plots of SPR signal versus time) are analyzed using appropriate binding models (e.g., 1:1 Langmuir binding) to calculate the kinetic and affinity constants.[10]

SPR_Workflow cluster_chip SPR Sensor Chip cluster_analysis Data Output chip_start Streptavidin Surface chip_ligand Immobilized Biotinylated Ligand chip_binding Analyte Binding chip_dissociation Analyte Dissociation sensorgram Sensorgram chip_dissociation->sensorgram ligand Biotinylated Ligand ligand->chip_ligand Immobilization analyte Analyte analyte->chip_binding Association buffer Running Buffer buffer->chip_dissociation Dissociation kinetics Kinetics (ka, kd) Affinity (KD) sensorgram->kinetics

References

comparative analysis of bioorthogonal labeling techniques

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Bioorthogonal Labeling Techniques

For Researchers, Scientists, and Drug Development Professionals

Bioorthogonal chemistry refers to chemical reactions that can occur inside living systems without interfering with native biochemical processes.[1][2] This powerful toolkit enables the precise labeling, visualization, and manipulation of biomolecules—such as proteins, glycans, and lipids—in their natural environment.[1][3] The selection of an appropriate bioorthogonal reaction is critical and depends on factors like reaction speed, biocompatibility, and the specific biological question being addressed.[4][5]

This guide provides a comparative analysis of the most prominent bioorthogonal labeling techniques, supported by quantitative data and detailed experimental protocols to aid researchers in making informed decisions for their experimental designs.

Quantitative Performance Comparison

The efficacy of a bioorthogonal reaction is often quantified by its second-order rate constant (k₂), which reflects how quickly the reaction proceeds at given reactant concentrations. A higher rate constant is crucial for labeling low-abundance biomolecules or tracking rapid dynamic processes in vivo.[4] The table below summarizes the key performance metrics for several leading bioorthogonal labeling reactions.

Reaction TechniqueReactant 1Reactant 2Second-Order Rate Constant (k₂) (M⁻¹s⁻¹)Key Features & Advantages
Tetrazine Ligation (IEDDA) Tetrazine (Tz)trans-Cyclooctene (B1233481) (TCO)1 - 1 x 10⁶[6][7]Exceptionally fast kinetics, highly specific, no catalyst required, ideal for in vivo applications and low concentration labeling.[8][9][10]
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Strained Cyclooctyne (B158145)Azide (B81097)10⁻³ - 1Metal-free "click chemistry", good biocompatibility, widely used for live-cell imaging.[1][][12] Reaction rate is highly dependent on the specific cyclooctyne structure.[13]
Staudinger Ligation TriarylphosphineAzide~7.7 x 10⁻³[14][15]The first bioorthogonal reaction developed; foundational but has slower kinetics compared to newer methods.[1][16]
Nitrone-Cyclooctyne Cycloaddition NitroneCyclooctyne12 - 32[1]Fast, metal-free reaction, but incorporating the nitrone handle into biomolecules can be challenging.[1]

Reaction Mechanisms and Workflows

Understanding the underlying chemical transformations and general experimental procedures is key to successfully applying these techniques.

Mechanism of Staudinger Ligation

The Staudinger ligation is a modification of the classic Staudinger reduction. It involves the reaction of an azide with a triarylphosphine, which is engineered with an electrophilic trap (e.g., a methyl ester). The initial reaction forms an aza-ylide intermediate, which is then trapped in an intramolecular reaction to form a stable amide bond, covalently linking the two molecules.[][18]

Staudinger_Ligation cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Azide Biomolecule-N₃ (Azide) AzaYlide Aza-ylide Intermediate Azide->AzaYlide + Phosphine Phosphine Probe-Phosphine (with Trap) Product Labeled Biomolecule (Amide Bond) AzaYlide->Product Intramolecular Rearrangement

Caption: Mechanism of the Staudinger Ligation reaction.
Mechanism of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

SPAAC is a metal-free variant of click chemistry that utilizes a strained cyclooctyne.[] The ring strain of the cyclooctyne provides the energy to drive the [3+2] cycloaddition reaction with an azide, forming a stable triazole linkage without the need for a cytotoxic copper catalyst.[1][19] This makes it highly suitable for applications in living systems.

SPAAC_Mechanism cluster_reactants Reactants cluster_product Product Azide Biomolecule-N₃ (Azide) Product Labeled Biomolecule (Triazole Linkage) Azide->Product + Cyclooctyne [3+2] Cycloaddition Alkyne Probe-Cyclooctyne (Strained Alkyne)

Caption: Mechanism of the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).
Mechanism of Inverse-Electron-Demand Diels-Alder (IEDDA) Ligation

The IEDDA reaction, often called the tetrazine ligation, is the fastest known bioorthogonal reaction.[2] It occurs between an electron-deficient diene (a tetrazine) and a strained, electron-rich dienophile (like trans-cyclooctene, TCO).[20] The reaction proceeds via a [4+2] cycloaddition, followed by a retro-Diels-Alder reaction that irreversibly releases nitrogen gas (N₂), driving the reaction to completion.[8][9]

IEDDA_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Products Tetrazine Probe-Tetrazine Adduct Unstable Adduct Tetrazine->Adduct + TCO [4+2] Cycloaddition TCO Biomolecule-TCO (trans-Cyclooctene) Product Labeled Biomolecule (Dihydropyridazine) Adduct->Product Retro-Diels-Alder Nitrogen N₂ Gas Adduct->Nitrogen

Caption: Mechanism of the Inverse-Electron-Demand Diels-Alder (IEDDA) reaction.
General Experimental Workflow

Most bioorthogonal labeling experiments follow a two-step process. First, a biomolecule of interest is tagged with a chemical reporter group (e.g., an azide or TCO). This is often achieved metabolically, for instance, by feeding cells an unnatural sugar derivative.[18] Second, a probe molecule containing the complementary reactive group and a functional tag (e.g., a fluorophore or biotin) is introduced. The bioorthogonal reaction then selectively links the probe to the target biomolecule for subsequent detection or isolation.[1]

Experimental_Workflow A Step 1: Introduce Chemical Reporter (e.g., Metabolic labeling with Azido-sugar) B Cell incorporates Azide into Glycoproteins A->B C Step 2: Add Complementary Probe (e.g., TCO-Fluorophore) B->C D Bioorthogonal Reaction Occurs (IEDDA Ligation) C->D E Step 3: Wash & Analyze D->E F Detection / Isolation (Fluorescence Microscopy, Proteomics, etc.) E->F

Caption: A general workflow for a two-step bioorthogonal labeling experiment.

Experimental Protocols

The following protocols provide standardized methodologies for common bioorthogonal labeling applications.

Protocol 1: SPAAC for Cell Surface Glycan Labeling

This protocol describes the labeling of cell surface glycans that have been metabolically tagged with an azido (B1232118) sugar, followed by reaction with a strained alkyne probe.

Materials:

  • Cells cultured with an appropriate azido sugar (e.g., Ac₄ManNAz) for 48-72 hours.

  • Strained alkyne probe (e.g., DBCO-Fluorophore), 10 mM stock in DMSO.

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Cell culture medium.

Procedure:

  • After metabolic labeling, gently wash the cells three times with ice-cold PBS to remove unincorporated azido sugars.

  • Prepare the labeling solution by diluting the strained alkyne probe stock solution in cell culture medium or PBS to a final concentration of 10-50 µM.

  • Add the labeling solution to the cells and incubate for 30-60 minutes at 37°C or room temperature.

  • Remove the labeling solution and wash the cells three times with PBS to remove the unreacted probe.

  • The cells are now ready for analysis (e.g., fluorescence microscopy or flow cytometry).

Protocol 2: Tetrazine Ligation for Protein-Protein Conjugation

This protocol outlines the rapid and efficient conjugation of two proteins, one modified with a trans-cyclooctene (TCO) group and the other with a tetrazine (Tz) group.[6][7]

Materials:

  • TCO-modified Protein 1 in PBS, pH 7.4.

  • Tetrazine-modified Protein 2 in PBS, pH 7.4.

  • PBS, pH 7.4.

Procedure:

  • Prepare solutions of TCO-Protein 1 and Tz-Protein 2 in PBS at the desired concentrations (typically in the low micromolar range).

  • Mix the two protein solutions in a 1:1 molar ratio in a microcentrifuge tube.

  • Incubate the reaction mixture at room temperature. Due to the extremely fast kinetics, the reaction is often complete within 5-30 minutes.[21]

  • The resulting protein-protein conjugate can be used directly or purified from any unreacted starting material by size-exclusion chromatography if necessary.

Protocol 3: Staudinger Ligation for Labeling Proteins in a Cell Lysate

This protocol details the labeling of an azide-modified protein in a complex cell lysate with a phosphine-biotin (B157780) probe for subsequent enrichment.[7]

Materials:

  • Cell lysate containing azide-modified target protein.

  • Phosphine-probe conjugate (e.g., Phosphine-Biotin), 10 mM stock in DMSO.

  • Lysis buffer (e.g., RIPA buffer).

  • PBS, pH 7.4.

Procedure:

  • Quantify the total protein concentration of the cell lysate using a standard protein assay (e.g., BCA).

  • To 1 mg of total protein in lysate, add the phosphine-biotin probe to a final concentration of 100-250 µM.

  • Incubate the reaction at room temperature for 2-4 hours with gentle rotation.

  • The biotin-labeled protein is now ready for enrichment using streptavidin-coated beads, followed by analysis via Western blot or mass spectrometry.

References

Safety Operating Guide

Safe Disposal of Biotin-PEG4-methyltetrazine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the proper disposal of Biotin-PEG4-methyltetrazine, a reagent classified with specific health hazards. Adherence to these guidelines is crucial for minimizing risk and ensuring compliance with regulatory standards.

Hazard Identification and Personal Protective Equipment (PPE)

Before handling this compound for disposal, it is imperative to recognize its hazard classifications and utilize appropriate Personal Protective Equipment (PPE). The substance is categorized with multiple hazards, necessitating careful handling to prevent exposure.

Hazard Summary

Hazard ClassificationGHS CodeDescription
Acute Toxicity, Oral (Category 4)H302Harmful if swallowed.[1]
Skin Irritation (Category 2)H315Causes skin irritation.[1]
Serious Eye Irritation (Category 2A)H319Causes serious eye irritation.[1]
Respiratory Tract IrritationH335May cause respiratory irritation.[1]

Mandatory PPE

To mitigate the risks associated with these hazards, the following PPE must be worn when handling this compound for disposal:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Protective Clothing: A lab coat and closed-toe shoes are mandatory.

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is to treat it as hazardous chemical waste. The Safety Data Sheet (SDS) explicitly states to "Dispose of contents/container to in accordance with local regulation" (Precautionary Statement P501).[1] The following protocol outlines the necessary steps to comply with this directive.

Experimental Protocol: Chemical Waste Segregation and Disposal

  • Waste Collection:

    • Designate a specific, compatible, and clearly labeled waste container for this compound waste. The container must have a secure, tight-fitting lid.

    • Label the container with "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms (e.g., exclamation mark for irritant and health hazard).

    • Place all materials contaminated with the reagent, including unused product, pipette tips, and weighing papers, directly into this designated container.

  • Waste Storage:

    • Store the sealed hazardous waste container in a designated and secure Satellite Accumulation Area (SAA) or your facility's main chemical waste storage area.

    • Ensure the storage location is well-ventilated and away from incompatible materials.

    • Do not accumulate more than the locally regulated volume of hazardous waste in the SAA.

  • Arranging for Final Disposal:

    • Contact your institution's Environmental Health & Safety (EHS) office or a certified hazardous waste disposal contractor to schedule a waste pickup.

    • Provide the EHS coordinator or contractor with a copy of the Safety Data Sheet for this compound.

    • Never dispose of this compound by flushing it down the drain or mixing it with non-hazardous solid waste.

Disposal Decision Workflow

The logical flow for proper disposal involves a series of checks and actions to ensure safety and compliance at each stage. The following diagram illustrates this workflow, from initial waste generation to final professional disposal.

Disposal Workflow for this compound cluster_prep Phase 1: Preparation & Identification cluster_collection Phase 2: Segregation & Storage cluster_disposal Phase 3: Final Disposal A Identify Waste Material (this compound and contaminated items) B Consult Safety Data Sheet (SDS) for Hazard Information A->B C Don Appropriate PPE (Gloves, Goggles, Lab Coat) B->C D Collect waste in a dedicated, labeled hazardous waste container C->D E Store container in a designated and secure accumulation area D->E F Contact Institutional EHS or Certified Waste Vendor E->F G Arrange for Professional Disposal Pickup F->G

Caption: Logical workflow for the safe disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Biotin-PEG4-methyltetrazine

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe handling, storage, and disposal of Biotin-PEG4-methyltetrazine, ensuring the integrity of your research and the safety of laboratory personnel.

For researchers and scientists in the dynamic field of drug development, the proper handling of specialized chemical reagents is paramount. This guide provides immediate, essential safety and logistical information for the use of this compound, a critical tool in bioconjugation and click chemistry. Adherence to these protocols will foster a secure research environment and ensure the reliability of your experimental outcomes.

Hazard Assessment and Personal Protective Equipment (PPE)

This compound presents several potential hazards that necessitate the use of appropriate personal protective equipment. The primary risks associated with this compound are acute oral toxicity, skin irritation, serious eye irritation, and respiratory tract irritation.[1] The following table summarizes the recommended PPE for handling this chemical in various laboratory scenarios.

Protection Type Specification Rationale
Eye and Face Protection Chemical safety goggles. A full-face shield should be worn in addition to goggles when there is a risk of splashing.To protect eyes from splashes and potential dust particles.
Skin Protection Gloves: Butyl rubber gloves are recommended for extended contact. Nitrile gloves may be suitable for short-term splash protection but should be changed immediately upon contact.[2][3][4][5][6][7][8] Lab Coat: A standard laboratory coat should be worn at all times.To prevent skin contact, which can cause irritation.[1] Butyl rubber offers superior resistance to many organic chemicals.[6][7][8][9][10]
Respiratory Protection For handling small quantities in a well-ventilated area, a NIOSH-approved N95 respirator may be sufficient. For operations with the potential to generate significant dust or aerosols, a half-mask or full-facepiece air-purifying respirator with appropriate particulate filters is recommended.[11][12][13][14][15]To protect against the inhalation of harmful dust, which may cause respiratory irritation.[1]

Operational Plan: Step-by-Step Handling Protocol

A systematic approach to handling this compound is crucial for safety and experimental success. The following workflow outlines the key steps from preparation to post-handling procedures.

Operational Workflow for Handling this compound prep 1. Preparation - Assemble all necessary materials. - Ensure safety equipment is accessible and functional. ppe 2. Don PPE - Put on all required personal protective equipment as per the table above. prep->ppe handling 3. Chemical Handling - Work in a well-ventilated area, preferably a chemical fume hood. - Avoid generating dust. - Use appropriate tools for transfer. ppe->handling procedure 4. Experimental Procedure - Follow the specific experimental protocol. - Handle solutions and reactions with care. handling->procedure cleanup 5. Post-Procedure Cleanup - Decontaminate work surfaces. - Clean any spills immediately. procedure->cleanup doff_ppe 6. Doff PPE - Remove PPE in the correct order to avoid self-contamination. cleanup->doff_ppe wash 7. Personal Hygiene - Wash hands thoroughly with soap and water. doff_ppe->wash

Operational Workflow for Handling this compound

Storage and Stability

Proper storage is vital to maintain the integrity and reactivity of this compound and other biotinylated reagents.

Parameter Recommendation Reason
Temperature Store at –20°C for long-term storage.[16]To prevent degradation and maintain chemical stability.
Moisture Keep in a sealed container, protected from moisture.The compound is sensitive to hydrolysis.
Light Protect from light.To prevent photochemical degradation.
Freeze-Thaw Cycles Aliquot into single-use volumes to minimize freeze-thaw cycles.[16][17]Repeated freezing and thawing can degrade the compound.

Disposal Plan

The disposal of this compound and associated waste must be conducted in accordance with institutional and local regulations. As the compound is not classified as a hazardous waste, a streamlined disposal process can be followed.

Disposal Decision Tree for this compound Waste start Waste Generated solid_waste Solid Waste (Unused reagent, contaminated consumables) start->solid_waste liquid_waste Liquid Waste (Aqueous solutions) start->liquid_waste empty_container Empty Containers start->empty_container solid_disposal Collect in a labeled, sealed container for non-hazardous solid chemical waste. solid_waste->solid_disposal liquid_disposal Dispose of down the drain with copious amounts of water, in accordance with local regulations. liquid_waste->liquid_disposal container_disposal Rinse with a suitable solvent, deface the label, and dispose of in regular trash. empty_container->container_disposal

Disposal Decision Tree for this compound Waste

Solid Waste:

  • Collect unused this compound and any contaminated consumables (e.g., pipette tips, microfuge tubes) in a clearly labeled, sealed container designated for non-hazardous solid chemical waste.[18][19][20]

  • Do not dispose of this waste in general laboratory trash to avoid accidental exposure to custodial staff.[18]

Liquid Waste:

  • Aqueous solutions containing small quantities of this compound can typically be disposed of down the sanitary sewer with copious amounts of water, provided this is in compliance with your institution's and local wastewater regulations.[1][20]

Empty Containers:

  • Thoroughly rinse empty containers with a suitable solvent (e.g., water or an appropriate organic solvent).

  • The rinsate should be disposed of as liquid waste.

  • After rinsing, deface the original label to prevent misidentification and dispose of the container in the regular trash.[18][21]

By implementing these safety and handling protocols, researchers can confidently and safely utilize this compound in their groundbreaking work, fostering a culture of safety and scientific excellence.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。